Fluazuron
描述
This compound is a benzoyl phenylurea compound.
This compound is a small molecule drug with a maximum clinical trial phase of II.
a benzoyl phenylurea compound; ACATAK (tradename) is a pour-on tick development inhibitor containing this compound as its active ingredient
属性
IUPAC Name |
N-[[4-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2F5N3O3/c21-11-5-4-10(29-19(32)30-17(31)16-13(23)2-1-3-14(16)24)7-15(11)33-18-12(22)6-9(8-28-18)20(25,26)27/h1-8H,(H2,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWNVPAUWYHLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2F5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046556 | |
| Record name | Fluazuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86811-58-7 | |
| Record name | Fluazuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86811-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluazuron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086811587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluazuron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15583 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluazuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-Chloro-3-(3-chloro-5-trifluoromethyl-pyridin-2-yloxy)-phenyl]-3-(2,6-difluoro-benzoyl)-urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUAZURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB0PV6I7L6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis and Purification of Fluazuron
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification processes for Fluazuron, a potent insect growth regulator. The information compiled herein is based on established scientific literature and patent filings, offering detailed methodologies and quantitative data to support research and development efforts in veterinary medicine and crop protection.
Chemical Synthesis of this compound
The synthesis of this compound, chemically known as N-(4-chloro-3-(3-chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-3-(2,6-difluorobenzoyl)urea, is a multi-step process that involves the formation of key intermediates followed by their condensation to form the final product.[1] The most common synthetic strategies revolve around the preparation of a substituted aniline derivative and a benzoyl isocyanate, which are then coupled to form the urea linkage.
A prevalent synthetic route is a thermodynamically controlled telescopic process, which enhances yield and purity by minimizing the isolation of intermediates.[1] This approach is both economically and environmentally advantageous for large-scale production.[2]
Synthesis Pathway
The synthesis can be broadly divided into two main stages: the preparation of the key intermediates and their subsequent reaction to form this compound.
Caption: Chemical synthesis pathway of this compound.
Experimental Protocols
The following protocols are synthesized from various patented and published methods.
Step 1: Synthesis of 2,6-Difluorobenzoyl isocyanate (Intermediate I)
-
To a reaction vessel containing toluene, add 2,6-difluorobenzamide.
-
With controlled temperature, slowly add oxalyl chloride to the mixture. The molar ratio of 2,6-difluorobenzamide to oxalyl chloride is typically in the range of 1:1.5 to 1:2.0.[3]
-
After the addition is complete, the reaction mixture is stirred and refluxed for a period of 3 to 8 hours.[3]
-
Upon completion of the reaction, toluene and any excess oxalyl chloride are removed by distillation under reduced pressure to yield the liquid intermediate, 2,6-difluorobenzoyl isocyanate.
Step 2: Synthesis of 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline (Intermediate II)
-
In a separate reaction vessel, 2-chloro-5-aminophenol and 2,3-dichloro-5-(trifluoromethyl)pyridine are dissolved in toluene.
-
A base, such as sodium hydroxide or sodium carbonate, and an ionic liquid catalyst (e.g., 1-butyl-3-methylimidazolium phosphotungstate) are added to the mixture.[3] The molar ratio of 2,3-dichloro-5-(trifluoromethyl)pyridine to 2-chloro-5-aminophenol is approximately 1:1.0 to 1:1.2.[3]
-
The mixture is heated to a temperature of 70-80°C and stirred for 2 to 3 hours.[3]
-
After the reaction is complete, the solvent is removed, and water is added to precipitate the solid product.
-
The solid is filtered and washed with water to remove any remaining base, yielding the solid intermediate, 4-chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline.
Step 3: Synthesis of this compound
-
The liquid intermediate I (2,6-difluorobenzoyl isocyanate) and the solid intermediate II (4-chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline) are combined in a reaction vessel with toluene.
-
The mixture is stirred at a controlled temperature, typically between 30°C and 50°C, for 2 to 4 hours to facilitate the addition reaction.[3]
-
Upon completion, the precipitated solid is collected by suction filtration.
-
The filter cake is washed with toluene and then dried to obtain crude this compound.
Quantitative Data for Synthesis
The following table summarizes typical quantitative data reported in the literature for the synthesis of this compound.
| Step | Reactants | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 2,6-Difluorobenzamide, Oxalyl Chloride | 1 : 1.5 - 2.0 | Toluene | Reflux | 3 - 8 | - | - |
| 2 | 2-Chloro-5-aminophenol, 2,3-Dichloro-5-(trifluoromethyl)pyridine | 1.0 - 1.2 : 1 | Toluene | 70 - 80 | 2 - 3 | ~97.5 - 97.9 | - |
| 3 | Intermediate I, Intermediate II | - | Toluene | 30 - 50 | 2 - 4 | ~92.8 - 93.1 | >99 |
| Overall | ~90.7 - 90.9 | >99.3 |
Data compiled from patent CN104876859A.[3]
Purification of this compound
The purification of crude this compound is critical to meet the stringent requirements for veterinary and agricultural applications. The process typically involves washing, and drying, with high-purity products achieving levels greater than 99.5%.[2]
Purification Workflow
The purification process aims to remove unreacted intermediates, by-products, and residual solvents.
Caption: General purification workflow for this compound.
Experimental Protocol for Purification
-
Washing: The crude this compound obtained from the synthesis is thoroughly washed with a suitable solvent, such as toluene, to remove soluble impurities.[3]
-
Filtration: The washed solid is collected using suction filtration.
-
Drying: The filtered product is dried under appropriate conditions (e.g., in a vacuum oven) to remove residual solvents.
-
Purity Analysis: The purity of the final product is determined using High-Performance Liquid Chromatography (HPLC) with UV detection.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
The purity of this compound is typically assessed by reverse-phase HPLC. The following table outlines a common set of parameters for this analysis.
| Parameter | Specification |
| Column | C18 |
| Mobile Phase | Acetonitrile:Water (e.g., 65:35 v/v) |
| Flow Rate | 1.0 - 1.2 mL/min |
| Detection | UV at 260 nm or 270 nm |
| Injection Volume | 100 µL |
| Column Temperature | 37°C |
Data compiled from multiple sources.[4][5][6]
This analytical method is crucial for quality control, ensuring that the final this compound product meets the required purity standards for its intended use. A validated UHPLC method has demonstrated a linear relationship for quantification in various tissues, with a high coefficient of determination (>0.99).[7][8] The recovery of this compound from different tissues using such methods is typically greater than 75%.[7][8]
References
- 1. This compound (Ref: CGA 157419) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. CN104876859A - this compound and preparing method thereof - Google Patents [patents.google.com]
- 4. CN101906070A - Method for chemically synthesizing this compound - Google Patents [patents.google.com]
- 5. (Open Access) Development and validation of UHPLC method for the determination of this compound in bovine tissues (2023) | C. Valiante [scispace.com]
- 6. jppres.com [jppres.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The Discovery and Developmental History of Fluazuron: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluazuron, a benzoylphenyl urea derivative, has established itself as a significant acarine growth regulator for the control of ticks, particularly Rhipicephalus (Boophilus) microplus, in cattle. Its discovery by Ciba-Geigy in the early 1980s marked a pivotal advancement in veterinary parasitology, introducing a novel mode of action that targets chitin synthesis in arthropods. This document provides a comprehensive technical overview of the discovery, developmental history, mechanism of action, and key experimental data related to this compound. It is intended to serve as a detailed resource for researchers and professionals involved in drug development and parasitology.
Discovery and Developmental History
This compound (CGA 157419) was discovered in the early 1980s by Ciba-Geigy (now part of Novartis)[1]. It belongs to the chemical class of benzoylphenyl urea derivatives, a group of compounds known for their insecticidal properties as insect growth regulators[2][3]. The development of this compound was driven by the need for novel acaricides with a unique mode of action to combat the growing resistance of ticks to existing treatments.
The initial synthesis and screening programs identified this compound as a potent inhibitor of tick development[1]. Unlike many other benzoylphenyl ureas that are primarily effective against insects, this compound exhibited high specificity and efficacy against ticks[4]. Its development as a veterinary pharmaceutical focused on a pour-on formulation for cattle, providing a convenient and effective method for long-term tick control[2][4]. The first commercial products containing this compound were introduced in the 1990s[5].
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that has been refined over the years to improve yield and purity[5][6]. A common synthetic route involves the reaction of key intermediates to form the final benzoylphenyl urea structure. The following diagram illustrates a representative synthesis pathway.
Mechanism of Action: Chitin Synthesis Inhibition
This compound's primary mode of action is the inhibition of chitin synthesis in ticks[2][7]. Chitin is a crucial structural component of the arthropod cuticle, providing support and protection. By interfering with the incorporation of N-acetylglucosamine into the growing chitin polymer chain, this compound disrupts the molting process in immature tick stages (larvae and nymphs)[2][8]. Adult female ticks that ingest this compound from treated cattle may lay eggs, but these eggs will not hatch due to the disruption of chitin formation in the developing embryo[4].
The following diagram illustrates the proposed mechanism of action of this compound on the chitin synthesis pathway.
Quantitative Data
Efficacy Data
This compound has demonstrated high efficacy against various tick species, particularly Rhipicephalus microplus. The following table summarizes efficacy data from selected studies.
| Target Species | Host | Formulation | Dose | Efficacy (%) | Study Reference |
| Rhipicephalus microplus | Cattle | Pour-on | 2.5 mg/kg | >99% reduction in tick counts at day 21 | [9] |
| Rhipicephalus microplus | Cattle | Pour-on | 1.5 mg/kg | 96% in susceptible strain | [10] |
| Amblyomma sculptum | Guinea Pigs | Bait | 10 mg/kg | 64.99% interference with molting | [11][12] |
| Rhipicephalus decoloratus | Cattle | Pour-on (combination with flumethrin) | 2.5% this compound | >93% reduction from day 56 onwards | [13] |
Pharmacokinetic Data
This compound is administered as a pour-on formulation and is absorbed systemically, distributing into the fat tissues from where it is slowly released.
| Species | Formulation | Dose | Cmax | Tmax | T½ (elimination) | Study Reference |
| Cattle | Subcutaneous injection | 1.5 mg/kg | Mean max plasma level of total radioactivity reached in 48 hours | 48 hours | ~78 days (radioactivity in blood) | [7][14] |
| Cattle | Pour-on | 2.5 mg/kg | 30 ± 5 ppb (day 77) | - | - | [9] |
| Guinea Pigs | Oral bait | 10 mg/kg | 107.23 ± 46.69 ng/mL | 0.90 ± 1.04 days | 6.63 ± 2.02 days | [11] |
Tissue Residue Data
Due to its lipophilic nature, this compound preferentially accumulates in fat tissue. Residue depletion studies are crucial for determining appropriate withdrawal periods.
| Tissue | Time Post-Treatment (weeks) | Mean Residue (mg/kg) at 1.5 mg/kg s.c. dose | Study Reference |
| Fat | 2 | 2.83 | [14] |
| Fat | 6 | 2.15 | [14] |
| Fat | 16 | 0.81 | [14] |
| Liver | 2 | 0.26 | [14] |
| Liver | 6 | 0.20 | [14] |
| Liver | 16 | 0.08 | [14] |
| Kidney | 2 | 0.21 | [14] |
| Kidney | 6 | 0.16 | [14] |
| Kidney | 16 | 0.06 | [14] |
| Muscle | 2 | 0.06 | [14] |
| Muscle | 6 | 0.05 | [14] |
| Muscle | 16 | 0.02 | [14] |
Key Experimental Protocols
Efficacy Trial in Cattle (Pour-on)
Objective: To evaluate the efficacy of a pour-on formulation of this compound against natural or artificial infestations of Rhipicephalus microplus on cattle.
Experimental Workflow:
References
- 1. CN104876859A - this compound and preparing method thereof - Google Patents [patents.google.com]
- 2. Effects of benzoylphenylurea on chitin synthesis and orientation in the cuticle of the Drosophila larva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101906070A - Method for chemically synthesizing this compound - Google Patents [patents.google.com]
- 4. parasitipedia.net [parasitipedia.net]
- 5. jppres.com [jppres.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound [fao.org]
- 8. Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship between pharmacokinetics of this compound and its efficacy for controlling Rhipicephalus microplus: A comprehensive evaluation of tick drug uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound Baits in the Control of Amblyomma sculptum Tick: Efficacy and Pharmacokinetics Using Guinea Pigs as an Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fao.org [fao.org]
An In-depth Technical Guide on the Core Mechanism of Action of Fluazuron on Chitin Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluazuron, a benzoylphenylurea (BPU) derivative, is a potent insect and acarine growth regulator widely utilized in veterinary medicine for the control of ticks, particularly Rhipicephalus (Boophilus) microplus.[1][2][3] Its primary mechanism of action involves the inhibition of chitin synthesis, a process vital for the formation of the arthropod exoskeleton.[2][3] This disruption of chitin deposition leads to abortive molting in larval and nymphal stages, effectively breaking the life cycle of the parasite.[1][4] While the in vivo effects are well-documented, the precise molecular interactions with its target, chitin synthase (CHS), have been a subject of extensive research. This guide provides a comprehensive technical overview of the current understanding of this compound's mechanism of action on chitin synthase, including the chitin biosynthesis pathway, evidence for direct enzymatic inhibition, and the experimental methodologies used to elucidate this process.
Introduction to this compound and its Mode of Action
This compound is a systemic acaricide administered topically to cattle.[2] As an insect growth regulator (IGR), it does not exhibit a rapid knockdown effect but rather interferes with the developmental processes of ticks.[1][4] The compound is ingested by ticks during feeding on a treated host and subsequently disrupts the synthesis of chitin, a crucial structural component of the cuticle.[2][4] This leads to the inability of immature ticks to successfully molt to the next life stage, and eggs laid by treated females fail to hatch.[1]
The specificity of this compound and other BPUs as insecticides and acaricides stems from the fact that vertebrates do not synthesize chitin, making chitin synthase an attractive and selective target.[5]
The Chitin Biosynthesis Pathway: The Target of this compound
Chitin is a long-chain polymer of N-acetylglucosamine (GlcNAc) and is a fundamental component of the arthropod exoskeleton and the peritrophic matrix of the midgut.[6][7] The biosynthesis of chitin is a multi-step enzymatic pathway, with the final step being the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains, a reaction catalyzed by the enzyme chitin synthase (CHS).[7][8]
The key steps in the chitin biosynthesis pathway are as follows:
-
Glucose to Fructose-6-phosphate: The pathway begins with glucose, which is phosphorylated and then isomerized to fructose-6-phosphate.
-
Formation of Glucosamine-6-phosphate: Glutamine:fructose-6-phosphate amidotransferase (GFAT) catalyzes the conversion of fructose-6-phosphate to glucosamine-6-phosphate. This is a key regulatory step.[8]
-
Formation of N-acetylglucosamine-6-phosphate: Glucosamine-6-phosphate N-acetyltransferase (GNA) then acetylates glucosamine-6-phosphate.
-
Isomerization to N-acetylglucosamine-1-phosphate: Phosphoacetylglucosamine mutase (PGM) converts N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate.
-
Activation to UDP-N-acetylglucosamine: UDP-N-acetylglucosamine pyrophosphorylase (UAP) activates N-acetylglucosamine-1-phosphate to UDP-GlcNAc, the direct precursor for chitin synthesis.[8]
-
Chitin Polymerization: Chitin synthase, a transmembrane enzyme, catalyzes the transfer of GlcNAc from UDP-GlcNAc to a growing chitin chain.[7]
Mechanism of Action: Direct Inhibition of Chitin Synthase
The precise molecular target of benzoylphenylureas, including this compound, was a subject of debate for some time. Early hypotheses suggested an indirect mode of action, possibly through the disruption of vesicular transport of chitin synthase to the cell membrane. However, accumulating evidence now strongly supports the direct inhibition of the chitin synthase enzyme as the primary mechanism.
Quantitative Data on this compound and Other Chitin Synthase Inhibitors
The following table summarizes available quantitative data on the efficacy of this compound and other benzoylphenylureas. It is important to note the distinction between in vivo (LC50) and in vitro (IC50) values, as the former reflects a combination of pharmacokinetic and pharmacodynamic effects.
| Compound | Organism | Assay Type | Value | Reference |
| This compound | Rhipicephalus sanguineus nymphs | In vivo (topical on host) | Morphological alterations at 20, 40, and 80 mg/kg | [4] |
| This compound | Amblyomma sculptum larvae | In vivo (oral bait) | 64.99% inhibition of molting at 10 mg/kg | [9] |
| Lufenuron | Ephestia figulilella | In vivo (topical) | EC50 = 379.21 ppm | [10] |
| Hexaflumuron | Ephestia figulilella | In vivo (topical) | EC50 = 95.38 ppm | [10] |
| Diflubenzuron | Anopheles gambiae | In vitro (CHS activity) | Slight inhibition at 2.5 µmol/L | [7] |
| Nikkomycin Z | Anopheles gambiae | In vitro (CHS activity) | Slight inhibition at 2.5 µmol/L | [7] |
Note: The lack of a specific IC50 value for this compound on purified chitin synthase is a notable data gap in the current publicly available literature.
Experimental Protocols for Studying this compound's Mechanism of Action
Several key experimental approaches have been instrumental in elucidating the mechanism of action of this compound and other chitin synthase inhibitors.
Chitin Synthase Activity Assay (Non-Radioactive Method)
This protocol is adapted from methods used to assess chitin synthase activity in insect preparations and is suitable for high-throughput screening of potential inhibitors.[7][11]
Principle: This assay measures the incorporation of N-acetylglucosamine from the substrate UDP-GlcNAc into a growing chitin polymer. The newly synthesized chitin is captured on a microplate coated with Wheat Germ Agglutinin (WGA), which binds specifically to chitin. The amount of captured chitin is then quantified colorimetrically or fluorometrically.
Methodology:
-
Enzyme Preparation:
-
Isolate tissues rich in chitin synthase (e.g., integument from molting larvae or nymphs).
-
Homogenize the tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors and 10 mM MgCl₂).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.
-
The supernatant, containing microsomal fractions with chitin synthase, is used as the enzyme source. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
Use a 96-well microplate pre-coated with WGA.
-
To each well, add the enzyme preparation.
-
Add the test compound (this compound, dissolved in a suitable solvent like DMSO) at various concentrations. Include a solvent-only control.
-
Initiate the reaction by adding the substrate, UDP-GlcNAc.
-
Incubate the plate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction and wash the wells to remove unincorporated substrate and unbound enzyme.
-
Add a solution of WGA conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
After incubation and further washing, add the HRP substrate (e.g., TMB).
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vivo Efficacy and Molting Inhibition Assay
This protocol assesses the effect of this compound on the development of ticks in a controlled laboratory setting.
Methodology:
-
Host Treatment:
-
Tick Infestation:
-
A known number of tick larvae or nymphs are placed on the treated and control hosts.
-
-
Data Collection:
-
Engorged ticks are collected as they detach from the hosts.
-
The collected ticks are weighed and placed in a controlled environment (e.g., incubator with specific temperature and humidity) to allow for molting.
-
The number of successfully molted individuals is recorded over time.
-
The percentage of molting inhibition is calculated for each treatment group compared to the control.
-
Morphological abnormalities in the ticks that fail to molt or in the newly molted instars can be examined using microscopy.[4]
-
-
Data Analysis:
-
Statistical analysis is performed to determine the significance of the differences in molting success between the treated and control groups.
-
Effective concentration (EC50) or lethal concentration (LC50) values can be calculated.
-
Hormonal Regulation of Chitin Synthesis and Potential Secondary Effects of this compound
The process of molting in ticks is under complex hormonal control, primarily regulated by ecdysteroids (molting hormones).[12] The titer of ecdysone and its active form, 20-hydroxyecdysone, dictates the timing of apolysis (separation of the old cuticle) and ecdysis (shedding of the old cuticle).[13] Chitin synthesis is tightly coupled with these hormonal signals.
While the primary mode of action of this compound is the direct inhibition of chitin synthase, it is plausible that there are secondary effects on the hormonal signaling pathways that regulate molting. Disruption of cuticle formation could potentially lead to feedback mechanisms that alter the expression of genes involved in the ecdysone signaling pathway. However, further research is needed to fully elucidate these potential secondary effects.
Conclusion
This compound's efficacy as a tick development inhibitor is firmly rooted in its ability to disrupt chitin synthesis. The current body of scientific evidence strongly indicates that its primary mechanism of action is the direct inhibition of chitin synthase, the terminal enzyme in the chitin biosynthesis pathway. While in vivo studies have consistently demonstrated the potent effects of this compound on tick molting, a notable gap in the publicly available data is the lack of specific in vitro kinetic data (IC50/Ki) for this compound's interaction with purified chitin synthase. Future research focusing on the direct enzymatic kinetics and structural biology of this compound binding to tick chitin synthase will provide a more complete understanding of its molecular mechanism and may aid in the development of next-generation acaricides. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of this important class of animal health products.
References
- 1. Tick gut barriers impacting tick-microbe interactions and pathogen persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [fao.org]
- 3. Tick Ecdysteroid Hormone, Global Microbiota/Rickettsia Signaling in the Ovary versus Carcass during Vitellogenesis in Part-Fed (Virgin) American Dog Ticks, Dermacentor variabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulatory mechanisms of chitin biosynthesis and roles of chitin in peritrophic matrix formation in the midgut of adult Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Hormonal control of tick development and reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hormonal Control of Insect Metamorphosis: Ecdysone, Juvenile Hormone, and Molting - RBR Life Science [rbrlifescience.com]
Molecular Targets of Fluazuron in Arthropods: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluazuron is a benzoylphenyl urea (BPU) derivative that functions as a potent and specific insect growth regulator (IGR), primarily used as an acaricide for the control of ticks, such as Boophilus microplus, in cattle.[1][2] As a member of the BPU class of pesticides, this compound's mode of action is the disruption of chitin synthesis, a vital process for the formation and maintenance of the arthropod exoskeleton.[3][4] This targeted mechanism of action results in abortive molting in larval and nymphal stages, and can also impact egg viability, leading to effective pest population control.[2] This technical guide provides a comprehensive overview of the molecular targets of this compound in arthropods, including available data, experimental methodologies, and relevant biochemical pathways.
Primary Molecular Target: Chitin Synthase
The primary molecular target of this compound and other benzoylphenyl ureas is chitin synthase (CHS) , a key enzyme in the chitin biosynthesis pathway.[5][6] Chitin is a long-chain polymer of N-acetylglucosamine, and it is an essential structural component of the arthropod cuticle, providing both support and protection.[7] Chitin synthase catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains. By inhibiting this enzyme, this compound effectively blocks the formation of the procuticle, leading to a failure in the molting process, and ultimately, the death of the immature arthropod.[2]
While the precise binding site of this compound on chitin synthase has not been definitively elucidated in publicly available literature, resistance studies involving other BPUs strongly suggest a direct interaction. Mutations in the gene encoding for chitin synthase 1 (CHS1) have been linked to resistance to BPU insecticides in various arthropod species.[5][8] This provides compelling evidence that CHS1 is the direct molecular target.
Chitin Biosynthesis Pathway and Inhibition by this compound
The synthesis of chitin is a multi-step enzymatic pathway. This compound is presumed to inhibit the final step of this pathway, the polymerization of UDP-N-acetylglucosamine into chitin.
Quantitative Data
Table 1: Efficacy of Benzoylphenyl Urea Insecticides Against Various Arthropods
| Compound | Species | Parameter | Value | Reference |
|---|---|---|---|---|
| Lufenuron | Spodoptera frugiperda | LD50 | 0.010 µg a.i. cm⁻² | [9] |
| Diflubenzuron | Anopheles gambiae | IC50 (in vitro) | ~1 µM | [10] |
| Hexaflumuron | Leptinotarsa decemlineata | LC50 | 0.79 mg ai/L | [11] |
| Lufenuron | Leptinotarsa decemlineata | LC50 | 27.3 mg ai/L |[11] |
Experimental Protocols
Detailed experimental protocols for the direct assessment of this compound's inhibitory activity on arthropod chitin synthase are not explicitly published. However, established methodologies for other chitin synthase inhibitors can be adapted. Below are representative protocols for both in vitro enzyme inhibition and in vivo efficacy assays.
In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against chitin synthase.
Methodology:
-
Enzyme Preparation: A crude preparation of chitin synthase is obtained from the integument of the target arthropod species. This typically involves tissue homogenization and centrifugation to isolate the microsomal fraction containing the enzyme.[10]
-
Assay Procedure:
-
Microtiter plates are coated with Wheat Germ Agglutinin (WGA), which binds to chitin.
-
The enzyme preparation is added to the WGA-coated wells along with a reaction buffer and varying concentrations of this compound.
-
The reaction is initiated by the addition of the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).
-
After incubation, the newly synthesized chitin, captured by the WGA, is quantified using a WGA-Horseradish Peroxidase (HRP) conjugate and a colorimetric substrate.[10]
-
-
Data Analysis: The absorbance is measured, and the percentage of inhibition for each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Efficacy Assay (Larval Molting Inhibition)
This protocol assesses the effect of this compound on the molting process of arthropod larvae.
Methodology:
-
Preparation of Test Substance: Serial dilutions of this compound are prepared in a suitable solvent.
-
Treatment of Larvae: Synchronized, early-instar larvae of the target arthropod are treated with the this compound solutions. This can be done through topical application, incorporation into an artificial diet, or by treating the host (in the case of ectoparasites).[12]
-
Incubation and Observation: The treated larvae are maintained under controlled conditions of temperature, humidity, and photoperiod. Mortality and any abnormalities in the molting process are recorded at regular intervals.[12]
-
Data Analysis: The data are subjected to probit analysis to determine the lethal concentration (LC50) or effective concentration (EC50) that causes a 50% response (mortality or molting inhibition).[13]
Resistance Mechanisms
Resistance to benzoylphenyl ureas, including this compound, in arthropod populations is an area of ongoing research. The primary mechanism of resistance that has been identified is target-site modification, specifically point mutations in the chitin synthase 1 (CHS1) gene.[6][8][9] These mutations can reduce the binding affinity of the inhibitor to the enzyme, thereby decreasing its efficacy.
Conclusion
This compound is a highly effective arthropod growth regulator that targets the biosynthesis of chitin, a critical component of the exoskeleton. Its primary molecular target is the enzyme chitin synthase. While specific quantitative data on the direct inhibition of arthropod chitin synthase by this compound are limited in the public domain, the mechanism of action is well-established for the benzoylphenyl urea class of compounds. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and other chitin synthesis inhibitors. Further research to elucidate the precise binding site and to quantify the inhibitory kinetics of this compound on arthropod chitin synthase would be of significant value to the scientific community.
References
- 1. This compound [fao.org]
- 2. parasitipedia.net [parasitipedia.net]
- 3. specialistsales.com.au [specialistsales.com.au]
- 4. Is the suckling period and application pattern relevant for this compound against tick infestation in cows and their suckling calves? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. biorxiv.org [biorxiv.org]
- 7. Effects of benzoylphenylurea on chitin synthesis and orientation in the cuticle of the Drosophila larva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Detection of Chitin Synthase Mutations in Lufenuron-Resistant Spodoptera frugiperda in China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Action of the insect growth regulator this compound, the active ingredient of the acaricide Acatak®, in Rhipicephalus sanguineus nymphs (Latreille, 1806) (Acari: Ixodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Fluazuron in the Soil Environment: Unraveling its Metabolic Fate and Degradation
A comprehensive analysis of the transformation and persistence of the insect growth regulator fluazuron in terrestrial ecosystems remains a critical area of ongoing research. While detailed studies on its metabolism in target species and livestock are available, a significant knowledge gap persists regarding its specific degradation pathways, kinetics, and the identity of its metabolites in the soil matrix.
This compound, a benzoylphenyl urea derivative, functions as a potent insect growth regulator by inhibiting chitin synthesis. Its application in agriculture and veterinary medicine necessitates a thorough understanding of its environmental fate to assess potential risks and ensure sustainable use. This technical guide synthesizes the currently available information on this compound's behavior in soil, drawing inferences from related compounds and highlighting the methodologies employed in such environmental fate studies.
Abiotic and Biotic Degradation Mechanisms
The degradation of pesticides in soil is a complex process governed by a combination of abiotic and biotic factors. These include chemical hydrolysis, photodegradation, and microbial metabolism, with the latter often playing the most significant role in the breakdown of organic compounds.[1] The rate and extent of these processes are influenced by soil properties such as pH, organic matter content, texture, and moisture, as well as environmental conditions like temperature and sunlight exposure.[1]
For benzoylphenyl urea herbicides, a class of compounds structurally related to this compound, the primary degradation pathways in soil are known to involve hydrolysis and microbial degradation.[2] Studies on fluometuron, for instance, have shown that degradation proceeds through demethylation and subsequent hydrolysis of the urea bridge.[3] It is plausible that this compound undergoes similar transformations in the soil environment.
Hydrolysis
The stability of the urea linkage in benzoylphenyl urea compounds is pH-dependent. While specific data for this compound is scarce, studies on other sulfonylurea and phenylurea herbicides demonstrate that hydrolysis rates can be significantly influenced by soil acidity or alkalinity.[4][5]
Photodegradation
Photodegradation on the soil surface can be a relevant dissipation pathway for some pesticides.[6][7] The extent of this process depends on the compound's ability to absorb light in the solar spectrum and the presence of photosensitizing agents in the soil matrix.[6] Specific studies on the photolytic stability of this compound on soil surfaces are needed to quantify its importance.
Microbial Metabolism
Soil microorganisms, including bacteria and fungi, are key drivers of pesticide degradation.[8][9][10] They can utilize pesticides as a source of carbon and energy, leading to their mineralization, or transform them through co-metabolism.[9][11] The primary metabolic reactions involved in the breakdown of phenylurea herbicides by microorganisms include N-dealkylation and hydrolysis of the urea bond.[3]
Anticipated Degradation Pathways of this compound in Soil
Based on the known metabolism of this compound in animals and the degradation of similar benzoylphenyl urea compounds in soil, a putative degradation pathway for this compound in soil can be proposed. The initial and most critical step is likely the cleavage of the benzoyl ureido bridge.[12][13] This would result in the formation of two primary metabolites: 2,6-difluorobenzoic acid and a substituted aniline derivative. These primary metabolites are then expected to undergo further degradation. For instance, the substituted aniline could be subject to hydroxylation and ring cleavage by soil microorganisms.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Sorption and hydrolysis of flazasulfuron - Advances in Weed Science [awsjournal.org]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. matheo.uliege.be [matheo.uliege.be]
- 9. Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound [fao.org]
- 13. fao.org [fao.org]
The Pharmacokinetic Profile of Fluazuron in Bovine Plasma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Fluazuron in bovine plasma. This compound, a benzoylphenylurea derivative, is a widely used acaricide for the control of cattle ticks, primarily Rhipicephalus (Boophilus) microplus. Its efficacy is intrinsically linked to its pharmacokinetic behavior, which governs its absorption, distribution, metabolism, and excretion (ADME) in the bovine host. This document synthesizes key data on this compound's plasma kinetics, details the experimental methodologies for its analysis, and provides visual representations of its mechanism of action and analytical workflows.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound in cattle vary significantly depending on the route of administration. The following tables summarize key data from studies involving topical (pour-on) and subcutaneous administrations.
Table 1: Pharmacokinetic Parameters of this compound in Bovine Plasma Following Topical (Pour-on) Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·d/mL) | t½ (days) | Reference |
| 2.5 | 74.4 ± 3.52 | 2 | 1007 ± 33.5 | 14.6 ± 2.97 | [1] |
| 2.5 | - | 5-6 | 589 to 1276 | 24.4 ± 3.5 | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Bovine Plasma Following Subcutaneous Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·d/mL) | t½ (days) | Reference |
| 1.5 | - | 2 | - | ~78 | [1][3] |
Note: Data for oral administration is limited in the reviewed literature, preventing a direct quantitative comparison. However, it has been reported that oral application of this compound leads to more rapid absorption and higher bloodstream levels compared to dermal treatment at the same dose[3].
Experimental Protocols
Accurate determination of this compound concentrations in bovine plasma is fundamental to pharmacokinetic studies. Various analytical methods have been developed and validated for this purpose. Below are detailed methodologies for common extraction and analytical techniques.
Sample Preparation Techniques
2.1.1. Liquid-Liquid Extraction (LLE)
This method is used to isolate this compound from the plasma matrix.
-
Procedure:
-
To 1 mL of bovine plasma, add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, hexane, or diethyl ether).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at approximately 756 x g for 15 minutes to separate the organic and aqueous phases.
-
Carefully transfer the supernatant (organic phase) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or in a heated block (around 35°C).
-
Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the mobile phase (e.g., acetonitrile) for chromatographic analysis[1].
-
2.1.2. Solid-Phase Extraction (SPE)
SPE offers a more selective sample clean-up compared to LLE.
-
Procedure:
-
Condition a C18 SPE cartridge (e.g., 3 mL, 500 mg) by passing 2 mL of methanol followed by 2 mL of water through it.
-
Load 1 mL of the bovine plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the retained this compound with 1 mL of an appropriate eluent (e.g., ethyl acetate, acetonitrile, dichloromethane, ether, or hexane).
-
Collect the eluate and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase for analysis[1].
-
2.1.3. Matrix Solid-Phase Dispersion (MSPD)
-
General Procedure:
-
A small amount of bovine plasma is blended with a solid support (e.g., C18-bonded silica).
-
The resulting homogenized mixture is packed into a column.
-
The column is washed with a non-eluting solvent to remove interferences.
-
This compound is then eluted with a suitable organic solvent.
-
The eluate is collected, evaporated, and reconstituted for analysis.
-
Analytical Instrumentation and Conditions
2.2.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Chromatographic Column: Kromasil C18 column.
-
Mobile Phase: Acetonitrile:water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
UV Detection Wavelength: 260 nm.
-
Validation Range: 20–150 ng/mL.
-
Limit of Detection (LOD): 10 ng/mL.
-
Lower Limit of Quantification (LLOQ): 20 ng/mL[1].
2.2.2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For higher sensitivity and selectivity, HPLC-MS/MS is employed.
-
Matrix-matched calibration curves: Typically in the range of 5 to 1000 µg/kg (ppb).
-
Limit of Quantification (LOQ): As low as 5 ppb.
Mandatory Visualizations
Mechanism of Action: Inhibition of Chitin Synthesis
This compound's primary mode of action is the inhibition of chitin synthesis in ticks. Chitin is a crucial component of the tick's cuticle. By disrupting this process, this compound interferes with molting and egg viability.
Caption: this compound inhibits the enzyme chitin synthase, disrupting cuticle formation in ticks.
Experimental Workflow: this compound Analysis in Bovine Plasma
The following diagram illustrates a typical workflow for the analysis of this compound in bovine plasma samples, from collection to final quantification.
Caption: Workflow for the analysis of this compound in bovine plasma.
Metabolic Pathway of this compound in Cattle
This compound undergoes limited metabolism in cattle, with the majority of the compound being excreted unchanged. The primary metabolic process involves the cleavage of the urea bridge.
Caption: Simplified metabolic pathway of this compound in cattle.
Conclusion
This technical guide provides a detailed examination of the pharmacokinetic profile of this compound in bovine plasma. The data presented highlights the prolonged half-life of the compound, particularly after subcutaneous administration, which contributes to its sustained efficacy. The detailed experimental protocols offer a practical resource for researchers in the field. The visualizations of the mechanism of action, analytical workflow, and metabolic pathway serve to contextualize the quantitative data and enhance understanding. Further research into the oral pharmacokinetics of this compound and the development of standardized MSPD protocols would further refine our understanding of this important veterinary drug.
References
An In-depth Technical Guide to the Chemical Properties and Solubility of Fluazuron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluazuron is a benzoylphenyl urea derivative that acts as an insect growth regulator.[1][2] It is primarily utilized in veterinary medicine for the control of ticks, particularly Boophilus microplus, in cattle.[1][2] Its mode of action involves the inhibition of chitin synthesis, a critical component of the insect exoskeleton, thereby disrupting the molting process and preventing the development of immature ticks.[1][2] This technical guide provides a comprehensive overview of the chemical properties and solubility of this compound, supported by detailed experimental protocols and visual representations of its mechanism of action.
Chemical Properties of this compound
This compound is a white to pink fine crystalline powder.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-[[4-chloro-3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]carbamoyl]-2,6-difluorobenzamide | [3] |
| CAS Number | 86811-58-7 | [3] |
| Molecular Formula | C₂₀H₁₀Cl₂F₅N₃O₃ | [1][3] |
| Molecular Weight | 506.21 g/mol | [1][3] |
| Appearance | White to pink fine crystalline powder, colorless and odorless | [1] |
| Melting Point | 219 °C | [1] |
| n-Octanol/Water Partition Coefficient (log P) | 5.1 | [1] |
| Vapor Pressure | 1.2 x 10⁻⁷ mPa (at 20 °C) | [4] |
Solubility Profile
The solubility of this compound in aqueous and organic solvents is a critical factor influencing its formulation, bioavailability, and environmental fate. This compound is practically insoluble in water but shows varying degrees of solubility in organic solvents.[1][5]
Table 2: Solubility of this compound
| Solvent | Solubility at 20 °C | Reference(s) |
| Water | <0.02 mg/L | [1] |
| Methanol | 0.24% (w/v) | [1] |
| Isopropanol | 0.09% (w/v) | [1] |
| n-Octanol | 0.07% (w/v) | [1] |
| Acetone | 5.5% (w/v) | [1] |
| Hexane | 3 mg/L | [1] |
| Methylene Chloride | 2.0% (w/v) | [1] |
| Cyclohexanone | 10.5% (w/v) | [1] |
| N-Methyl-2-Pyrrolidone | 35% (w/v) | [1] |
| DMF | 30 mg/mL | [6] |
| DMSO | 30 mg/mL | [6] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6] |
Stability
This compound's stability is pH-dependent, with greater stability in acidic conditions compared to alkaline conditions.[7]
Table 3: Hydrolytic Stability of this compound at 25 °C
| pH | Half-life | Reference(s) |
| 3 | 14 days | [1][7] |
| 5 | 7 days | [1][7] |
| 7 | 20 hours | [1][7] |
| 9 | 0.5 hours | [1][7] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of a compound like this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Determination of Melting Point (Based on OECD Guideline 102)
Principle: The melting point is determined by heating a small, powdered sample of the substance and observing the temperature at which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., capillary tube apparatus or hot stage microscope)
-
Calibrated thermometer or temperature sensor
-
Capillary tubes (if applicable)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the test substance is finely powdered using a mortar and pestle.
-
Capillary Tube Method:
-
A small amount of the powdered sample is packed into a capillary tube to a height of 2-4 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
-
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of this compound.
Determination of Water Solubility (Based on OECD Guideline 105 - Flask Method)
Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.
Apparatus:
-
Constant temperature water bath or shaker
-
Glass flasks with stoppers
-
Centrifuge
-
Analytical balance
-
Analytical instrument for quantification (e.g., HPLC-UV)
-
pH meter
Procedure:
-
Preliminary Test: An initial test is performed to estimate the approximate solubility and the time required to reach equilibrium.
-
Equilibration: An excess amount of the test substance is added to a known volume of water in a glass flask. The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) until equilibrium is reached.
-
Phase Separation: The saturated solution is centrifuged at high speed to separate the undissolved solid from the aqueous phase.
-
Quantification: A sample of the clear supernatant is carefully removed and diluted as necessary. The concentration of the substance in the sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Workflow for Water Solubility Determination
Caption: Workflow for determining the water solubility of this compound.
Determination of n-Octanol/Water Partition Coefficient (Based on OECD Guideline 107 - Shake Flask Method)
Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system consisting of two largely immiscible solvents, in this case, n-octanol and water.
Apparatus:
-
Separatory funnels or centrifuge tubes with stoppers
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
-
pH meter
Procedure:
-
Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol before the experiment.
-
Partitioning: A known volume of the n-octanol-saturated water and water-saturated n-octanol are placed in a separatory funnel. A small, known amount of the test substance is added.
-
Equilibration: The funnel is shaken until equilibrium is reached.
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of the substance in both the aqueous and n-octanol phases is determined by a suitable analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as log P.
Mode of Action: Inhibition of Chitin Synthesis
This compound belongs to the benzoylphenyl urea class of insecticides, which act as chitin synthesis inhibitors.[2][4] Chitin is a long-chain polymer of N-acetylglucosamine and is a primary component of the arthropod exoskeleton. The synthesis of chitin is a multi-step enzymatic process. This compound specifically inhibits the final step of this pathway, the polymerization of UDP-N-acetylglucosamine into chitin, which is catalyzed by the enzyme chitin synthase.[1] This disruption of chitin formation leads to a failure in the molting process, ultimately causing the death of the immature insect.
Chitin Biosynthesis Pathway and Inhibition by this compound
Caption: The insect chitin biosynthesis pathway and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of chitin synthesis in the larval midgut of Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of benzoylphenylurea on chitin synthesis and orientation in the cuticle of the Drosophila larva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Chitin metabolism in insects: structure, function and regulation of chitin synthases and chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluazuron: Structural Formula, Molecular Weight, and Mode of Action
Introduction
Fluazuron is a potent and specific inhibitor of chitin synthesis, belonging to the benzoylphenylurea class of compounds.[1] It is widely utilized in veterinary medicine as an acaricide for the control of tick infestations in cattle.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals involved in drug development and veterinary medicine.
Chemical and Physical Properties
This compound is a complex synthetic molecule with specific physicochemical properties that contribute to its biological activity. The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₁₀Cl₂F₅N₃O₃[3][4] |
| Molecular Weight | 506.21 g/mol [1][3][4] |
| IUPAC Name | N-[[4-chloro-3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]carbamoyl]-2,6-difluorobenzamide[5] |
| CAS Registry Number | 86811-58-7[3] |
Below is a diagram representing the structural formula of this compound.
Caption: Structural formula of this compound.
Mechanism of Action: Chitin Synthesis Inhibition
This compound's primary mode of action is the inhibition of chitin synthesis in ticks.[1][6] Chitin is a crucial component of the tick's exoskeleton, providing structural integrity. By disrupting the chitin synthesis pathway, this compound prevents the proper formation of the cuticle, leading to mortality, especially during molting. The proposed signaling pathway for this inhibition is detailed below.
Caption: Proposed signaling pathway of this compound's inhibitory action on chitin synthesis.
Experimental Protocols
Chemical Synthesis of this compound
A documented method for the chemical synthesis of this compound involves a multi-step process.[4] An overview of this synthetic workflow is presented below.
Caption: Workflow for the chemical synthesis of this compound.
Detailed Protocol:
-
Etherification: 2-chloro-5-nitrophenol and 2,3-dichloro-5-methyl triflouro pyridine undergo an etherifying reaction to produce an etherate intermediate.[4]
-
Reduction: The resulting etherate is reduced using sodium bisulfide as a reducing agent in a solvent of ethanol or methanol to generate 4-chloro-3-(3-chloro-5-methyl triflouro-2-pyridyloxy) aniline.[4]
-
N-acylation: In a separate reaction, 2,6-difluorobenzamide is subjected to an N-acylation reaction with triphosgene to yield 2,6-difluorobenzoyl isocyanate.[4]
-
Addition Reaction: The two intermediates, 4-chloro-3-(3-chloro-5-methyl triflouro-2-pyridyloxy) aniline and 2,6-difluorobenzoyl isocyanate, are combined in an addition reaction to form crude this compound.[4]
-
Purification: The crude product is then refined and purified to obtain the final, high-purity this compound.[4]
Analytical Determination of this compound in Biological Samples
The quantification of this compound in biological matrices such as bovine plasma and tissues is crucial for pharmacokinetic and residue studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed analytical method.[3][7][8]
Caption: General workflow for the analytical determination of this compound.
Detailed Protocol for Determination in Bovine Plasma:
-
Sample Preparation: Various extraction methods can be employed, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and matrix solid-phase dispersion (MSPD).[3]
-
Chromatographic Conditions:
-
Validation: The method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). For instance, one validated method demonstrated a linearity range of 20–150 ng/mL with an LOD of 10 ng/mL and an LLOQ of 20 ng/mL in plasma.[3]
Detailed Protocol for Determination in Bovine Tissues:
-
Sample Preparation: Tissue samples are typically extracted with acetonitrile.[7]
-
Chromatographic Conditions:
-
Validation: The method should be validated for different tissue types (muscle, fat, liver, kidney). A validated UHPLC method showed linearity over ranges from 50–800 ng/g in muscle to 1750–28000 ng/g in fat, with an LLOQ of 50 ng/g in muscle.[7]
Conclusion
This compound is a highly effective acaricide with a well-defined mechanism of action centered on the inhibition of chitin synthesis. Its chemical structure and properties are well-characterized, and robust analytical methods for its quantification in biological matrices have been established. The information provided in this technical guide offers a solid foundation for researchers and professionals working with this important veterinary drug. Further research into the precise molecular interactions of this compound with its target sites could lead to the development of even more effective and specific pest control agents.
References
- 1. This compound [fao.org]
- 2. Novel Acaricidal Drug this compound Causes Immunotoxicity via Selective Depletion of Lymphocytes T CD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. CN101906070A - Method for chemically synthesizing this compound - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound (Ref: CGA 157419) [sitem.herts.ac.uk]
- 7. jppres.com [jppres.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
In-Vitro Activity of Fluazuron Against Tick Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the compilation of this guide, there is a notable absence of publicly available, peer-reviewed studies detailing the specific in-vitro activity of Fluazuron on tick cell lines. Consequently, this document provides a comprehensive framework based on the known mechanisms of this compound and related benzoylphenyl urea compounds, alongside established methodologies for in-vitro acaricide testing. The experimental protocols and data tables presented herein are illustrative and intended to serve as a guide for future research in this critical area.
Introduction
This compound, a benzoylphenyl urea derivative, is a potent insect growth regulator (IGR) widely utilized in the veterinary field for the control of tick infestations, primarily in cattle.[1][2] Its primary mode of action is the inhibition of chitin synthesis, a crucial component of the arthropod exoskeleton.[1][2] This disruption of the molting process is highly effective against larval and nymphal tick stages.[3] Despite its extensive in-vivo use, a detailed understanding of its cellular and molecular effects through in-vitro studies on tick cell lines is lacking.
Tick cell lines offer a powerful and ethical alternative to in-vivo testing for screening new acaricides, studying mechanisms of action, and investigating resistance.[4] This technical guide outlines a proposed in-vitro approach to characterize the activity of this compound against tick cell lines, providing detailed experimental protocols and frameworks for data presentation and visualization.
Proposed Experimental Framework
To thoroughly investigate the in-vitro activity of this compound, a multi-faceted approach targeting cell viability, chitin synthesis, and gene expression is recommended.
Cell Viability and Cytotoxicity Assays
The initial step is to determine the cytotoxic effect of this compound on various tick cell lines to establish dose-response relationships and calculate key parameters like the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical Cytotoxicity of this compound on Various Tick Cell Lines
| Tick Cell Line | Origin Species | This compound IC50 (µM) after 72h | Assay Method |
| ISE6 | Ixodes scapularis | [Data not available] | MTT Assay |
| BME/CTVM2 | Rhipicephalus microplus | [Data not available] | AlamarBlue Assay |
| DAE100 | Dermacentor andersoni | [Data not available] | Trypan Blue Exclusion |
| RAE25 | Rhipicephalus appendiculatus | [Data not available] | LDH Release Assay |
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Culture: Culture tick cell lines (e.g., ISE6) in appropriate media, such as L-15B or a combination of L-15 and MEM, supplemented with fetal bovine serum (FBS) and tryptose phosphate broth (TPB), at 32-34°C.[5][6][7]
-
Seeding: Seed cells into 96-well microplates at a density of approximately 1 x 10^5 cells/mL and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and not exceed 0.5%.
-
Incubation: Replace the culture medium with the this compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay Workflow
Assessment of Chitin Synthesis Inhibition
Directly measuring the inhibition of chitin synthesis in tick cell lines after this compound treatment would provide crucial evidence for its mechanism of action at a cellular level.
Table 2: Hypothetical Effect of this compound on Chitin Content in Tick Cell Lines
| Tick Cell Line | This compound Concentration (µM) | Chitin Content (µg/10^6 cells) | % Inhibition |
| ISE6 | 0 (Control) | [Data not available] | 0 |
| ISE6 | [IC50/2] | [Data not available] | [Calculated] |
| ISE6 | [IC50] | [Data not available] | [Calculated] |
| ISE6 | [2 x IC50] | [Data not available] | [Calculated] |
Experimental Protocol: Chitin Content Quantification
This protocol is adapted from methods used for insects and fungi.[8][9]
-
Cell Culture and Treatment: Culture and treat tick cells with various concentrations of this compound as described in the viability assay protocol.
-
Cell Lysis: After the treatment period, harvest the cells and lyse them to release cellular components.
-
Chitin Staining: Stain the cell lysates with a chitin-specific fluorescent dye, such as Calcofluor White.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer.
-
Standard Curve: Generate a standard curve using known concentrations of a chitin standard (e.g., from crab shells).
-
Quantification: Determine the chitin content in the cell samples by interpolating their fluorescence readings on the standard curve.
-
Normalization: Normalize the chitin content to the total protein concentration or cell number for each sample.
Gene Expression Analysis of the Chitin Synthesis Pathway
To understand the molecular response of tick cells to this compound, the expression levels of key genes in the chitin synthesis pathway can be analyzed using quantitative real-time PCR (qRT-PCR).
Table 3: Hypothetical Relative Gene Expression in ISE6 Cells after this compound Treatment
| Gene | Function in Chitin Synthesis | Fold Change (vs. Control) |
| CHS1 | Chitin synthase 1 | [Data not available] |
| GFAT | Glutamine-fructose-6-phosphate aminotransferase | [Data not available] |
| GNA1 | Glucosamine-6-phosphate N-acetyltransferase | [Data not available] |
| AGM | Phosphoacetylglucosamine mutase | [Data not available] |
| UAP | UDP-N-acetylglucosamine pyrophosphorylase | [Data not available] |
Experimental Protocol: qRT-PCR for Gene Expression
-
Cell Culture and Treatment: Treat tick cells with this compound at a sub-lethal concentration (e.g., IC50/2) for a defined period (e.g., 24 hours).
-
RNA Extraction: Extract total RNA from the treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers for the target genes in the chitin synthesis pathway and a reference gene (e.g., actin or GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Proposed Signaling Pathway of this compound Action
This compound, as a benzoylphenyl urea, is believed to interfere with the final steps of chitin polymerization catalyzed by chitin synthase.[10][11] The exact molecular interactions are not fully elucidated but are thought to disrupt the proper assembly of the chitin polymer.
Putative this compound Inhibition of Chitin Synthesis
Conclusion and Future Directions
While direct in-vitro data on this compound's effect on tick cell lines is currently unavailable, the proposed experimental framework provides a robust starting point for future investigations. Such studies are crucial for a deeper understanding of this compound's mode of action at the cellular level, for the development of in-vitro resistance monitoring tools, and for the screening of novel acaricidal compounds. Future research should focus on performing these foundational experiments across a range of tick cell lines from different species to build a comprehensive dataset on the in-vitro efficacy of this important veterinary drug.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [fao.org]
- 3. Action of the insect growth regulator this compound, the active ingredient of the acaricide Acatak®, in Rhipicephalus sanguineus nymphs (Latreille, 1806) (Acari: Ixodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Tick Cell Lines in Research on Tick Control [frontiersin.org]
- 5. dsmz.de [dsmz.de]
- 6. Formulation of medium for tick cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining [frontiersin.org]
- 9. Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analysis of Fluazuron Residues in Bovine Tissues by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluazuron is an insect growth regulator used in cattle to control ticks like Rhipicephalus (Boophilus) microplus.[1][2] As a benzoylphenyl urea derivative, it inhibits chitin synthesis in ticks.[1] Due to its use in food-producing animals, monitoring its residue levels in edible tissues is crucial for food safety. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound residues in various bovine tissues, including muscle, fat, liver, and kidney.
This compound is known to be lipophilic, meaning it preferentially accumulates in fatty tissues.[3] Consequently, residue levels in fat are consistently higher than in other tissues like liver and kidney.[1][3] The analytical methods described herein are designed to efficiently extract this compound from these complex biological matrices and provide accurate quantification.
Experimental Protocols
This section outlines the detailed methodologies for sample preparation and chromatographic analysis of this compound in bovine tissues. Two primary extraction methods are presented: a liquid-liquid extraction (LLE) and a solid-phase extraction (SPE) cleanup method.
Method 1: Acetonitrile-Based Liquid-Liquid Extraction
This method is a straightforward approach suitable for various bovine tissues.[2][4][5][6]
1. Sample Homogenization:
-
Weigh 1 gram of minced and homogenized tissue (muscle, liver, or kidney) or 0.5 grams of fat into a 50 mL polypropylene centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Homogenize the sample and solvent mixture for 1 minute using a high-speed homogenizer.
-
For fat samples, a vortexing step of 1 minute followed by 15 minutes in an ultrasonic bath can be used.[7][8]
-
Centrifuge the tube at 4000 rpm for 10 minutes.
3. Supernatant Collection:
-
Carefully transfer the acetonitrile supernatant to a clean tube.
-
Repeat the extraction step with an additional 10 mL of acetonitrile.
-
Combine the supernatants.
4. Evaporation and Reconstitution:
-
Evaporate the combined acetonitrile extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
Method 2: Extraction with Solid-Phase Extraction (SPE) Cleanup
This method incorporates a cleanup step to remove interfering substances, which can be particularly useful for complex matrices.[7][8]
1. Initial Extraction:
-
Follow steps 1 and 2 from Method 1 to obtain the initial acetonitrile extract.
2. SPE Cartridge Conditioning:
-
Condition a Florisil SPE cartridge by passing 5 mL of methanol followed by 5 mL of acetonitrile through the cartridge. Do not allow the cartridge to dry out.
3. Sample Loading and Cleanup:
-
Load the combined acetonitrile supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a hexane/acetone mixture to elute interfering compounds.
-
Elute the this compound with a suitable volume of a more polar solvent mixture, such as a higher percentage of acetone in hexane.
4. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Chromatographic Conditions
The following are typical chromatographic conditions for the analysis of this compound.
| Parameter | Condition 1 | Condition 2 |
| HPLC System | UHPLC or HPLC system with UV detector | Agilent HPLC system or equivalent |
| Column | C18 (e.g., 100 Å, 5 µm, 4.6 x 250 mm)[2][4][5][6] | Agilent C18[7][8] |
| Mobile Phase | Acetonitrile:Water (65:35 v/v)[2][4][5][6] | Acetonitrile:Water (68:32, v/v)[7][8] |
| Flow Rate | 1.0 mL/min[2][4][5][6] | 1.2 mL/min[7][8] |
| Column Temp. | 37°C[2][4][5][6] | Not specified |
| Injection Vol. | 100 µL[2][4][5][6] | Not specified |
| UV Wavelength | 260 nm[2][4][5][6] | 260 nm[7][8] |
Quantitative Data Summary
The performance of the HPLC-UV method for this compound analysis has been validated across multiple studies. The following tables summarize the key quantitative parameters.
Table 1: Method Validation Parameters from UHPLC-UV Method
| Tissue | Linearity Range (ng/g) | LLOQ (ng/g) | Recovery (%) | Reference |
| Muscle | 50 - 800 | 50 | > 75% | [2][4][5][6] |
| Kidney | 125 - 2000 | Not specified | > 75% | [2][4][5][6] |
| Liver | 125 - 2000 | Not specified | > 75% | [2][4][5][6] |
| Fat | 1750 - 28000 | Not specified | > 75% | [2][4][5][6] |
The coefficient of determination (r²) for the linearity was greater than 0.99 in all cases.[2][4][5][6]
Table 2: Method Validation Parameters from HPLC-UV Method with SPE Cleanup
| Tissue | Spiking Levels (mg/kg) | LOD (mg/kg) | LOQ (mg/kg) | Recovery Range (%) | RSD (%) | Reference |
| Muscle | 0.02, 1.0, 10.0 | 0.005 | 0.01 | 82.0 - 94.59 | < 6.0 | [7][8] |
| Kidney | 0.02, 1.0, 10.0 | 0.005 | 0.01 | 81.86 - 95.35 | < 6.0 | [7][8] |
| Liver | 0.02, 1.0, 10.0 | 0.005 | 0.01 | 81.89 - 95.26 | < 6.0 | [7][8] |
| Fat | 0.02, 1.0, 10.0 | 0.005 | 0.01 | 80.84 - 95.24 | < 6.0 | [7][8] |
RSD refers to the relative standard deviation for inter-day and intra-day precision.[7][8]
Table 3: FAO Recommended Quantification Levels and Recoveries
| Tissue | LOQ (mg/kg) | Recovery (%) |
| Muscle | 0.02 | 107 ± 7 |
| Liver | 0.02 | 94 ± 9 |
| Kidney | 0.02 | 102 ± 8 |
| Fat | 0.01 | 94 ± 5 |
Source: Food and Agriculture Organization of the United Nations.[1]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound residues in bovine tissues.
Caption: Workflow for this compound Residue Analysis.
Conclusion
The HPLC-UV methods described provide a reliable and validated approach for the determination of this compound residues in bovine tissues. The choice between a direct liquid-liquid extraction and a method incorporating solid-phase extraction cleanup will depend on the specific laboratory requirements and the complexity of the tissue matrix. The presented quantitative data demonstrates that these methods are sensitive, accurate, and precise, making them suitable for regulatory monitoring and research applications.
References
- 1. This compound [fao.org]
- 2. jppres.com [jppres.com]
- 3. fao.org [fao.org]
- 4. jppres.com [jppres.com]
- 5. researchgate.net [researchgate.net]
- 6. (Open Access) Development and validation of UHPLC method for the determination of this compound in bovine tissues (2023) | C. Valiante [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
Application Note: Quantification of Fluazuron in Bovine Fat using UHPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluazuron is a benzoylphenyl urea derivative that acts as an insect growth regulator, specifically inhibiting chitin synthesis. It is utilized in veterinary medicine for the control of ticks, such as Rhipicephalus (Boophilus) microplus, in beef cattle.[1] Due to its lipophilic nature, this compound preferentially accumulates in fatty tissues.[1][2] Monitoring its residue levels in bovine fat is crucial to ensure food safety and adherence to regulatory limits. The established Maximum Residue Limit (MRL) for this compound in bovine fat is 7000 µg/kg (or 7 ppm).[3][4][5] This application note details a validated Ultra-High-Performance Liquid Chromatography (UHPLC) method for the reliable quantification of this compound in bovine fat.
Experimental Protocol
This protocol is based on a validated UHPLC method with ultraviolet (UV) detection.[6][7][8][9]
1. Sample Preparation: Liquid-Phase Extraction
-
Homogenization: Weigh 1 g of homogenized bovine fat tissue into a 15 mL polypropylene centrifuge tube.
-
Internal Standard: Fortify the sample with an appropriate internal standard (e.g., Prazepam) to ensure accuracy.[7]
-
Extraction: Add 5 mL of acetonitrile to the tube.
-
Vortexing: Vortex the sample for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the acetonitrile supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract with 1 mL of the mobile phase (acetonitrile:water, 65:35 v/v).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a UHPLC vial for analysis.
2. UHPLC-UV Analysis
-
Chromatographic System: A validated UHPLC system equipped with a UV detector is required.[6][7][8][9]
-
Column: A C18 column (e.g., 100 Å, 5 µm, 4.6 x 250 mm) is suitable for separation.[6][7][8][9]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water (65:35 v/v) is used.[6][7][8][9]
-
Flow Rate: The flow rate is maintained at 1.0 mL/min.[6][7][8][9]
-
Column Temperature: The column should be maintained at 37°C.[6][7][8][9]
-
UV Detection: The UV wavelength for detecting this compound is set at 260 nm.[1][6][7][8][9]
-
Injection Volume: An injection volume of 100 µL is used.[6][7][8][9]
3. Standard Preparation and Calibration
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standards. The linearity of the method for fat has been demonstrated in the range of 1750–28000 ng/g.[6][7][8][9]
Quantitative Data Summary
The following table summarizes the quantitative performance of the described UHPLC method for this compound analysis in bovine tissues.
| Parameter | Bovine Fat | Bovine Muscle | Bovine Kidney | Bovine Liver |
| Linear Range (ng/g) | 1750–28000[6][7][8][9] | 50–800[6][7][8][9] | 125–2000[6][7][8][9] | 125–2000[6][7][8][9] |
| Lower Limit of Quantification (LLOQ) (ng/g) | Not explicitly stated, but within the linear range. | 50[6][7][8] | Not explicitly stated, but within the linear range. | Not explicitly stated, but within the linear range. |
| Recovery (%) | 98.6[7] | 75.5[7] | >75[6][7][8] | >75[6][7][8] |
| Coefficient of Determination (R²) | >0.99[6][7][8][9] | >0.99[6][7][8][9] | >0.99[6][7][8][9] | >0.99[6][7][8][9] |
Experimental Workflow
Caption: Workflow for this compound Quantification in Bovine Fat.
Conclusion
The described UHPLC method provides a robust and reliable approach for the quantification of this compound in bovine fat. The simple liquid-phase extraction protocol, coupled with the sensitivity and selectivity of UHPLC-UV analysis, makes this method suitable for routine monitoring of this compound residues in food safety and quality control laboratories. The validation data demonstrates that the method is accurate, precise, and linear over a relevant concentration range, ensuring compliance with regulatory standards.
References
- 1. This compound [fao.org]
- 2. fao.org [fao.org]
- 3. WHO | JECFA [apps.who.int]
- 4. Veterinary Drug Detail | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 5. Food safety and quality: Details [fao.org]
- 6. (Open Access) Development and validation of UHPLC method for the determination of this compound in bovine tissues (2023) | C. Valiante [scispace.com]
- 7. jppres.com [jppres.com]
- 8. researchgate.net [researchgate.net]
- 9. jppres.com [jppres.com]
Application Notes and Protocols for In Vitro Larval Packet Test: Evaluating the Efficacy of Fluazuron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluazuron, a benzoylphenyl urea derivative, is a potent acaricide that acts as a chitin synthesis inhibitor, effectively disrupting the molting process in ticks.[1] It is a critical tool in the management of tick infestations in livestock, particularly against Rhipicephalus microplus. The in vitro Larval Packet Test (LPT) is a standardized and widely accepted method recommended by the Food and Agriculture Organization (FAO) for determining the susceptibility or resistance of tick larvae to acaricides.[2][3][4][5] This document provides a detailed protocol for conducting the LPT to evaluate the efficacy of this compound against tick larvae, along with data presentation guidelines and visualizations to aid in the interpretation of results.
Principle of the Larval Packet Test (LPT)
The LPT involves the exposure of tick larvae to filter paper packets impregnated with known concentrations of an acaricide. After a specific incubation period, the mortality of the larvae is assessed to determine the efficacy of the compound. This bioassay allows for the calculation of lethal concentrations (e.g., LC50 and LC90) and the monitoring of resistance development in tick populations.
Data Presentation
Quantitative data from the in vitro Larval Packet Test for this compound efficacy should be summarized for clear comparison. Below are example tables that can be adapted to present experimental findings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Class | Benzoylphenyl urea |
| Mode of Action | Chitin Synthesis Inhibitor |
| Molecular Formula | C₂₀H₁₀Cl₂F₅N₃O₃ |
| Molecular Weight | 506.21 g/mol |
| Water Solubility | <0.02 mg/L at 20°C |
| Organic Solvents | Soluble in acetone, cyclohexanone, N-methyl-2-pyrrolidone |
Source: FAO, 2023[1]
Table 2: Example Dose-Response Data for this compound against Rhipicephalus microplus Larvae
| This compound Concentration (µg/cm²) | Number of Larvae Tested | Number of Dead Larvae | Percent Mortality (%) |
| 0 (Control) | 100 | 2 | 2.0 |
| 0.1 | 100 | 15 | 15.0 |
| 0.5 | 100 | 48 | 48.0 |
| 1.0 | 100 | 75 | 75.0 |
| 2.5 | 100 | 92 | 92.0 |
| 5.0 | 100 | 99 | 99.0 |
Table 3: Lethal Concentrations of this compound for Susceptible and Resistant Rhipicephalus microplus Strains
| Strain | LC50 (µg/cm²) (95% CI) | LC90 (µg/cm²) (95% CI) | Resistance Ratio (RR) at LC50 |
| Susceptible (e.g., POA) | Insert Value | Insert Value | 1.0 |
| Field Strain 1 (Jaguar) | Insert Value | Insert Value | Calculate Value |
| Field Strain 2 | Insert Value | Insert Value | Calculate Value |
Note: The values in Tables 2 and 3 are for illustrative purposes and should be replaced with experimental data. A study on a resistant "Jaguar" strain showed less than 50% inhibition of larval hatching at 50 ppm in an Adult Immersion Test, while a susceptible strain showed 99% inhibition.[6][7] Another study reported an average efficacy of 96% in cattle experimentally infested with a susceptible strain.[6][7]
Experimental Protocols
Materials
-
This compound (analytical grade)
-
Acetone (or another suitable organic solvent like a 2:1 mixture of trichloroethylene and olive oil)[5]
-
Whatman No. 1 filter paper (or equivalent)
-
Glass petri dishes (9 cm diameter)
-
Micropipettes and sterile tips
-
Fine-tipped paintbrushes
-
Incubator set at 27-28°C and 80-90% relative humidity[8]
-
Stereomicroscope
-
14-21 day old tick larvae (Rhipicephalus microplus or other target species)[4]
-
Glass vials or tubes for larval rearing
-
Bulldog clips or non-toxic adhesive tape
Preparation of this compound Solutions
-
Stock Solution: Due to this compound's low water solubility, prepare a high-concentration stock solution in a suitable organic solvent (e.g., 1% w/v in acetone).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to achieve the desired final concentrations on the filter paper. The solvent system used for dilution should be the same as for the stock solution. A common solvent mixture for LPT is two parts trichloroethylene and one part olive oil.[5]
-
Control Solution: The control solution should consist of the solvent alone.
Larval Packet Test Procedure
-
Filter Paper Preparation:
-
Cut filter papers into 8.5 cm x 7.5 cm rectangles.[5]
-
Apply a precise volume (e.g., 0.7 mL) of each this compound dilution or the control solution evenly onto a filter paper.[5] This should be done in a fume hood.
-
Allow the solvent to evaporate completely, leaving the this compound impregnated in the filter paper. This can take several hours at room temperature.[5]
-
-
Packet Assembly:
-
Fold each treated filter paper in half and seal two of the open sides with bulldog clips or non-toxic adhesive tape to form a packet.[3]
-
-
Larval Infestation:
-
Incubation:
-
Place the sealed packets in a controlled environment incubator at 27-28°C and 80-90% relative humidity for 24 hours.[8]
-
-
Mortality Assessment:
-
After the 24-hour incubation period, carefully open each packet.
-
Count the number of live and dead larvae under a stereomicroscope. Larvae that are immobile or only show uncoordinated movements of their appendages are considered dead.[8]
-
Calculate the percentage mortality for each concentration.
-
Data Analysis
-
Corrected Mortality: If mortality is observed in the control group, correct the mortality rates using Abbott's formula:
-
Corrected Mortality (%) = [ ( % Test Mortality - % Control Mortality ) / ( 100 - % Control Mortality ) ] x 100
-
-
Probit Analysis: Use probit analysis to determine the LC50 and LC90 values and their 95% confidence intervals.[3] This statistical method models the relationship between the logarithm of the concentration and the probit of the mortality.
-
Resistance Ratio (RR): Calculate the resistance ratio to compare the susceptibility of a field strain to a known susceptible reference strain:
-
RR = LC50 of the Field Strain / LC50 of the Susceptible Strain
-
Visualizations
Mode of Action of this compound
Caption: Mode of action of this compound in tick larvae.
Experimental Workflow for the In Vitro Larval Packet Test
Caption: Workflow for the in vitro Larval Packet Test.
References
- 1. This compound [fao.org]
- 2. openknowledge.fao.org [openknowledge.fao.org]
- 3. RaTexT®: a novel rapid tick exposure test for detecting acaricide resistance in Rhipicephalus microplus ticks in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Detection of Acaricidal Resistance Status of Rhipicephalus (Boophilus) microplus against Commercial Preparation of Deltamethrin, Flumethrin, and Fipronil from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. First report of this compound resistance in Rhipicephalus microplus: a field tick population resistant to six classes of acaricides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Open Veterinary Journal [openveterinaryjournal.com]
Application Notes and Protocols for Oral Administration of Acaricides for Poultry Mite Control
Topic: Oral Administration of Fluralaner for Poultry Mite Control
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: Initial searches for information on the oral administration of Fluazuron for poultry mite control did not yield sufficient data to create detailed application notes and protocols. The available scientific literature and approved veterinary products for the systemic (oral) treatment of poultry mites, such as the poultry red mite (Dermanyssus gallinae) and the northern fowl mite (Ornithonyssus sylviarum), are predominantly focused on the active ingredient Fluralaner . Therefore, these application notes and protocols have been developed based on the extensive research available for Fluralaner to provide a comprehensive and data-supported guide for this application.
Introduction
Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline class of compounds. It functions as a potent inhibitor of the arthropod nervous system by acting as an antagonist on ligand-gated chloride channels (GABA- and glutamate-receptors).[1] Its high selectivity for arthropod receptors ensures a wide safety margin in avian species.[1] Administered orally to poultry via drinking water, Fluralaner provides effective, systemic control of mite infestations, offering a significant advantage over traditional topical spray treatments by ensuring all birds receive a consistent dose and reducing worker exposure to chemicals.[2]
The approved product, Exzolt®, is a 1% fluralaner aqueous solution (10 mg/mL) for the treatment and control of the Poultry Red Mite (Dermanyssus gallinae) and the Northern Fowl Mite (Ornithonyssus sylviarum) in pullets, breeders, and layer hens.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the oral administration of Fluralaner in poultry for mite control.
Table 1: Efficacy of Oral Fluralaner Against Poultry Mites
| Mite Species | Dosage Regimen | Efficacy | Time to Efficacy | Duration of Efficacy | Study Reference |
| Dermanyssus gallinae (Poultry Red Mite) | 0.5 mg/kg BW, twice, 7 days apart | >99% | Within 4 hours post-ingestion by mite[2] | Sustained >99% for at least 15 days[4] | Prohaczik et al., 2017[5]; Field studies[4] |
| Dermanyssus gallinae (Poultry Red Mite) | 0.5 mg/kg BW, twice, 7 days apart | 99.3–100% | Within 12 hours post-infestation | At least 15 days | Heckeroth et al., 2017 |
| Ornithonyssus sylviarum (Northern Fowl Mite) | 0.5 mg/kg BW, twice, 7 days apart | >99% | Not specified | Not specified | FDA Approval Data[6][7] |
| Dermanyssus gallinae (Poultry Red Mite) | 0.5 mg/kg BW, twice, 7 days apart | 95.3% to 99.8% | Day 3 post-treatment | >90% for 56 to 238 days | Field Study in Europe[4] |
Table 2: Safety and Toxicological Data for Oral Fluralaner in Chickens
| Study Type | Dosage | Duration | Key Findings | Study Reference |
| Laying Hen Safety | 0.5, 1.5, and 2.5 mg/kg BW/day (1x, 3x, and 5x recommended dose) | 3 days of treatment, twice, with a 4-day interval | No clinically relevant adverse findings. High safety margin established. | Prohaczik et al., 2017[5] |
| Breeder Safety | 1.5 mg/kg BW (3x recommended dose) | 4 administrations, 7 days apart (2x recommended duration) | No adverse effects on reproductive performance (egg number, weight, fertility, hatchability) or chick viability.[8] | Huyghe et al., 2017[8] |
| Withdrawal Periods | Standard therapeutic dose | N/A | Eggs: Zero days. Meat and Offal: 14 days. | Exzolt® Product Profile[1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the oral administration of Fluralaner for poultry mite control.
Protocol: Efficacy Assessment in a Commercial Layer Farm
Objective: To determine the efficacy of orally administered Fluralaner against a naturally occurring infestation of Dermanyssus gallinae in a commercial laying hen facility.
Materials:
-
Fluralaner 1% oral solution (e.g., Exzolt®).
-
Water medication system (dosing pump or medication tank).
-
Mite traps (e.g., cardboard or plastic tube traps).
-
Microscope for mite counting.
-
Personal Protective Equipment (PPE).
-
Commercial laying hens (e.g., Hy-Line W80) in an infested poultry house.
Methodology:
-
Pre-Treatment Phase (Day -7 to -1):
-
Confirm mite infestation and establish a baseline mite population level. Place a minimum of 20 mite traps in representative locations throughout the poultry house (e.g., near nests, perches).
-
Collect traps after 24-48 hours and count the number of live mites (all stages) per trap to determine the average pre-treatment infestation level.
-
Calculate the required volume of Fluralaner solution based on the total body weight (BW) of the chicken flock to be treated. To do this, weigh a representative sample of birds (e.g., 20 birds) to get an average BW.
-
Dose Calculation: Total flock BW (kg) x 0.05 mL/kg = Total volume (mL) of 1% Fluralaner solution required per administration.[6]
-
Ensure the drinking water system is clean and free of leaks.[4]
-
-
Treatment Phase (Day 0 and Day 7):
-
Administer the calculated dose of Fluralaner via the drinking water system. The target dose is 0.5 mg Fluralaner per kg of body weight.[1][4]
-
The medicated water should be consumed over a period of 6 to 24 hours.[6] It is often recommended to restrict access to water for approximately 2 hours prior to treatment to encourage rapid consumption.
-
Repeat the administration on Day 7.
-
-
Post-Treatment Monitoring Phase (e.g., Day 3, 9, and weekly thereafter):
-
Deploy mite traps at the same locations as the pre-treatment phase.
-
Collect traps after 24-48 hours and count live mites.
-
Calculate the percentage efficacy using the following formula:
-
Efficacy (%) = 100 x ( (Mean pre-treatment mite count - Mean post-treatment mite count) / Mean pre-treatment mite count )
-
-
Protocol: Target Animal Safety Study in Laying Hens
Objective: To evaluate the safety of orally administered Fluralaner in laying hens at multiples of the recommended therapeutic dose.
Materials:
-
Fluralaner 1% oral solution.
-
Healthy, adult laying hens (e.g., 28 weeks old).
-
Individually housed or small group pens to monitor individual consumption and health.
-
Equipment for clinical pathology (hematology, serum biochemistry).
-
Equipment for egg quality assessment (calipers, scales, Haugh unit meter).
Methodology:
-
Animal Allocation and Acclimatization:
-
Randomly allocate a sufficient number of hens (e.g., 120 hens) to four treatment groups (30 hens per group).[5]
-
Group 1: Control (0x dose) - receives non-medicated water.
-
Group 2: 1x dose (0.5 mg/kg BW).
-
Group 3: 3x dose (1.5 mg/kg BW).
-
Group 4: 5x dose (2.5 mg/kg BW).
-
Allow for an acclimatization period of at least 7 days.
-
-
Treatment Administration:
-
Administer the respective doses of Fluralaner via drinking water daily for a period exceeding the recommended treatment duration to assess cumulative effects. For example, a 3-day treatment period, repeated after a 4-day interval.[5]
-
-
Data Collection and Monitoring:
-
Clinical Observations: Conduct daily observations for any adverse health events, changes in behavior, or signs of toxicity.
-
Body Weight and Feed/Water Consumption: Measure weekly.
-
Clinical Pathology: Collect blood samples at baseline and at the end of the study for hematology and serum biochemistry analysis.
-
Egg Production and Quality: Collect all eggs laid daily. Assess egg weight, shell thickness and strength, albumen height, and yolk color.[5]
-
Necropsy and Histopathology: At the end of the study, perform a complete gross post-mortem examination and histopathological examination of key tissues.[5]
-
-
Data Analysis:
-
Use appropriate statistical methods (e.g., ANOVA) to compare the data from the treated groups against the control group.
-
Visualizations
Mechanism of Action of Fluralaner
Caption: Mechanism of action for orally administered Fluralaner in poultry mite control.
Experimental Workflow for Efficacy Assessment
Caption: Experimental workflow for a typical field efficacy trial of oral Fluralaner.
References
- 1. exzolt.com [exzolt.com]
- 2. msd-animal-health.com [msd-animal-health.com]
- 3. researchgate.net [researchgate.net]
- 4. Field efficacy and safety of fluralaner solution for administration in drinking water for the treatment of poultry red mite (Dermanyssus gallinae) infestations in commercial flocks in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety of fluralaner oral solution, a novel systemic antiparasitic treatment for chickens, in laying hens after oral administration via drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. FDA Approves New Oral Treatment for Poultry Mites [myvetcandy.com]
- 8. Safety of fluralaner oral solution, a novel systemic poultry red mite treatment, for chicken breeders’ reproductive performances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pour-On Fluazuron in Cattle
1.0 Introduction
Fluazuron is a non-systemic insect growth regulator (IGR) belonging to the benzoylphenyl urea class of compounds.[1][2] It is utilized in veterinary medicine as a topical pour-on formulation for the strategic control of cattle ticks, primarily Rhipicephalus (Boophilus) microplus.[1][3] Its mode of action is the inhibition of chitin synthesis, a critical component of the tick's exoskeleton.[1][4][5] This disruption of the molting process in immature stages (larvae and nymphs) prevents them from developing into adults, thereby breaking the tick life cycle.[2][3] Due to its mechanism, this compound provides long-lasting protection but does not offer a rapid "knock-down" effect on existing adult ticks; visible clearance of an infestation may take two to three weeks.[3][6]
2.0 Mechanism of Action
This compound acts by interfering with the biochemical pathways responsible for the synthesis and deposition of chitin in the tick's cuticle.[1][5] As an arthropod-specific developmental inhibitor, it targets enzymes involved in the final stages of chitin polymerization.[1]
-
Ingestion/Absorption: Cattle treated with pour-on this compound absorb the active ingredient through the skin and via grooming.[3][6] It enters the bloodstream and is distributed systemically, with a high affinity for adipose tissue (fat).[3][7]
-
Uptake by Ticks: Immature ticks feeding on the treated host ingest this compound along with their blood meal.
-
Chitin Synthesis Inhibition: The compound inhibits the enzymes responsible for incorporating N-acetyl-D-glucosamine into the chitin polymer chain.[8]
-
Molting Failure: Without a properly formed new exoskeleton, the tick larva or nymph is unable to successfully molt to the next life stage and subsequently dies.[2]
-
Reduced Reproduction: Adult female ticks that ingest this compound may lay eggs, but these eggs will fail to hatch, further contributing to population control.[3]
3.0 Application Technique and Dosage
Proper application is critical to ensure efficacy. The formulation is absorbed dermally and orally through social grooming, making the recommended application pattern important for maximizing uptake.[6][9]
3.1 Standard Application Protocol
-
Weigh the Animal: Determine the body weight of the cattle as accurately as possible using scales or a weigh-band to prevent under-dosing.[9][10]
-
Calculate Dose: The recommended dosage varies by region due to tick strain sensitivity, typically ranging from 1.5 mg/kg to 2.5 mg/kg body weight.[1][3] Commercial formulations often provide a volume-per-weight directive (e.g., 6 mL per 100 kg).[6]
-
Apply Product: The product should be applied in two parallel bands, approximately 7 cm wide, along the backline. Start with one band on one side of the spine from the shoulder to the rump, and apply the second band on the opposite side of the spine over the same length.[1][4][6]
-
Treatment Interval: Re-treatment should be based on the re-appearance of ticks but not sooner than 6 weeks after the previous application. A maximum of three treatments per year is generally recommended.[4][6]
3.2 Application Considerations
-
Avoid application during rain unless using a rain-fast product.[10]
-
Do not apply to skin with lesions or areas caked with mud or manure, as this can reduce absorption.[9]
-
Suckling calves do not require direct treatment as they receive adequate protection through contact and grooming their treated mothers.[6][11]
4.0 Quantitative Data Summary
The following tables summarize key quantitative data from pharmacokinetic and residue depletion studies.
Table 1: Pharmacokinetic Parameters of Pour-On this compound in Cattle
| Parameter | Value | Species/Conditions | Reference |
|---|---|---|---|
| Tmax (Time to Peak Concentration) | ~24.4 (±3.5) days | Cattle, 2.5 mg/kg pour-on (in combination) | [12][13] |
| Blood Half-Life (t½) | ~78 days | Cattle, 1.5 mg/kg subcutaneous injection | [1][7] |
| Plasma Concentration (Repeated Dosing) | 143 (±49) ppb (Cows) | 2.5 mg/kg pour-on, after 3rd treatment | [11] |
| Plasma Concentration (Suckling Calves) | 417 (±87) ppb (Calves) | Suckling from treated cows (as above) |[11] |
Table 2: Residue Depletion of this compound in Tissues (Single 1.5 mg/kg s.c. Dose)
| Time Post-Dosing | Muscle (mg/kg) | Liver (mg/kg) | Kidney (mg/kg) | Fat (mg/kg) |
|---|---|---|---|---|
| 2 Days | 0.052 | 0.278 | 0.141 | 2.660 |
| 2 Weeks | 0.053 | 0.266 | 0.138 | 2.530 |
| 6 Weeks | 0.064 | 0.283 | 0.164 | 2.670 |
| 16 Weeks | 0.027 | 0.116 | 0.121 | 0.970 |
Data derived from a study using subcutaneous injection, which confirms the high affinity for fat tissue also seen with pour-on application. Data has been compiled from the source document.[1]
5.0 Experimental Protocols
5.1 Protocol: Efficacy Evaluation of Pour-On this compound
This protocol outlines a typical field study to determine the therapeutic and residual efficacy of this compound against natural tick infestations.
-
Animal Selection: Select a cohort of cattle of similar age, breed, and weight with existing natural infestations of Rhipicephalus microplus.
-
Acclimatization & Grouping: Allow animals to acclimatize for at least one week. Randomly allocate animals to a treatment group (this compound pour-on) and a control group (untreated or placebo).[14]
-
Pre-Treatment Tick Counts: On Day -1 or Day 0, perform tick counts on all animals. This typically involves counting all semi-engorged female ticks >4.5 mm in diameter on one entire side of each animal.[15]
-
Treatment Administration: On Day 0, treat the animals in the treatment group according to the application protocol described in Section 3.1.[14]
-
Post-Treatment Tick Counts: Conduct tick counts on all animals at specified intervals post-treatment (e.g., Days 7, 14, 21, 28, 35, 42, 49, 56).[12]
-
Data Analysis: Calculate the percentage efficacy for each counting day using the formula: Efficacy (%) = 100 x ( (Mean tick count of control group - Mean tick count of treated group) / Mean tick count of control group )
5.2 Protocol: Pharmacokinetic Study
This protocol describes a study to determine the plasma concentration profile of this compound following pour-on application.
-
Animal Preparation: Select healthy, tick-free cattle. Animals may be fitted with jugular catheters for ease of blood collection.
-
Treatment: Administer the this compound pour-on formulation at the target dose (e.g., 2.5 mg/kg) as per the standard application technique.[11]
-
Blood Sampling: Collect blood samples (e.g., into heparinized tubes) at multiple time points. A typical schedule includes a pre-treatment sample (0 hours) and samples at 6, 12, 24, 48, 72 hours, and then on Days 5, 7, 14, 21, 28, 35, 42, etc., post-application.[12]
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma frozen (e.g., at -20°C or -80°C) until analysis.
-
Analytical Method: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[12][13]
-
Data Analysis: Plot plasma concentration versus time for each animal. Use pharmacokinetic software to calculate key parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and elimination half-life (t½).
5.3 Protocol: Tissue Residue Depletion Study
This protocol is designed to determine the concentration and depletion of this compound residues in edible tissues.
-
Animal Selection and Treatment: Select a sufficient number of uniform, healthy cattle. Treat all animals with a single pour-on application of this compound at a specified dose.[1]
-
Group Allocation: Randomly assign treated animals to different slaughter groups, with each group corresponding to a specific time point for tissue collection (e.g., 7, 14, 28, 42, 56 days post-treatment).[7]
-
Tissue Collection: At each scheduled time point, humanely slaughter the animals in the designated group. Collect samples of key edible tissues, including subcutaneous fat, omental fat, muscle, liver, and kidney.[1][7]
-
Sample Handling: Label all samples and store them frozen until analysis.
-
Residue Analysis: Homogenize tissue samples and extract this compound. Quantify the concentration using a validated analytical method, such as HPLC with UV detection.[1][16] The limit of quantification for this method is typically around 0.01 mg/kg for fat and 0.02 mg/kg for other tissues.[1]
-
Data Analysis: Calculate the mean residue concentration for each tissue type at each time point to determine the rate of residue depletion. This data is essential for establishing withdrawal periods.
References
- 1. This compound [fao.org]
- 2. This compound (Ref: CGA 157419) [sitem.herts.ac.uk]
- 3. parasitipedia.net [parasitipedia.net]
- 4. iO Cattle Tick Off Pour On (this compound) | The Vet Shed [thevetshed.com.au]
- 5. nbinno.com [nbinno.com]
- 6. specialistsales.com.au [specialistsales.com.au]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
- 9. wormboss.com.au [wormboss.com.au]
- 10. flyboss.com.au [flyboss.com.au]
- 11. Is the suckling period and application pattern relevant for this compound against tick infestation in cows and their suckling calves? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effectiveness of a fixed-dose combination pour-on formulation of 1.25% fipronil and 2.5% this compound against economically important ectoparasites and associated pharmacokinetics in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. redalyc.org [redalyc.org]
- 15. Effect of the use of this compound for control of Rhipicephalus (Boophilus) microplus in cattle [redalyc.org]
- 16. jppres.com [jppres.com]
Application Notes and Protocols for Fluazuron Dose-Response Studies in Rhipicephalus microplus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dose-response studies of fluazuron against the cattle tick, Rhipicephalus microplus. This document includes detailed experimental protocols for in vivo and in vitro assays, along with quantitative data to facilitate the design and interpretation of similar studies.
Introduction
This compound is a benzoylphenyl urea derivative that acts as a chitin synthesis inhibitor.[1] This mode of action disrupts the molting process in arthropods, making it an effective acaricide against Rhipicephalus microplus.[1][2] It interferes with the development of immature stages (larvae and nymphs) and also has transovarian effects, where females exposed to this compound lay eggs from which larvae are unable to hatch.[1][2] Understanding the dose-response relationship of this compound is critical for determining effective dosages, monitoring for the development of resistance, and developing new acaricidal formulations.
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of chitin synthesis, a crucial component of the tick's exoskeleton. This disruption of the molting process is the key to its acaricidal effect.
Caption: Mechanism of action of this compound in Rhipicephalus microplus.
In Vivo Dose-Response Studies: Pour-On Application
In vivo studies are essential for evaluating the efficacy of this compound under conditions that mimic practical use. The pour-on method is a common application route for cattle.
Experimental Workflow for In Vivo Pour-On Study
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of a pour-on this compound formulation.
Caption: Workflow for an in vivo pour-on dose-response study.
Protocol for In Vivo Pour-On Application Study
This protocol is based on methodologies described in field studies.[1][3]
-
Animal Selection and Acclimatization: Select healthy cattle with no recent history of acaricide treatment. House the animals in individual or group pens and allow for an acclimatization period.
-
Initial Tick Infestation: For studies with artificial infestation, apply a known number of R. microplus larvae (e.g., 5,000 larvae per animal) to each animal.[4] For studies with natural infestation, select animals with existing tick burdens.
-
Pre-Treatment Tick Counts: On several consecutive days before treatment, perform tick counts on each animal to establish a baseline infestation level. Count all engorged female ticks between 4.5 and 8.0 mm in length.
-
Animal Grouping and Treatment: Randomly allocate animals to a control group (receiving a placebo or no treatment) and one or more treatment groups. Apply the this compound pour-on formulation along the dorsal midline of the animals in the treatment groups at the desired dose(s) (e.g., 2.5 mg/kg body weight).[1]
-
Post-Treatment Tick Counts and Collection: At regular intervals post-treatment (e.g., daily or weekly), perform tick counts on all animals. Collect all engorged female ticks that detach from the animals.
-
Analysis of Biological Parameters: For the collected engorged females, measure key biological parameters, including:
-
Weight of engorged females
-
Egg mass weight
-
Oviposition period
-
Egg hatchability percentage
-
Reproductive efficiency index
-
-
Data Analysis: Calculate the efficacy of the treatment based on the reduction in tick counts and the impact on the reproductive parameters of the collected ticks compared to the control group.
Data Presentation: In Vivo Efficacy of 2.5 mg/kg Pour-On this compound
The following table summarizes the effects of a single 2.5 mg/kg pour-on application of this compound on the biological parameters of engorged R. microplus females collected from treated cattle at different time points.
| Days Post-Treatment | Average Weight of Engorged Females (mg) | Egg Production Index | Reproductive Efficiency Index | Hatching Percentage (%) |
| 0 (Control) | 230.5 ± 45.1 | 0.62 ± 0.04 | 43.36 ± 4.49 | 80.2 ± 6.63 |
| 4 | 201.3 ± 39.8 | 0.55 ± 0.06 | 30.13 ± 3.49 | 55.4 ± 5.12 |
| 8 | 155.2 ± 30.7 | 0.41 ± 0.05 | 15.87 ± 2.98 | 0.33 ± 0.33 |
| 15 | 120.9 ± 25.4 | 0.38 ± 0.04 | 14.21 ± 2.56 | 0.00 ± 0.00 |
Data synthesized from a study by Gaudêncio et al. (2018). Note: The original study should be consulted for a full statistical analysis.[3]
In Vitro Dose-Response Studies
In vitro assays, such as the Adult Immersion Test (AIT) and larval bioassays, are valuable tools for determining the intrinsic activity of acaricides and for monitoring resistance.
Experimental Workflow for In Vitro Dose-Response Testing
This diagram illustrates the general workflow for in vitro dose-response assays.
Caption: Workflow for in vitro dose-response testing.
Protocol for Adult Immersion Test (AIT)
This protocol is adapted from methodologies used in resistance monitoring studies.[5][6]
-
Tick Collection: Collect fully engorged female R. microplus from infested cattle.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). From the stock solution, prepare a series of dilutions to achieve the desired final concentrations (e.g., 0.05, 0.5, 5, 50, 500 ppm) in an appropriate vehicle (e.g., water with a surfactant).[5][6]
-
Immersion: Randomly divide the engorged females into groups of 10-20. Immerse each group in the corresponding this compound dilution or the control solution (vehicle only) for a standardized period (e.g., 1 minute).[6]
-
Drying and Incubation: After immersion, remove the ticks, blot them dry with paper towels, and place them in individual containers or petri dishes. Incubate the ticks under controlled conditions (e.g., 27-28°C and 80-85% relative humidity) for oviposition.
-
Data Collection: After the oviposition period (approximately 14-21 days), weigh the egg mass produced by each female.
-
Hatching Assessment: Continue to incubate the eggs under the same controlled conditions and determine the percentage of larval hatching.
-
Data Analysis: Calculate the Index of Fecundity and the overall efficacy of each concentration. The efficacy can be determined by comparing the reproductive success of the treated groups to the control group.
Protocol for Larval Packet Test (LPT) / Larval Immersion Test (LIT)
These tests are used to determine the lethal concentration of a substance for tick larvae.
-
Larval Rearing: Collect eggs from untreated engorged females and incubate them under controlled conditions until larvae hatch. Use larvae that are 14-21 days old for the assay.
-
Preparation of this compound Solutions: Prepare a range of this compound concentrations in a suitable solvent and vehicle as described for the AIT.
-
Larval Exposure (LPT): Impregnate filter paper packets with the different this compound solutions. Introduce a known number of larvae into each packet.
-
Larval Exposure (LIT): Immerse a known number of larvae in the different this compound solutions for a standardized time. After immersion, dry the larvae and transfer them to clean filter paper packets.
-
Incubation: Seal the packets and incubate them under controlled conditions for a specified period (e.g., 24 hours).
-
Mortality Assessment: After incubation, open the packets and count the number of live and dead larvae. Larvae that are moribund or unable to move coherently are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration. Use probit analysis to determine the LC50 (lethal concentration for 50% of the larvae) and other lethal concentrations (e.g., LC99).[7]
Data Presentation: In Vitro Efficacy of this compound (AIT)
The following table presents a summary of the effects of different concentrations of this compound on the reproductive parameters of susceptible and resistant strains of R. microplus in an Adult Immersion Test.
| This compound Concentration (ppm) | Strain | Egg Mass (g) | Hatching (%) | Reproductive Efficiency (%) |
| 0 (Control) | Susceptible | 0.15 | >95 | 100 |
| 2.5 | Susceptible | N/A | 3 | N/A |
| 2.5 | Resistant | N/A | 67 | N/A |
| 50 | Susceptible | 0.14 | <1 | 99 |
| 50 | Resistant | 0.13 | >50 | <50 |
| 500 | Susceptible | 0.12 | 0 | >97.6 |
| 1000 | Susceptible | N/A | 0 | 100 |
N/A: Data not available in the cited sources. Data for susceptible and resistant strains are compiled from multiple sources for illustrative purposes and may not be directly comparable.[8][9][10]
Conclusion
The provided protocols and data serve as a foundational resource for conducting and interpreting this compound dose-response studies in Rhipicephalus microplus. Adherence to standardized methodologies is crucial for generating reliable and comparable data, which is essential for effective tick control strategies and the management of acaricide resistance. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific research questions and available resources.
References
- 1. Effect of the use of this compound for control of Rhipicephalus (Boophilus) microplus in cattle [redalyc.org]
- 2. redalyc.org [redalyc.org]
- 3. bjvm.org.br [bjvm.org.br]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. scielo.br [scielo.br]
- 7. Acaricidal efficacy of fluralaner against Rhipicephalus microplus ticks under laboratory and field conditions in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. First report of this compound resistance in Rhipicephalus microplus: a field tick population resistant to six classes of acaricides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bjvm.org.br [bjvm.org.br]
Application Notes & Protocols for Novel Fluazuron Delivery Systems
Introduction
Fluazuron is a potent insect growth regulator (IGR) belonging to the benzoylphenyl urea chemical class.[1] Its primary mode of action is the inhibition of chitin synthesis in arthropods, specifically targeting the larval stages of ticks like Rhipicephalus (Boophilus) microplus.[1][2][3] Conventionally, this compound is administered to beef cattle as a pour-on formulation.[1][4][5] While effective, this method can be associated with limitations such as variable absorption, environmental runoff, and the need for repeated applications to maintain efficacy.[2][6] The development of novel delivery systems, such as polymeric nanoparticles and microcapsules, aims to overcome these challenges by providing controlled and sustained release of the active compound. This approach can enhance bioavailability, prolong the protection period, reduce the required dosage, and minimize environmental impact.
These application notes provide an overview and detailed protocols for the formulation and characterization of nanoparticle-based this compound delivery systems, intended for researchers and professionals in veterinary drug development.
Application Note 1: Polymeric Nanoparticles for Controlled this compound Delivery
The encapsulation of this compound within biodegradable polymeric nanoparticles represents a promising strategy for enhancing its efficacy in tick control. Polymers such as poly-ε-caprolactone (PCL), polylactic-co-glycolic acid (PLGA), and chitosan are commonly used due to their biocompatibility and ability to form stable nanocarriers.[7] These systems can protect the encapsulated this compound from premature degradation and control its release over an extended period.
A key innovation is the use of surface modifications, such as coating PCL nanoparticles with chitosan. Chitosan, a natural polymer, can impart mucoadhesive properties and a positive surface charge to the nanoparticles, potentially improving their interaction with the tick's cuticle or the host animal's skin.[7] The physicochemical properties of these nanoparticles, including size, surface charge, and encapsulation efficiency, are critical parameters that determine their in vivo performance.
Data Presentation: Physicochemical Properties of this compound Nanoformulations
The following table summarizes typical quantitative data for different this compound-loaded nanoparticle systems.
| Delivery System | Polymer(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Chitosan-Coated Nanoparticles | Poly-ε-caprolactone, Chitosan | ~275 | < 0.2 | Positive | > 75% | [7] |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | 200 - 300 | < 0.2 | -20 to -30 | > 70% | Representative[8][9] |
Experimental Workflow: Overview
The development and evaluation of a novel this compound delivery system follow a logical progression from formulation to efficacy testing. This workflow ensures that each critical parameter is assessed before proceeding to the next stage.
Caption: High-level workflow for developing and validating novel drug delivery systems.
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol details the nanoprecipitation method for formulating this compound-loaded PLGA nanoparticles, a widely used and reproducible technique for encapsulating hydrophobic drugs.[8][9]
1. Materials and Equipment
-
Active Ingredient: this compound (analytical grade)
-
Polymer: Poly(lactic-co-glycolic acid) (PLGA 50:50)[9]
-
Organic Solvent: Acetone or Acetonitrile (HPLC grade)[9]
-
Aqueous Phase: Deionized water (Milli-Q or equivalent)
-
Surfactant (Optional): Polyvinyl alcohol (PVA) or Poloxamer 188
-
Equipment: Magnetic stirrer, syringe pump, glass beaker, rotary evaporator, ultracentrifuge, analytical balance.
2. Methodology
-
Preparation of Organic Phase:
-
Accurately weigh 30 mg of PLGA and 10 mg of this compound.
-
Dissolve both components in 3.0 mL of acetonitrile in a glass vial.[9] Ensure complete dissolution by gentle vortexing.
-
-
Preparation of Aqueous Phase:
-
Nanoprecipitation:
-
Draw the organic phase into a syringe and mount it on a syringe pump.
-
Position the needle tip just below the surface of the stirring aqueous phase.
-
Inject the organic phase into the aqueous phase at a slow, constant flow rate (e.g., 1.0 mL/min).[9]
-
A milky-white nanoparticle suspension will form instantly as the solvent diffuses and the polymer precipitates.
-
-
Solvent Evaporation & Purification:
-
Allow the suspension to stir overnight at room temperature in a fume hood to ensure complete evaporation of the organic solvent.[9]
-
Transfer the suspension to centrifuge tubes.
-
Pellet the nanoparticles by ultracentrifugation (e.g., 15,000 xg for 30 minutes).
-
Discard the supernatant, which contains the unencapsulated drug.
-
Resuspend the pellet in deionized water and repeat the centrifugation step twice to wash the nanoparticles.
-
-
Final Product:
-
After the final wash, resuspend the nanoparticle pellet in a known volume of deionized water for characterization or freeze-dry for long-term storage.
-
Caption: Step-by-step workflow for the nanoprecipitation method.
Protocol 2: Physicochemical Characterization of Nanoparticles
This protocol describes the essential techniques for characterizing the formulated this compound nanoparticles to ensure quality and consistency.
1. Particle Size, PDI, and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (size) and Polydispersity Index (PDI) of the nanoparticles. The PDI indicates the breadth of the size distribution. Laser Doppler Velocimetry, often integrated into the same instrument, measures the Zeta Potential, which indicates surface charge and predicts colloidal stability.[10][11]
-
Methodology:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature at 25°C, dispersant viscosity).
-
Perform at least three replicate measurements to ensure reproducibility.[9]
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Principle: This involves separating the encapsulated drug from the free drug and quantifying both. The amount of this compound is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13]
-
Methodology:
-
Separation: During the purification step (Protocol 1, Step 4), collect the supernatant after the first centrifugation. This contains the free, unencapsulated this compound.
-
Quantification of Free Drug: Filter the supernatant through a 0.22 µm syringe filter. Analyze the concentration of this compound in the filtrate using a validated HPLC method.[12][13]
-
Calculations:
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
3. HPLC Method for this compound Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[13][14]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 65:35 v/v).[13][14]
-
Standard Curve: Prepare a standard curve of this compound in the mobile phase to accurately quantify the concentrations in the samples.
References
- 1. This compound [fao.org]
- 2. Effect of the use of this compound for control of Rhipicephalus (Boophilus) microplus in cattle [redalyc.org]
- 3. specialistsales.com.au [specialistsales.com.au]
- 4. Is the suckling period and application pattern relevant for this compound against tick infestation in cows and their suckling calves? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acaricidal effects of this compound (2.5 mg/kg) and a combination of this compound (1.6 mg/kg) + ivermectin (0.63 mg/kg), administered at different routes, against Rhipicephalus (Boophilus) microplus parasitizing cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current Tick Control Strategies and Prospects for Using Nanotechnology as an Efficient Alternative—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | An Augmented Method for Collecting PLGA Nanoparticles and the Fabrication of 1, 3, 4, 6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-Loaded PLGA Nanoparticles for Efficient and Prospective in Vivo Metabolic Processing [frontiersin.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Preparation and characterization of nanoparticles from quaternized cyclodextrin-grafted chitosan associated with hyaluronic acid for cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jppres.com [jppres.com]
Fluazuron in Integrated Pest Management: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the use of fluazuron in Integrated Pest Management (IPM) programs. It includes detailed application notes, experimental protocols, and quantitative data on its efficacy, primarily against the cattle tick, Rhipicephalus microplus.
This compound is a benzoylphenyl urea derivative that acts as an insect growth regulator (IGR). Its primary mode of action is the inhibition of chitin synthesis in arthropods.[1] By interfering with this crucial process, this compound disrupts the molting and development of immature stages, leading to their death and a subsequent reduction in the pest population.[2] This targeted mechanism makes it a valuable tool in IPM strategies, particularly for managing resistance to other classes of acaricides.[3]
Data Presentation
Efficacy of this compound Against Rhipicephalus microplus
The efficacy of this compound has been evaluated in numerous studies, both in controlled laboratory settings and under field conditions. The following tables summarize key quantitative data from this research.
| Parameter | Value | Tick Strain | Assay Type | Reference |
| Inhibition of Larval Hatching | 99% | Susceptible (POA) | Adult Immersion Test (AIT) | [4][5] |
| <50% | Resistant (Jaguar) | Adult Immersion Test (AIT) | [4][5] | |
| Larval Hatching Rate | 3% | Susceptible | Artificial Feeding Assay (AFA) | [4][5] |
| 67% | Resistant (Jaguar) | Artificial Feeding Assay (AFA) | [4][5] |
Table 1: In Vitro Efficacy of this compound at 50 ppm against Susceptible and Resistant Rhipicephalus microplus Strains.
| Treatment Group | Dosage | Efficacy (%) | Days Post-Treatment | Study Type | Reference |
| This compound Pour-on | 2.5 mg/kg | >90% | 14-49 | Field Trial | [6] |
| This compound Pour-on | Not Specified | 96% | 14-28 | Experimental Infestation | [4][5] |
| This compound Pour-on | Not Specified | 0% | 14-28 | Experimental Infestation (Resistant Strain) | [4][5] |
| This compound (2.5%) + Flumethrin (1%) Pour-on | Not Specified | 97.5% (reduction in R. microplus) | 28 | Field Trial | [7] |
Table 2: In Vivo Efficacy of this compound Pour-on Formulations in Cattle.
Pharmacokinetic and Reproductive Effects
Understanding the pharmacokinetics of this compound and its impact on tick reproduction is crucial for optimizing treatment strategies.
| Parameter | Value | Host | Reference |
| Optimal Plasma Concentration for Efficacy | 20-25 ng/mL | Cattle | [8] |
| Plasma AUC0-31 | 589 to 1276 ng·d/mL | Cattle | [8] |
Table 3: Pharmacokinetic Parameters of this compound in Cattle.
A study on the effects of a commercial formulation of fipronil and this compound on the reproductive biology of R. microplus females showed that the treated groups produced smaller amounts of eggs with lower viability compared to the control group.[9] Histological examination of the ovaries from treated females revealed morphological changes, including cytoplasmic disorganization and degradation, irregular oocyte shape, and reduced and vacuolized yolk granules.[9]
Experimental Protocols
In Vitro Efficacy Assessment: Adult Immersion Test (AIT)
The Adult Immersion Test (AIT) is a standard method for evaluating the efficacy of acaricides against adult female ticks and for monitoring resistance.
Objective: To determine the susceptibility of adult female Rhipicephalus microplus to this compound.
Materials:
-
Fully engorged adult female R. microplus ticks (collected from cattle a minimum of 49 days post-treatment if previously exposed to this compound).[10]
-
Technical grade this compound or commercial formulation.
-
Distilled water.
-
Solvent for technical grade this compound (if necessary).
-
Beakers or glass vials.
-
Filter paper.
-
Petri dishes or ventilated containers.
-
Incubator set at approximately 27°C and >80% relative humidity.
-
Stereomicroscope.
-
Analytical balance.
Procedure:
-
Tick Collection and Preparation: Collect 40-50 fully engorged female ticks from cattle.[10] Transport them to the laboratory in a ventilated, rigid, escape-proof container, keeping them cool but not refrigerated.[10]
-
Preparation of this compound Solutions: Prepare a range of this compound concentrations (e.g., 0.5, 5, and 50 ppm) by diluting a stock solution in distilled water.[11] A control group should be treated with distilled water only.
-
Immersion: Divide the ticks into groups of 10 for each concentration and the control. Immerse each group of ticks in the respective this compound solution or distilled water for 5 minutes.[12]
-
Drying and Incubation: After immersion, remove the ticks, blot them dry with filter paper, and place them in individual Petri dishes or ventilated containers.
-
Oviposition and Egg Collection: Incubate the ticks at approximately 27°C and >80% relative humidity to allow for oviposition.[13] After the oviposition period (typically 14-18 days), collect and weigh the eggs from each female.
-
Hatching Assessment: Continue to incubate the eggs under the same conditions and monitor for larval hatching.
-
Data Analysis: Calculate the Index of Egg Production (IEP) and the percentage of larval hatching. Efficacy is determined by comparing the reproductive parameters of the treated groups to the control group.
In Vivo Efficacy Assessment in Cattle
This protocol outlines a typical field trial to evaluate the efficacy of a pour-on this compound formulation.
Objective: To assess the therapeutic and residual efficacy of a this compound pour-on formulation against natural or artificial infestations of Rhipicephalus microplus on cattle.
Materials:
-
Cattle of a suitable breed, age, and with no prior acaricide treatment for a specified period.
-
This compound pour-on formulation.
-
Applicator gun.
-
Weighing scales or weigh band.
-
Materials for tick counting (e.g., collection containers, forceps).
-
Data recording sheets.
Procedure:
-
Animal Selection and Group Allocation: Select a sufficient number of cattle and randomly allocate them to a treatment group and a control group. The animals should be of similar weight and tick infestation levels.
-
Pre-Treatment Tick Counts: For three consecutive days before treatment, perform tick counts on all animals to establish a baseline infestation level.[14] Count all female ticks between 4.5 and 8.0 mm in length.
-
Treatment Administration: On day 0, weigh each animal in the treatment group to ensure accurate dosing.[3] Apply the this compound pour-on formulation according to the manufacturer's instructions, typically in two bands along the backline.[15] The control group remains untreated.
-
Post-Treatment Tick Counts: Perform tick counts on all animals on specific days post-treatment (e.g., days 3, 7, 14, and then weekly).[14]
-
Efficacy Calculation: Calculate the percentage of control using the following formula: % Control = [(Mean tick count of control group - Mean tick count of treated group) / Mean tick count of control group] x 100.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of the treatment effect over time.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Chitin synthesis pathway and the inhibitory action of this compound.
Caption: Workflow for the Adult Immersion Test (AIT).
Caption: Workflow for an in vivo efficacy trial in cattle.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Effects of benzoylphenylurea on chitin synthesis and orientation in the cuticle of the Drosophila larva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Efficacy of Acaricides Used to Control the Cattle Tick, Rhipicephalus microplus, in Dairy Herds Raised in the Brazilian Southwestern Amazon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First report of this compound resistance in Rhipicephalus microplus: a field tick population resistant to six classes of acaricides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Method for Determining Efficacy of Acaricides under Field Conditions Using the Relative Risk of Tick Infestation (RRTI) [scirp.org]
- 7. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Detection of Acaricidal Resistance Status of Rhipicephalus (Boophilus) microplus against Commercial Preparation of Deltamethrin, Flumethrin, and Fipronil from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oaji.net [oaji.net]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. GraphViz Examples and Tutorial [graphs.grevian.org]
- 15. Insect Chitin Biosynthesis and Inhibition - KANSAS STATE UNIV [portal.nifa.usda.gov]
Application Notes and Protocols: Efficacy of Fluazuron Against Ectoparasites in Sheep
For Researchers, Scientists, and Drug Development Professionals
These application notes summarize the current scientific understanding of the efficacy of fluazuron against ectoparasites in sheep, focusing on parasites other than its primary target, the cattle tick. The information provided is intended to guide future research and development in this area.
Executive Summary
This compound, a benzoylphenyl urea insect growth regulator, is a well-established acaricide used for tick control in cattle. Its mode of action involves the inhibition of chitin synthesis, which is crucial for the development of arthropod exoskeletons.[1][2] While its efficacy against ticks is well-documented, its potential use against other economically significant ectoparasites in sheep has been investigated with varied results.
In-vitro studies have demonstrated that this compound can disrupt the development of blowfly larvae (Lucilia spp. and Chryomya spp.), the causative agents of myiasis (blowfly strike).[3][4][5][6] However, this efficacy does not translate to an in-vivo setting when applied topically to sheep. Pharmacokinetic studies have revealed that this compound strongly binds to the wool fleece, with negligible systemic absorption.[3][4][5] This binding prevents the compound from reaching the skin and the feeding larvae in sufficient concentrations to be effective.
There is a significant lack of published research on the efficacy of this compound against other major ectoparasites of sheep, including sheep lice (Bovicola ovis), sheep scab mites (Psoroptes ovis), and sheep keds (Melophagus ovinus). While some literature suggests that this compound may have broader activity against some mite species compared to other benzoylphenyl ureas, specific data for Psoroptes ovis is not available.[7]
A study on a combination product of this compound and flumethrin did confirm high efficacy against the tick species Rhipicephalus evertsi in sheep, reinforcing its acaricidal properties in this species.[8]
Quantitative Data Summary
The following table summarizes the available quantitative data on the efficacy of this compound and its combinations against various ectoparasites in sheep.
| Ectoparasite | Common Name | Study Type | Formulation | Efficacy | Reference |
| Lucilia spp., Chryomya spp. | Blowflies | In-vitro | Pure this compound | Significant developmental defects in pupation (p=0.002) | [9][10] |
| Lucilia spp., Chryomya spp. | Blowflies | Ex-vivo (on sheep pelts) | Topical this compound | No significant effect on larval repellence or development | [3][4][5] |
| Rhipicephalus evertsi | Red-legged Tick | In-vivo | Topical this compound-Flumethrin combination | >99% acaricidal efficacy (inhibited oviposition) | [8] |
| Bovicola ovis | Sheep Louse | - | - | No data available | - |
| Psoroptes ovis | Sheep Scab Mite | - | - | No data available | - |
| Melophagus ovinus | Sheep Ked | - | - | No data available | - |
Experimental Protocols
In-vitro Efficacy of this compound against Blowfly Larvae
This protocol is based on the methodology described in studies evaluating the effect of this compound on blowfly development.[9][10]
Objective: To determine the effect of this compound on the development of blowfly larvae in a controlled laboratory setting.
Materials:
-
Pure this compound compound
-
Fresh beef or other suitable larval feeding medium
-
Late instar blowfly larvae (Lucilia spp. or Chryomya spp.)
-
Incubator set at 35°C
-
Containers for larval development
-
Saline solution (for control group)
-
Analytical balance and necessary lab equipment for dose preparation
Procedure:
-
Dose Calculation: Prepare a solution of pure this compound. The concentration should be calculated based on the registered dose for cattle, adjusted for the weight of the meat substrate.
-
Treatment Application: Apply the this compound solution evenly to a pre-weighed piece of beef. For the control group, treat a separate piece of beef with an equal volume of saline.
-
Larval Infestation: Place each piece of treated and control beef into individual containers. Introduce a known number of late instar blowfly larvae (e.g., six larvae) onto each piece of meat.
-
Incubation: Place the containers in an incubator maintained at 35°C for a period of nine days to allow for pupation and emergence of adult flies.
-
Data Collection: After the incubation period, record the number of successfully emerged adult flies, uneclosed pupae, and any observed developmental defects.
-
Statistical Analysis: Analyze the data using appropriate statistical tests, such as a Mann-Whitney non-parametric t-test, to compare the developmental outcomes between the this compound-treated and control groups. A p-value of <0.05 is typically considered statistically significant.
Pharmacokinetic Study of Topically Applied this compound in Sheep
This protocol outlines the methodology for assessing the systemic absorption and wool binding of topically applied this compound in sheep.[3][5]
Objective: To determine the pharmacokinetic profile of this compound following topical administration to sheep, with a focus on systemic absorption and retention in the wool.
Materials:
-
A pour-on formulation of this compound
-
Healthy sheep subjects
-
Blood collection tubes (e.g., heparinized)
-
Wool sampling equipment (e.g., clippers)
-
High-performance liquid chromatography (HPLC) or a similar analytical method for quantifying this compound concentrations
-
Standard laboratory equipment for sample processing and analysis
Procedure:
-
Animal Selection and Acclimatization: Select a group of healthy sheep and allow them to acclimatize to the study conditions.
-
Treatment Administration: Apply the this compound pour-on formulation topically along the dorsum of each sheep at the recommended dose rate.
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours, and then weekly for several weeks) post-treatment.
-
Wool Sampling: Collect wool samples from the treated and adjacent areas at the same time points as the blood collection.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Wool: Process the wool samples to extract any this compound present.
-
-
Quantification of this compound: Analyze the plasma and wool extracts using a validated HPLC method to determine the concentration of this compound.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, such as the maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC), to assess the extent of systemic absorption. Analyze the wool samples to quantify the amount of this compound retained in the fleece over time.
Visualizations
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. This compound [fao.org]
- 3. The efficacy of this compound in the management of blowfly strike in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. Effect of the use of this compound for control of Rhipicephalus (Boophilus) microplus in cattle [redalyc.org]
- 9. flyboss.com.au [flyboss.com.au]
- 10. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fluazuron Resistance in Cattle Ticks
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on the challenge of fluazuron resistance in cattle tick populations (Rhipicephalus microplus). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during research on this compound resistance.
Issue 1: Inconsistent results in this compound bioassays.
-
Question: My in vitro bioassays for this compound resistance are showing high variability between replicates. What could be the cause?
-
Answer: High variability in this compound bioassays can stem from several factors. Firstly, ensure that the engorged female ticks used in the Adult Immersion Test (AIT) are of a homogenous weight.[1] Secondly, the age of the larvae used in any subsequent larval tests is critical; they should ideally be between 14 and 28 days old.[1] Inconsistent concentrations of the this compound solution can also lead to variable results. Finally, environmental conditions during incubation, such as temperature and humidity, must be strictly controlled (e.g., 28 ± 1 °C and 85 ± 5 % RH) as fluctuations can affect egg-laying and hatching rates.[2]
Issue 2: Apparent this compound efficacy in the lab, but treatment failure in the field.
-
Question: My laboratory assays indicate susceptibility to this compound, but field applications are failing. Why is there a discrepancy?
-
Answer: This discrepancy can be due to several factors. "Under dosage, poor application, unnecessary treatments and repeated use of the same chemical group can lead to increased resistance in parasite populations"[3]. Ensure that the application method in the field provides complete and uniform coverage of the cattle. This compound is a slow-acting insect growth regulator, and its effects, such as preventing egg hatching and inhibiting molting, may not be immediately apparent.[4] Field populations of ticks may also be composed of a mix of susceptible and resistant individuals, and the resistant portion may be selected for over time with repeated treatments. It's also important to consider that the pharmacokinetics of this compound in cattle can be influenced by factors such as breed, age, and nutritional status, which could affect the concentration of the active ingredient that the ticks are exposed to.
Issue 3: Difficulty in establishing a clear lethal concentration (LC50) for this compound.
-
Question: I am struggling to determine a precise LC50 value for this compound in my tick population using standard probit analysis. What could be the issue?
-
Answer: this compound's primary mode of action is not immediate mortality but rather the inhibition of chitin synthesis, which affects molting and egg viability.[5][6] Therefore, traditional mortality-based endpoints used for neurotoxic acaricides may not be appropriate. For this compound, the key parameters to measure in an Adult Immersion Test (AIT) are the inhibition of oviposition and the percentage of larval hatching.[2][7] The "in vitro efficacy" is often calculated based on an Index of Fertility, which incorporates both egg mass and hatch percentage.[1] This value provides a more accurate representation of this compound's impact than a simple LC50 based on adult mortality.
Frequently Asked Questions (FAQs)
General Knowledge
-
Q1: What is the primary mechanism of action for this compound?
-
Q2: What are the known mechanisms of resistance to this compound?
-
A2: While research is ongoing, resistance to acaricides, in general, can be attributed to two main mechanisms: target-site mutations and metabolic detoxification.[5][8] In the case of this compound, enhanced metabolic detoxification through enzymes like cytochrome P450s and esterases is a suspected mechanism. Some studies have also pointed to alterations in the tick's oxidative metabolism in response to this compound exposure.[9][10]
-
Experimental Design and Protocols
-
Q3: Which bioassay is recommended for detecting this compound resistance?
-
Q4: Can I use the Larval Packet Test (LPT) for this compound resistance testing?
-
A4: The Larval Packet Test (LPT) is the standard bioassay for many other classes of acaricides, such as organophosphates and synthetic pyrethroids.[1][3] However, it is not the primary method for this compound. The AIT is preferred because this compound's main effect is on the reproductive cycle of the adult female and the subsequent viability of the larvae, which is best assessed by treating the engorged adults.
-
-
Q5: What are the critical parameters to measure in an Adult Immersion Test (AIT) for this compound?
-
A5: The key parameters to measure are:
-
Weight of engorged females before treatment.
-
Weight of the egg mass produced by each female.
-
Percentage of larval hatching.
-
From these, you can calculate the Index of Fertility and the overall in vitro efficacy of the treatment.[1]
-
-
Data Interpretation and Management
-
Q6: How do I interpret the results of my this compound resistance assays?
-
A6: A tick population is generally considered resistant if the in vitro efficacy of this compound is significantly lower than that observed in a known susceptible reference strain. A common threshold for resistance is when the efficacy drops below 95%. Resistance ratios (RR) can be calculated by comparing the concentration of this compound required to inhibit a certain percentage of reproduction in the test population versus a susceptible strain. A field tick population in Brazil was identified as resistant when it showed an efficacy of zero in a field trial, compared to 96% efficacy against a susceptible strain.[11][12]
-
-
Q7: What strategies can be employed in an experimental setting to manage or overcome this compound resistance?
-
A7: In a research context, several strategies can be investigated:
-
Synergists: The use of synergists that inhibit detoxification enzymes (e.g., P450s, esterases) in combination with this compound can help overcome metabolic resistance.
-
Combination therapies: Investigating the efficacy of this compound in combination with other acaricides from different chemical classes can reveal synergistic or additive effects. However, it is important to note that some tick populations have shown resistance to multiple classes of acaricides.[11]
-
Alternative compounds: Research into novel acaricides with different modes of action is crucial. This includes exploring plant-derived compounds and nanotechnology-based delivery systems.[13]
-
Rotational strategies: While more of a field management strategy, laboratory experiments can be designed to simulate the effects of rotating this compound with other acaricides to understand the long-term impact on resistance development.[14]
-
-
Data Presentation
Table 1: Example of Adult Immersion Test (AIT) Results for this compound
| Tick Strain | This compound Conc. (ppm) | Mean Egg Mass (g) | Mean Hatch (%) | Index of Fertility (IF) | % Efficacy |
| Susceptible | 0 (Control) | 0.55 | 95 | 0.52 | - |
| Susceptible | 50 | 0.10 | 5 | 0.005 | 99.0 |
| Resistant | 0 (Control) | 0.52 | 92 | 0.48 | - |
| Resistant | 50 | 0.45 | 45 | 0.20 | 58.3 |
Note: Data are hypothetical and for illustrative purposes. The Index of Fertility (IF) is calculated as (Mean Egg Mass / Mean Female Weight) x Mean Hatch %. % Efficacy is calculated as [1 - (IF of Treated Group / IF of Control Group)] x 100.[1]
Table 2: Resistance Ratios of a Multi-Resistant Tick Strain
| Acaricide | Resistance Ratio (RR) |
| Cypermethrin | 31.242 |
| Chlorpyriphos | 103.926 |
| Fipronil | 4.441 |
| Amitraz | 11.907 |
| Ivermectin | 3.081 |
Source: Adapted from a study on a multi-resistant tick strain that also exhibited this compound resistance.[11][12]
Experimental Protocols
Protocol 1: Adult Immersion Test (AIT) for this compound Resistance
-
Objective: To determine the in vitro efficacy of this compound against adult female Rhipicephalus microplus.
-
Materials:
-
Engorged female ticks (30-60 per concentration, plus a control group).[3]
-
Technical grade this compound.
-
Solvent (e.g., acetone or a suitable commercial solvent).
-
Distilled water.
-
Surfactant (e.g., Triton X-100).
-
Beakers, graduated cylinders, and pipettes.
-
Petri dishes or individual ventilated tubes for incubation.
-
Incubator maintained at 28 ± 1 °C and 85 ± 5 % RH.[2]
-
Stereomicroscope.
-
-
Methodology:
-
Preparation of Ticks: Collect fully engorged female ticks from cattle. Wash them gently with distilled water and dry them with a paper towel. Weigh the ticks individually or in groups to ensure homogeneity.[1]
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions to achieve the desired final concentrations (e.g., 0.5, 5, and 50 ppm) in distilled water with a small amount of surfactant.[15] Also, prepare a control solution containing only distilled water, solvent, and surfactant.
-
Immersion: Place groups of 10-20 ticks into each this compound dilution and the control solution. Immerse the ticks for a standardized period, typically 2-5 minutes.[1][2]
-
Incubation: After immersion, remove the ticks, dry them with a paper towel, and place them individually in petri dishes or ventilated tubes. Incubate the ticks under controlled conditions (28 ± 1 °C and 85 ± 5 % RH) for oviposition.[2]
-
Data Collection: Monitor the ticks daily. Once egg-laying is complete (approximately 14-18 days), remove the female tick and weigh the egg mass.
-
Hatching Assessment: Continue to incubate the egg masses under the same conditions for an additional 21-28 days to allow for hatching. Estimate the percentage of hatched larvae for each egg mass.
-
Data Analysis: Calculate the Index of Fertility and the percent efficacy for each concentration as described in the Data Presentation section.
-
Visualizations
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Detection of amitraz resistance in Rhipicephalus (Boophilus) microplus from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tickboss.com.au [tickboss.com.au]
- 4. parasitipedia.net [parasitipedia.net]
- 5. Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bjvm.org.br [bjvm.org.br]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Alterations in the oxidative metabolism of Rhipicephalus (Boophilus) microplus ticks in response to exposure to the insect growth regulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. First report of this compound resistance in Rhipicephalus microplus: a field tick population resistant to six classes of acaricides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. specialistsales.com.au [specialistsales.com.au]
- 15. researchgate.net [researchgate.net]
Troubleshooting poor efficacy of Fluazuron pour-on formulations
This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in addressing poor efficacy of Fluazuron pour-on formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a veterinary acaricide belonging to the benzoylphenyl urea class of chemicals.[1][2] It functions as an Insect Growth Regulator (IGR) that specifically inhibits chitin synthesis in ticks.[1][3] Chitin is a crucial component of the tick's cuticle (exoskeleton).[4] By interfering with chitin formation, this compound disrupts the molting process, preventing immature ticks (larvae and nymphs) from developing into their next life stage, which ultimately breaks the tick life cycle.[1][5]
Q2: How is this compound administered and how does its systemic effect work? A2: this compound is applied topically as a pour-on formulation, typically in two bands on each side of the animal's spine, running from the shoulders to the rump.[6][7] After application, it is absorbed through the skin and distributed systemically, preferentially accumulating in the animal's fat tissues.[6] Ticks ingest the active ingredient while feeding on the host's blood.[8] This systemic action ensures that all ticks on the animal are exposed to the compound.[1]
Q3: How long does it take to see a visible reduction in tick numbers after treatment? A3: Since this compound is a tick development inhibitor and not a fast-acting "knock-down" adulticide, its effects are not immediate.[5][9] It can take two to three weeks for cattle to become visibly free of ticks as the existing adult ticks complete their life cycle and fall off, while the immature stages are prevented from molting and maturing.[9][10] The inhibitory effect on tick development begins within three days of treatment.[9]
Q4: Can this compound be used on all cattle? A4: There are specific restrictions. Most labels advise against using this compound on cattle that are producing milk for human consumption.[9][10] For beef cattle, there is a mandatory withholding period before slaughter, which is typically 42 days.[10] Additionally, calves that have suckled on treated cows have a longer withholding period, often around four months after the last treatment of the dam.[10] It is also contraindicated for use on pregnant cows within 6 weeks of calving to avoid the stress of handling.[9]
Troubleshooting Guide for Poor Efficacy
If you are experiencing suboptimal results with this compound pour-on formulations, use this question-and-answer guide to diagnose the potential cause.
Initial Problem: I have applied a this compound pour-on, but my cattle still have a significant tick burden after several weeks. What could be the cause?
Q1: Was the product applied correctly and was the dosage accurate? A1: Improper application is a common cause of treatment failure.[7][8]
-
Dosage: Under-dosing is a primary contributor to both poor efficacy and the development of resistance.[7][8] Cattle should be weighed with scales or a weigh-band to ensure the correct dose is administered according to the heaviest animal in the group.[7][9][10]
-
Applicator Calibration: Ensure the applicator gun is calibrated before and during use to confirm it delivers the correct volume.[7][8] To do this, discharge a set dose into a measuring cylinder and verify the volume.[8]
-
Application Site: The formulation must be applied directly to the skin along the backline, as specified by the product label (e.g., two strips from shoulder to rump).[7][8] Applying it only to the hair will reduce absorption.
-
Animal's Coat Condition: The animal's skin should be clean and dry.[7][8] Avoid applying to areas with skin lesions or skin caked with mud or manure, as this can hinder absorption.[7][8]
Q2: Could environmental or animal-specific factors have influenced the outcome? A2: Yes, several factors can reduce the amount of active ingredient an animal absorbs.
-
Rainfall: Rainfall shortly after application can wash the product off, decreasing its efficacy.[11][12] While some modern formulations have improved rain-fastness, heavy rain within hours of treatment can be problematic.[13][14]
-
Social Licking: Licking among treated animals can physically remove the product, leading to under-dosing for the licked animal and unintended oral ingestion for the licking animal.[8]
-
Lactation: Cows suckling calves may show a reduced length of protection.[9][10] However, the calves receive protection by suckling the treated cows, so there is no need to treat them separately.[9][10]
-
High Tick Burden: In cases of extremely high infestation, the therapeutic and residual efficacies of pour-on products may appear reduced.[11]
Q3: Is it possible that the tick population has developed resistance to this compound? A3: Yes, this is a significant and documented concern. Acaricide resistance is a genetic trait in ticks that allows them to survive treatments that would normally be lethal.[15]
-
History of Use: Repeated use of the same chemical active over many years selects for resistant individuals in the tick population.[7][16]
-
Reported Resistance: Resistance to this compound in the cattle tick Rhipicephalus microplus has been reported in multiple regions, including Brazil and Argentina.[17][18][19] In some field trials, efficacy in resistant strains was zero, compared to 96% in susceptible strains.[17]
-
Multi-Drug Resistance: Some tick populations have shown resistance to multiple classes of acaricides, making control particularly challenging.[17]
Q4: How can I scientifically determine if my tick population is resistant to this compound? A4: Resistance can be diagnosed in a laboratory using established bioassays.[16] The primary method for testing this compound resistance is the Adult Immersion Test (AIT).[15][20] For other chemical classes, the Larval Packet Test (LPT) is commonly used.[15][21] You can collect tick samples and send them to a specialized veterinary parasitology laboratory for testing.
Data Hub: Quantitative Summaries
Table 1: Recommended Dosing Schedule for a Standard 25g/L this compound Pour-On
Data synthesized from product labels.[9]
| Bodyweight (kg) | Dose Volume (mL) |
| 101 - 150 | 9 |
| 151 - 200 | 12 |
| 201 - 250 | 15 |
| 251 - 300 | 18 |
| 301 - 350 | 21 |
| 351 - 400 | 24 |
| 401 - 450 | 27 |
| 451 - 500 | 30 |
| Over 500 | 3mL per 50kg |
Table 2: Comparative Field Efficacy in Susceptible vs. Resistant Ticks
Data from a field study on a this compound-resistant R. microplus strain in Brazil.[17]
| Tick Strain | Treatment Group | Average Efficacy (Days 14-28 Post-Treatment) |
| Susceptible (POA) | This compound | 96% |
| Field Resistant (Jaguar) | This compound | 0% |
Table 3: Example In Vitro Assay Results (Modified Adult Immersion Test)
Data from a study demonstrating in vitro resistance to this compound.[17]
| Tick Strain | This compound Concentration | % Larval Hatching |
| Susceptible (POA) | 2.5 ppm | 3% |
| Field Resistant (Jaguar) | 2.5 ppm | 67% |
| Susceptible (POA) | 50 ppm | <1% (99% inhibition) |
| Field Resistant (Jaguar) | 50 ppm | >50% (<50% inhibition) |
Visualizations
Caption: this compound's mechanism of action pathway.
Caption: Troubleshooting workflow for poor efficacy.
References
- 1. nbinno.com [nbinno.com]
- 2. Novel Acaricidal Drug this compound Causes Immunotoxicity via Selective Depletion of Lymphocytes T CD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. Effect of the use of this compound for control of Rhipicephalus (Boophilus) microplus in cattle [redalyc.org]
- 5. parasitipedia.net [parasitipedia.net]
- 6. This compound [fao.org]
- 7. tickboss.com.au [tickboss.com.au]
- 8. flyboss.com.au [flyboss.com.au]
- 9. abbeylabs.com.au [abbeylabs.com.au]
- 10. specialistsales.com.au [specialistsales.com.au]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 14. Evaluation of the effect of simulated rainfall on the efficacy of Ivomec Pour-On against Cooperia spp. infection in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tickboss.com.au [tickboss.com.au]
- 16. paraboss.com.au [paraboss.com.au]
- 17. First report of this compound resistance in Rhipicephalus microplus: a field tick population resistant to six classes of acaricides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Resistance of the cattle tick Rhipicephalus (Boophilus) microplus to this compound in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. publications.qld.gov.au [publications.qld.gov.au]
- 21. scielo.br [scielo.br]
Technical Support Center: Optimizing Fluazuron Treatment for Seasonal Tick Control
Welcome to the technical support center for Fluazuron, your resource for optimizing treatment schedules for effective seasonal tick control in cattle. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an insect growth regulator (IGR) that belongs to the benzoylphenyl urea chemical class.[1][2] Its primary mode of action is the inhibition of chitin synthesis in ticks.[1][2][3][4][5] Chitin is a crucial component of the tick's cuticle, and by interfering with its formation, this compound disrupts the molting process of larval and nymphal stages, preventing them from developing into adults.[3][6][7][8][9] It also prevents the hatching of eggs from treated female ticks.[8][9]
Q2: How should this compound be applied for optimal efficacy?
A2: this compound is typically applied as a pour-on formulation.[1][5] For effective absorption, it should be administered in two bands along each side of the spine, from the shoulders to the rump.[1][5][8][10] This method maximizes both dermal absorption and oral uptake through grooming.[10]
Q3: What is the recommended timing for the initial this compound treatment in a season?
A3: For strategic control, the initial treatment should be applied at the beginning of the tick season, ideally before a significant tick population becomes established.[7][10][11] Early spring application can help prevent the typical surge in tick numbers during the summer and early autumn.[7][11]
Q4: How long does a single treatment of this compound provide protection?
A4: A single treatment of this compound can provide protection against cattle ticks for up to 12 weeks.[10] However, the protection period can be influenced by environmental conditions and livestock factors.[10] In some studies, protection for at least seven to eight weeks has been observed.[4]
Q5: Is it necessary to treat suckling calves if their mothers have been treated with this compound?
A5: No, it is generally not necessary to treat suckling calves. This compound is excreted in the milk of treated cows, and calves receive adequate protection by suckling.[9][12][13] It has been observed that lactating calves can have higher plasma concentrations of this compound than their treated mothers.[12][14]
Troubleshooting Guide
Problem 1: Reduced efficacy or suspected resistance to this compound.
-
Possible Cause: Repeated and improper use of acaricides can lead to the selection of resistant tick populations.[15][16] Resistance to this compound has been reported in some regions.[17][18][19][20]
-
Troubleshooting Steps:
-
Confirm Correct Application: Ensure the correct dosage (typically 1.5 to 2.5 mg/kg body weight) and application method (two bands along the spine) are being used.[1][5] Underdosing can contribute to the development of resistance.[16]
-
Review Treatment History: Avoid the repetitive use of the same chemical group.[16] Implement a rotation strategy with acaricides that have different modes of action.
-
Conduct Resistance Testing: If resistance is suspected, it is crucial to confirm it through laboratory testing. The Adult Immersion Test (AIT) is a common method for evaluating this compound resistance.[16][19]
-
Integrated Pest Management (IPM): Combine chemical treatments with other control strategies, such as using tick-resistant cattle breeds and pasture management.[16]
-
Problem 2: Slower than expected tick detachment after treatment.
-
Possible Cause: this compound is a tick development inhibitor, not a rapid knockdown adulticide.[6][9][10] It primarily affects the molting of immature ticks and the viability of eggs.[6][8][9]
-
Troubleshooting Steps:
-
Understand the Mode of Action: It can take 2 to 3 weeks for cattle to become visibly free of adult ticks as the treatment progressively disrupts the tick life cycle.[9][10][13]
-
Strategic Application: Apply this compound strategically before tick populations become heavy.[9][10] For existing heavy infestations, a combination with a knockdown acaricide might be considered, following veterinary advice.
-
Monitor Tick Life Stages: The primary effect will be a reduction in the number of developing nymphs and subsequent adult ticks over time.
-
Problem 3: Variation in treatment efficacy between animals.
-
Possible Cause: Individual animal factors can influence the pharmacokinetics and efficacy of the treatment.[21] Factors such as lactation status can also affect the duration of protection.[9][13]
-
Troubleshooting Steps:
-
Accurate Dosing: Ensure each animal is dosed according to its body weight.[13]
-
Consider Lactation Status: Be aware that the period of protection may be reduced in cows that are suckling calves.[13]
-
Plasma Level Monitoring: In a research setting, monitoring this compound plasma concentrations can help correlate systemic exposure with efficacy. Plasma concentrations of 20-25 ng/mL appear necessary for optimal efficacy.
-
Data Presentation
Table 1: Summary of this compound Efficacy from Field Studies
| Study Reference | Treatment Group(s) | Observation Period | Efficacy/Outcome |
| [4] | G1: Two this compound applications (60 days apart)G2: One this compound application | 18 weeks | Protected animals from tick infestation for at least seven weeks. |
| [18][20] | Experimentally infested heifers with susceptible vs. resistant tick strains | 14-28 days post-treatment | 96% average efficacy in cattle with susceptible strain; 0% efficacy in cattle with resistant strain. |
| [22] | Pour-on this compound (2.5 mg/kg) | Up to 77 days | High acaricidal efficacy with a protection period of 49 to 77 days. |
Table 2: Pharmacokinetic Parameters of this compound in Cattle
| Parameter | Value | Administration Route | Study Reference |
| Time to Maximum Plasma Level | 48 hours | Subcutaneous | [1][5] |
| Elimination Half-life in Blood | ~78 days | Subcutaneous | [1][5] |
| Primary Route of Elimination | Feces | Subcutaneous | [1][5] |
| Tissue Deposition | Preferentially in fat | Oral and Dermal | [1][5] |
| Plasma Concentration for Optimal Efficacy | 20-25 ng/mL | Topical | [21] |
Experimental Protocols
1. Field Trial for Efficacy Evaluation
-
Objective: To determine the efficacy of this compound in controlling natural tick infestations in a field setting.
-
Methodology:
-
Animal Selection: Select a herd of cattle with existing natural tick infestations. Divide the animals into treatment and control groups.
-
Treatment Administration: Treat the designated group with this compound at the recommended dose (e.g., 2.5 mg/kg body weight) via pour-on application. The control group remains untreated or is treated with a placebo.
-
Tick Counts: Conduct tick counts on a representative sample of animals from each group at regular intervals (e.g., weekly or bi-weekly). Counts should focus on engorged female ticks.
-
Data Analysis: Compare the mean tick counts between the treated and control groups over time to calculate the percentage of efficacy.
-
2. In Vitro Resistance Testing: Adult Immersion Test (AIT)
-
Objective: To assess the susceptibility of a tick population to this compound.
-
Methodology:
-
Tick Collection: Collect fully engorged female ticks from the field.
-
Preparation of Dilutions: Prepare serial dilutions of technical grade this compound in a suitable solvent.
-
Immersion: Immerse groups of ticks in the different this compound concentrations for a specified period. A control group is immersed in the solvent only.
-
Incubation: After immersion, dry the ticks and place them in individual containers for incubation under controlled temperature and humidity to allow for oviposition.
-
Assessment: After the egg-laying period, weigh the egg masses and monitor for larval hatching. The efficacy is determined by the inhibition of egg production and/or larval hatching compared to the control group.
-
Visualizations
Caption: this compound's Mechanism of Action
Caption: Troubleshooting Workflow for Reduced Efficacy
References
- 1. This compound [fao.org]
- 2. Novel Acaricidal Drug this compound Causes Immunotoxicity via Selective Depletion of Lymphocytes T CD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Effect of the use of this compound for control of Rhipicephalus (Boophilus) microplus in cattle [redalyc.org]
- 5. fao.org [fao.org]
- 6. chemvet.com.au [chemvet.com.au]
- 7. chemvet.com.au [chemvet.com.au]
- 8. iO Cattle Tick Off Pour On (this compound) | The Vet Shed [thevetshed.com.au]
- 9. parasitipedia.net [parasitipedia.net]
- 10. specialistsales.com.au [specialistsales.com.au]
- 11. tickboss.com.au [tickboss.com.au]
- 12. Is the suckling period and application pattern relevant for this compound against tick infestation in cows and their suckling calves? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abbeylabs.com.au [abbeylabs.com.au]
- 14. Is the suckling period and application pattern relevant for this compound against tick infestation in cows and their suckling calves? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation [frontiersin.org]
- 16. tickboss.com.au [tickboss.com.au]
- 17. Resistance of the cattle tick Rhipicephalus (Boophilus) microplus to this compound in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Resistance of the cattle tick <i>Rhipicephalus</i> (<i>Boophilus</i>) <i>microplus</i> to this compound in Argentina - ProQuest [proquest.com]
- 20. First report of this compound resistance in Rhipicephalus microplus: a field tick population resistant to six classes of acaricides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound efficacy against Rhipicephalus microplus (Acari: Ixodidae) in cattle: Systemic exposure and pattern of tick drug uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Acaricidal effects of this compound (2.5 mg/kg) and a combination of this compound (1.6 mg/kg) + ivermectin (0.63 mg/kg), administered at different routes, against Rhipicephalus (Boophilus) microplus parasitizing cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluazuron Analysis in Tissue Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix interference in the analysis of Fluazuron in bovine tissue samples. It is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common tissue matrices analyzed for this compound residues, and what are their typical challenges?
A1: The most common bovine tissues analyzed are fat, liver, muscle, and kidney. Each presents unique challenges due to its composition. Fat tissue has high lipid content, which can cause significant matrix effects and clog analytical columns. Liver is metabolically active and contains numerous endogenous compounds that can interfere with the analysis. Muscle and kidney have high protein content, which can precipitate during extraction and affect recovery. This compound, being lipophilic, tends to accumulate in fat, leading to higher residue levels in that matrix compared to others.[1]
Q2: What is "matrix effect" in the context of LC-MS/MS analysis, and how does it affect this compound quantification?
A2: Matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[2] In the case of this compound analysis, endogenous molecules from the tissue (like phospholipids, fats, and salts) can co-extract with the analyte.[3] During LC-MS/MS analysis, these co-eluting substances can compete with this compound for ionization in the mass spectrometer's source. This typically leads to ion suppression , where the this compound signal is weaker than it would be in a pure solvent, resulting in artificially low quantification and poor sensitivity.[3][4] Less commonly, ion enhancement can occur.
Q3: What are acceptable recovery rates for this compound in different tissues?
A3: Acceptable recovery rates can vary based on regulatory guidelines, but generally, a recovery of 70-120% is considered good. Published methods for this compound show recoveries are often tissue-dependent. For instance, one UHPLC method reported recoveries greater than 75% for all tissues, with the lowest in muscle (75.5%) and the highest in fat (98.6%).[5] Another HPLC method with SPE cleanup showed recoveries ranging from 80% to 95% across muscle, kidney, liver, and fat.
Troubleshooting Guides
Issue 1: Low or Inconsistent Analyte Recovery
You are experiencing low recovery of this compound from tissue samples, particularly from fatty or liver tissues.
Troubleshooting Workflow
Caption: Troubleshooting logic for low this compound recovery.
Possible Causes & Solutions:
-
Incomplete Homogenization: If the tissue is not fully broken down, the extraction solvent cannot efficiently penetrate the matrix.
-
Solution: Use a high-shear homogenizer (e.g., rotor-stator) or a bead beater. Ensure there are no visible tissue particulates before proceeding with extraction. For tough tissues, consider enzymatic digestion pre-treatment.
-
-
Suboptimal Extraction: The chosen solvent or extraction conditions may not be effective for the specific tissue type.
-
Solution 1 (Liquid-Liquid Extraction): Acetonitrile is a common and effective extraction solvent.[5] For complex matrices, consider a multi-step partitioning process. For example, after initial acetonitrile extraction, partition the analyte into methylene chloride or n-hexane to separate it from more polar interferences.[6]
-
Solution 2 (Solid-Phase Extraction - SPE): If simple liquid extraction fails, use an SPE cleanup step. Cartridges like Florisil, basic alumina, or cyanopropyl have been successfully used for this compound analysis.[6] This helps remove interfering compounds that might be retaining the analyte.
-
-
High Lipid Content (Especially in Fat Tissue): Lipids can sequester this compound and interfere with both extraction and chromatographic analysis.
-
Solution 1 (Defatting): Introduce a defatting step by partitioning the initial extract with n-hexane. Being lipophilic, this compound will partition into the hexane, which can then be separated and processed.
-
Solution 2 (QuEChERS with C18): If using a QuEChERS protocol, include C18 sorbent in the dispersive SPE (d-SPE) cleanup step. C18 effectively removes lipids and other nonpolar interferences.[7]
-
Issue 2: Poor Peak Shape, Tailing, or Shifting Retention Times
You observe chromatographic issues such as peak tailing, broadening, or retention time shifts between injections.
Possible Causes & Solutions:
-
Matrix Overload on Analytical Column: Injecting extracts with high levels of matrix components (especially lipids and proteins) can degrade column performance.
-
Solution 1 (Dilute the Extract): A simple and effective way to reduce matrix effects is to dilute the final extract (e.g., 5-fold or 10-fold) with the mobile phase.[2] This is only feasible if the analytical method has sufficient sensitivity to detect the diluted analyte.[8]
-
Solution 2 (Improve Sample Cleanup): Implement a more rigorous cleanup method before injection. Techniques like SPE or QuEChERS are designed to remove a significant portion of matrix components that cause chromatographic issues.[9][10] For fatty matrices, a pass-through SPE with a C18 cartridge can be very effective at removing lipids.[11]
-
-
Mobile Phase Mismatch: The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase conditions, causing poor peak shape.
-
Solution: Ensure the final extract is reconstituted in a solvent that is as close as possible in composition and strength to the initial mobile phase of your chromatographic gradient.
-
-
Co-eluting Interferences: A matrix component may be co-eluting with this compound, distorting its peak shape.
-
Solution: Adjust the chromatographic gradient to better separate this compound from the interfering peak. A shallower gradient or a different organic modifier might improve resolution.
-
Issue 3: Suspected Ion Suppression in LC-MS/MS Analysis
You have adequate recovery but see a significantly lower signal for standards spiked into the matrix extract compared to standards in pure solvent.
Troubleshooting Workflow
Caption: Troubleshooting logic for ion suppression in LC-MS/MS.
Possible Causes & Solutions:
-
Confirmation of Matrix Effect: First, confirm and quantify the extent of ion suppression.
-
Method: Perform a post-extraction spike experiment. Compare the peak area of a standard spiked into a blank tissue extract after the extraction/cleanup process with the peak area of a standard in pure solvent at the same concentration. A significant difference indicates a matrix effect.[2]
-
-
High Concentration of Co-eluting Matrix Components: The most common cause is insufficient removal of endogenous compounds like phospholipids.
-
Solution 1 (Chromatographic Separation): Modify your LC gradient to shift the retention time of this compound away from the "suppression zones" where most matrix components elute (often very early or very late in the run).
-
Solution 2 (Improved Cleanup): Use a more effective cleanup strategy. For QuEChERS, Primary Secondary Amine (PSA) is effective at removing organic acids and some sugars, while Z-Sep/Z-Sep+ sorbents are excellent for removing lipids and pigments.[12]
-
Solution 3 (Change Ionization Source): If available, switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less susceptible to ion suppression than ESI.[4]
-
-
Inability to Eliminate the Matrix Effect: In some complex matrices, it may not be possible to completely eliminate the interference.
-
Solution (Compensation): Use a calibration strategy that compensates for the effect.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the full sample preparation procedure. This ensures that the standards and samples experience the same degree of ion suppression.[3]
-
Isotope-Labeled Internal Standard: The gold standard is to use a stable isotope-labeled version of this compound as an internal standard. It will co-elute and experience the same matrix effects as the analyte, providing the most accurate correction.
-
-
Data & Protocols
Table 1: Method Performance Data for this compound in Bovine Tissues (UHPLC-UV)
| Tissue | Linear Range (ng/g) | LLOQ (ng/g) | Mean Recovery (%) |
| Muscle | 50 - 800 | 50 | 75.5 |
| Fat | 1750 - 28000 | N/A | 98.6 |
| Liver | 125 - 2000 | N/A | >75 |
| Kidney | 125 - 2000 | N/A | >75 |
| Data synthesized from Valiante et al., 2023.[5] |
Table 2: Method Performance Data for this compound in Bovine Tissues (HPLC-UV with SPE)
| Tissue | Spiking Levels (mg/kg) | Recovery Range (%) | LOQ (mg/kg) |
| Muscle | 0.02, 1.0, 10.0 | 82.0 - 94.59 | 0.01 |
| Fat | 0.02, 1.0, 10.0 | 80.84 - 95.24 | 0.01 |
| Liver | 0.02, 1.0, 10.0 | 81.89 - 95.26 | 0.01 |
| Kidney | 0.02, 1.0, 10.0 | 81.86 - 95.35 | 0.01 |
| Data synthesized from a study on HPLC method development for this compound. |
Experimental Protocols
Protocol 1: Liquid-Phase Extraction with Acetonitrile (LPE)
This protocol is based on the validated UHPLC-UV method.[5]
-
Homogenization: Weigh 1 g of tissue into a centrifuge tube.
-
Extraction: Add 2 mL of acetonitrile. Homogenize thoroughly using a high-shear homogenizer.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collection: Carefully collect the acetonitrile supernatant.
-
Analysis: The supernatant can be directly injected or undergo further cleanup/concentration if necessary.
Protocol 2: LPE with Solid-Phase Extraction (SPE) Cleanup
This protocol provides a more thorough cleanup suitable for complex matrices or sensitive LC-MS/MS analysis.[6]
-
Homogenization & Extraction: Follow steps 1-3 from Protocol 1.
-
Solvent Partitioning (Optional): Transfer an aliquot of the acetonitrile extract into a tube with acidified sodium chloride solution. Partition the analyte into methylene chloride. Evaporate the organic phase to dryness.[6]
-
Reconstitution: Reconstitute the residue in a suitable solvent for SPE loading (e.g., hexane/acetone).
-
SPE Cleanup:
-
Condition an SPE cartridge (e.g., Florisil, basic alumina, or C18) according to the manufacturer's instructions.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with a stronger solvent (e.g., hexane/acetone mixture).
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Protocol 3: Generic QuEChERS-based Protocol for Tissue
This is an adapted protocol based on common QuEChERS methods for veterinary drugs in animal tissues.[1][13]
Extraction Workflow
Caption: QuEChERS Extraction Workflow for Tissue Samples.
-
Extraction:
-
Weigh 2-5 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add pre-packaged QuEChERS extraction salts (commonly containing MgSO₄ for water absorption and NaCl for phase separation).
-
Shake vigorously for 1 minute.
-
Centrifuge for 5 minutes. The top layer is the acetonitrile extract containing this compound.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL d-SPE tube.
-
The d-SPE tube should contain anhydrous MgSO₄ and a cleanup sorbent.
-
For Liver/Muscle: Use PSA (to remove organic acids) and C18 (to remove residual fats).
-
For Fat: Use a higher amount of C18 and/or Z-Sep sorbent to effectively remove lipids.
-
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
-
-
Final Preparation: Collect the cleaned-up supernatant, acidify if necessary to stabilize the analyte, and dilute for LC-MS/MS analysis.
References
- 1. Rapid multiresidue determination of pesticides in livestock muscle and liver tissue via modified QuEChERS sample preparation and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. jppres.com [jppres.com]
- 6. agilent.com [agilent.com]
- 7. forensicrti.org [forensicrti.org]
- 8. researchgate.net [researchgate.net]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of multiple anticoagulant rodenticides in animal blood and liver tissue using principles of QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Fluazuron in Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of stable topical formulations of fluazuron.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in a formulation?
A1: The stability of this compound, a benzoylphenyl urea derivative, is primarily influenced by pH, temperature, and exposure to light (photostability). The urea linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions.
Q2: At what pH is this compound most stable?
A2: this compound is most stable in acidic to neutral conditions. It is highly susceptible to hydrolysis in alkaline environments. For instance, at 25°C, the half-life of this compound is significantly shorter at pH 9 (0.5 hours) compared to pH 7 (20 hours), pH 5 (7 days), and pH 3 (14 days). Therefore, maintaining the formulation pH in the acidic to neutral range is critical for stability.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathway for this compound is the cleavage of the benzoyl ureido bridge through hydrolysis. This can result in the formation of 2,6-difluorobenzoic acid and a substituted phenylurea derivative. Further degradation can also occur.
Q4: Are there any known incompatibilities with common excipients used in topical formulations?
A4: While specific compatibility data for this compound with all topical excipients is not extensively published, potential incompatibilities can arise with alkaline excipients or impurities. It is crucial to conduct compatibility studies with all formulation components, including solvents, penetration enhancers, and stabilizers. For example, excipients like propylene glycol should be used with caution in certain preparations as they can sometimes contain impurities that may affect the stability of the active ingredient[1].
Q5: How can I improve the photostability of my this compound formulation?
A5: To enhance photostability, consider the use of light-protective packaging. Additionally, the inclusion of photostabilizers or antioxidants in the formulation can help mitigate degradation from light exposure. Conducting photostability studies as per ICH Q1B guidelines is recommended to assess the light sensitivity of the final formulation[2].
Troubleshooting Guides
Problem 1: Rapid degradation of this compound is observed during pilot-scale manufacturing.
| Possible Cause | Troubleshooting Step |
| High processing temperature | Evaluate the thermal stability of this compound in the formulation. Avoid excessive heat during manufacturing and consider processing at a lower temperature. |
| Incompatible equipment surfaces | Ensure all equipment surfaces are inert and do not react with the formulation components. Stainless steel is generally recommended. |
| Shear-induced degradation | High shear mixing could potentially lead to degradation. Optimize mixing speed and duration. |
Problem 2: The pH of the topical formulation shifts over time, leading to this compound degradation.
| Possible Cause | Troubleshooting Step |
| Inadequate buffering capacity | Incorporate a suitable buffering system to maintain the pH within the optimal stability range for this compound (acidic to neutral). |
| Interaction with packaging material | The packaging material may be leaching substances that alter the pH. Conduct stability studies with the final packaging to ensure compatibility. |
| Degradation of an excipient | An excipient in the formulation may be degrading into acidic or basic byproducts. Evaluate the stability of individual excipients under the same storage conditions. |
Problem 3: Discoloration or precipitation is observed in the formulation upon storage.
| Possible Cause | Troubleshooting Step |
| Photodegradation | Store the formulation in light-protective packaging and evaluate the need for a photostabilizer. |
| Oxidative degradation | Consider the inclusion of an antioxidant in the formulation. Purging with an inert gas like nitrogen during manufacturing can also help. |
| Excipient incompatibility | Conduct a thorough excipient compatibility study to identify any interactions leading to precipitation or discoloration. |
Quantitative Data Summary
Table 1: pH-Dependent Stability of this compound at 25°C
| pH | Half-life |
| 3 | 14 days |
| 5 | 7 days |
| 7 | 20 hours |
| 9 | 0.5 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 30 minutes.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound powder in an oven at 105°C for 24 hours.
-
Photodegradation: Expose the this compound solution to UV light (254 nm) and visible light for a specified duration.
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC-UV method. If unknown peaks are detected, further characterization using LC-MS/MS is recommended to identify the degradation products[3][4][5].
Protocol 2: Excipient Compatibility Study
Objective: To assess the compatibility of this compound with selected excipients for a topical formulation.
Methodology:
-
Sample Preparation: Prepare binary mixtures of this compound with each excipient in a 1:1 ratio. Also, prepare a sample of pure this compound and each individual excipient.
-
Storage Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
Analysis: Analyze the samples at initial and subsequent time points using HPLC to quantify the amount of this compound remaining. Observe for any physical changes such as discoloration or changes in appearance.
Visualizations
Caption: Proposed primary degradation pathway of this compound.
References
- 1. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
Technical Support Center: Mitigation of Fluazuron Runoff from Treated Cattle
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the environmental runoff of Fluazuron from treated cattle. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data on the efficacy of various mitigation strategies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the planning, execution, and analysis of experiments designed to evaluate this compound runoff.
| Problem/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detection of this compound in runoff samples. | 1. Timing of Runoff Event: Rainfall or irrigation may have occurred after a significant portion of the this compound was absorbed or degraded. 2. Strong Adsorption to Soil/Manure: this compound may be strongly bound to organic matter in the soil or manure, limiting its mobilization in runoff. 3. Analytical Method Issues: Insufficient sensitivity of the analytical method or improper sample extraction. | 1. Standardize Timing: Initiate simulated rainfall events at consistent, predetermined intervals after this compound application. 2. Analyze Soil/Manure: Analyze soil and manure samples from the experimental plots to determine the concentration of this compound retained. 3. Method Validation: Ensure the analytical method (e.g., HPLC-MS/MS) is validated for this compound in the specific matrix (water, soil, manure) and that the limit of quantification is sufficiently low.[1][2] |
| High variability in this compound concentrations between replicate plots. | 1. Uneven Application: Inconsistent application of this compound to cattle or uneven deposition of manure on plots. 2. Plot Heterogeneity: Differences in soil type, slope, or vegetation cover between replicate plots. 3. Channelized Flow: Runoff is not flowing as a uniform sheet across the plot, leading to concentrated flow paths. | 1. Controlled Application: If possible, apply this compound in a controlled setting and ensure even distribution of treated animals or their manure on the plots. 2. Plot Characterization: Thoroughly characterize each plot for soil properties, slope, and vegetation density before the experiment. 3. Plot Design: Ensure plots are designed to promote sheet flow. Leveling and the use of flow spreaders at the top of the plot can help. |
| Contamination of control plots. | 1. Drift during Application: Wind may carry the pour-on application to adjacent control plots. 2. Animal Movement: If using live animals, they may move between plots. 3. Contaminated Equipment: Using the same equipment for sampling treated and control plots without proper cleaning. | 1. Application Buffers: Leave a significant buffer zone between treated and control plots during application. 2. Secure Enclosures: Ensure that animals are securely contained within their designated plots. 3. Dedicated Equipment: Use separate, dedicated sampling equipment for control and treated plots, or thoroughly clean equipment between samples. |
| Interference in analytical results. | 1. Matrix Effects: Co-extractives from soil, manure, or water can interfere with the analytical signal of this compound. 2. Contaminated Reagents: Impurities in solvents or reagents used for extraction and analysis. | 1. Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup steps to remove interfering compounds from the sample extracts.[3] 2. High-Purity Reagents: Use high-purity, HPLC-grade solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for this compound to enter the environment from treated cattle?
A1: The primary pathway is through the excretion of this compound in the feces of treated cattle onto pastures. Once in the manure, it can be mobilized by rainfall and transported into surface water via runoff. Direct washoff from the animal's coat, though less significant, can also contribute.
Q2: How long does this compound persist in the environment?
A2: The persistence of this compound can vary depending on environmental conditions such as soil type, temperature, and microbial activity. It is generally considered to be persistent in soil and aquatic environments.
Q3: What are the most effective strategies for mitigating this compound runoff?
A3: A multi-faceted approach is most effective. Key strategies include:
-
Vegetative Filter Strips (VFS): These are areas of dense vegetation planted downslope of pastures to slow runoff, trap sediment, and absorb chemicals.
-
Grazing Management: Rotational grazing and avoiding overgrazing can improve pasture cover, which in turn reduces runoff and erosion.
-
Manure Management: In concentrated animal feeding operations, proper collection and storage of manure can prevent direct runoff.
Q4: Are there regulatory guidelines for this compound runoff?
A4: Environmental risk assessments are required for veterinary medicines in many regions, including the EU and the US.[4][5][6] These assessments consider the potential for environmental exposure and ecotoxicity. Specific runoff limits for this compound may vary by jurisdiction.
Q5: How can I design an experiment to test the effectiveness of a mitigation strategy for this compound runoff?
A5: A common approach is to use experimental plots with a defined slope and vegetation cover. Some plots would receive runoff from a simulated "treated" area, while others would incorporate a mitigation strategy (e.g., a VFS). Simulated rainfall is then applied, and runoff is collected from the base of each plot for analysis.
Quantitative Data on Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of various runoff mitigation strategies. Note that data specific to this compound is limited; therefore, data from studies on other pesticides with similar environmental behavior are included as a proxy.
Table 1: Effectiveness of Vegetative Filter Strips (VFS) in Reducing Pollutant Loads in Runoff
| Pollutant | VFS Width | Slope | Reduction Efficiency (%) | Source |
| Sediment | 0.5 m | - | Substantial Reduction | [7] |
| Fluometuron | 0.5 m | - | Substantial Reduction | [7] |
| Norflurazon | 0.5 m | - | Substantial Reduction | [7] |
| Atrazine | - | - | 44 - 100 | [8] |
| Nutrients | - | - | 50 - 80 | [8] |
| Sediment | - | - | > 90 | [8] |
| Sulfamethoxazole | 2, 5, 9 m | - | ~30 (for tall fescue) | [8] |
| Lincomycin | 2, 5, 9 m | - | ~30 (for tall fescue) | [8] |
Table 2: Impact of Grazing Management on Runoff
| Grazing Practice | Impact on Runoff | Quantitative Finding | Source |
| Overgrazing | Increased Runoff | Runoff nearly 2-5 times higher than other grazing types. | [4][9] |
| Rotational Grazing | Reduced Runoff | Can reduce sediment and phosphorus losses. | [10] |
Experimental Protocols
Protocol 1: Simulated Rainfall Runoff Experiment for Vegetative Filter Strips
This protocol outlines a method for evaluating the effectiveness of VFS in mitigating this compound runoff from a simulated pasture area.
1. Experimental Plot Setup:
- Construct multiple runoff plots (e.g., 2m x 10m) on a uniform slope.
- Each plot should consist of an upper "source area" (simulating a grazed pasture) and a lower "VFS area."
- The source area should be prepared with a representative soil type and pasture vegetation.
- The VFS area should be planted with the desired vegetation (e.g., tall fescue, native grasses). Include control plots with no VFS.
- Install a runoff collection system at the downslope edge of each VFS to capture all surface runoff.[7][11]
2. Application of this compound:
- Prepare a solution containing this compound at a concentration representative of what might be found in fresh cattle manure.
- Evenly apply this solution to the soil surface of the "source area" of each plot.
3. Rainfall Simulation:
- Use a rainfall simulator capable of delivering a consistent and uniform rainfall intensity over the entire plot area.[12][13]
- Calibrate the simulator to a desired rainfall intensity (e.g., 50 mm/hr).
- Initiate the rainfall simulation and record the start time.
4. Sample Collection:
- Collect runoff samples from the collection system at predetermined time intervals throughout the simulated rainfall event.
- Measure the total volume of runoff for each time interval.
- Collect a subsample of the runoff in an appropriate container (e.g., amber glass bottle) for this compound analysis.
- Collect soil core samples from the source area and VFS before and after the rainfall event.
5. Sample Analysis:
- Extract this compound from the water and soil samples using an appropriate method, such as solid-phase extraction (SPE) for water and liquid-solid extraction for soil.[2][14]
- Analyze the extracts for this compound concentration using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[1][15]
6. Data Analysis:
- Calculate the total mass of this compound in the runoff from each plot by multiplying the concentration by the runoff volume for each time interval and summing the values.
- Compare the total this compound runoff from the VFS plots to the control plots to determine the reduction efficiency of the VFS.
Protocol 2: Analysis of this compound in Water and Soil Samples by HPLC-MS/MS
This protocol provides a general procedure for the quantitative analysis of this compound in environmental samples.
1. Sample Preparation (Water):
- Filter the water sample to remove suspended solids.
- Perform solid-phase extraction (SPE) using a suitable cartridge to concentrate the this compound and remove interfering compounds.
- Elute the this compound from the SPE cartridge with an appropriate solvent (e.g., methanol).
- Evaporate the eluent to dryness and reconstitute in the mobile phase for HPLC analysis.
2. Sample Preparation (Soil):
- Air-dry and sieve the soil sample.
- Extract a subsample of the soil with a suitable solvent (e.g., acetonitrile) using sonication or accelerated solvent extraction.
- Centrifuge the sample and collect the supernatant.
- Clean up the extract using SPE if necessary.
- Evaporate the solvent and reconstitute the residue in the mobile phase.
3. HPLC-MS/MS Analysis:
- Chromatographic Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate).[16]
- Injection Volume: 10-20 µL.
- Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode.
- Detection: Monitor for the specific precursor and product ion transitions for this compound.
4. Quantification:
- Prepare a calibration curve using certified reference standards of this compound.
- Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Experimental workflow for evaluating this compound runoff mitigation.
Caption: Logical relationship of this compound runoff and mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. (Open Access) Development and validation of UHPLC method for the determination of this compound in bovine tissues (2023) | C. Valiante [scispace.com]
- 3. Recent Advances in the Chromatographic Analysis of Emerging Pollutants in Dairy Milk: A Review (2018–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Environmental risk assessment of veterinary medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 6. nepc.gov.au [nepc.gov.au]
- 7. A Protocol for Conducting Rainfall Simulation to Study Soil Runoff - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vegetative buffer strips show limited effectiveness for reducing antibiotic transport in surface runoff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. landcan.org [landcan.org]
- 10. Impacts of different vegetation in riparian buffer strips on runoff and sediment loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. student.wp.odu.edu [student.wp.odu.edu]
- 12. A Protocol for Conducting Rainfall Simulation to Study Soil Runoff [jove.com]
- 13. ars.usda.gov [ars.usda.gov]
- 14. jppres.com [jppres.com]
- 15. Development of an analytical method for multi-residue quantification of 18 anthelmintics in various animal-based food products using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
Technical Support Center: Addressing Fluazuron Cross-Resistance with Other Acaricides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating fluazuron cross-resistance with other acaricides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a benzoylphenyl urea derivative that acts as a chitin synthesis inhibitor.[1] It disrupts the molting process in ticks by interfering with the incorporation of chitin into the tick's cuticle. This ultimately leads to the death of larval and nymphal stages and prevents the successful hatching of eggs from treated female ticks.
Q2: What are the known mechanisms of resistance to this compound in ticks?
The primary mechanism of resistance to this compound in ticks, particularly in Rhipicephalus microplus, is metabolic resistance. This involves the enhanced activity of detoxification enzymes that metabolize and inactivate the this compound molecule. Key enzyme families implicated in this process include:
-
Cytochrome P450 monooxygenases (CYP450s): These enzymes play a crucial role in the oxidative metabolism of a wide range of xenobiotics, including acaricides.[2][3][4][5]
-
Esterases: Increased esterase activity has been observed in this compound-resistant tick strains.[2]
-
Glutathione S-transferases (GSTs): These enzymes are involved in the conjugation of xenobiotics, making them more water-soluble and easier to excrete.[2]
-
ATP-binding cassette (ABC) transporters: While not a direct metabolic pathway, these transporters can contribute to resistance by actively pumping acaricides out of the tick's cells.[1]
Q3: Is cross-resistance between this compound and other acaricide classes a significant concern?
Yes, cross-resistance is a major challenge in tick control. Tick populations resistant to this compound have often been found to be resistant to multiple other acaricide classes, including synthetic pyrethroids, organophosphates, amitraz, and macrocyclic lactones (e.g., ivermectin).[1][6][7] This is often due to the selection of broad-spectrum metabolic resistance mechanisms that can detoxify a range of different chemical compounds.
Q4: How can I determine if a tick population is resistant to this compound and potentially cross-resistant to other acaricides?
The most common methods for determining acaricide resistance are in-vitro bioassays. The Adult Immersion Test (AIT) is specifically recommended for testing this compound resistance.[8][9] For other acaricide classes such as organophosphates, synthetic pyrethroids, and amitraz, the Larval Packet Test (LPT) is frequently used.[8][10] Comparing the lethal concentrations (LC50) or resistance ratios (RR) of a field population to a known susceptible strain will indicate the level of resistance.
Troubleshooting Guides
Troubleshooting the Adult Immersion Test (AIT) for this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High mortality in the control group | - Poor handling of ticks during collection and transport.- Contamination of incubation containers.- Unsuitable incubation conditions (temperature/humidity). | - Ensure gentle handling of engorged female ticks.[8]- Use clean, ventilated containers for transport with a few blades of grass to maintain humidity.[9]- Sterilize all incubation equipment.- Maintain incubation at a constant temperature (e.g., 27-28°C) and high relative humidity (>80%). |
| Inconsistent results between replicates | - Variation in the weight and age of engorged females.- Incomplete immersion of ticks in the this compound solution.- Inaccurate dilution of the this compound stock solution. | - Select fully engorged females of a consistent size and weight for each replicate.- Ensure ticks are fully submerged in the test solution for the specified duration.- Prepare fresh serial dilutions of this compound for each assay and verify concentrations. |
| No observable effect of this compound at expected concentrations | - The tick population may have a high level of resistance.- The this compound formulation may be degraded or expired. | - Test a wider range of higher this compound concentrations.- Obtain a new, certified standard of this compound.- Confirm the susceptibility of a known susceptible tick strain as a positive control. |
Troubleshooting the Larval Packet Test (LPT)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low larval viability in the control group | - Eggs were not incubated under optimal conditions.- Larvae are too old or too young.- Fungal or bacterial contamination of egg masses. | - Maintain egg incubation at optimal temperature and humidity.- Use larvae of a consistent age (typically 14-21 days old).- Visually inspect egg masses for any signs of contamination before hatching. |
| Erratic mortality across different concentrations | - Uneven application of the acaricide solution to the filter paper.- Incomplete sealing of the larval packets.- Fluctuation in incubation temperature. | - Ensure the filter paper is evenly coated with the acaricide solution and allowed to dry completely.- Securely seal the packets to prevent larval escape.- Use a calibrated incubator with stable temperature control. |
| Difficulty in determining mortality | - Moribund larvae that are not dead but are unable to move effectively. | - Establish a clear and consistent endpoint for mortality (e.g., lack of movement after gentle prodding with a fine brush).- Allow sufficient time after exposure for the full effect of the acaricide to be observed. |
Data Presentation
Table 1: Cross-Resistance Profile of a this compound-Resistant Rhipicephalus microplus Strain ("Jaguar")
This table presents the resistance ratios (RR) of the this compound-resistant "Jaguar" strain compared to a susceptible reference strain. A higher RR indicates a greater level of resistance.
| Acaricide Class | Active Ingredient | Resistance Ratio (RR) |
| Benzoylphenyl Urea | This compound | Resistant (in vivo and in vitro)[6][7] |
| Synthetic Pyrethroid | Cypermethrin | 31.242[6][7] |
| Organophosphate | Chlorpyrifos | 103.926[6][7] |
| Phenylpyrazole | Fipronil | 4.441[6][7] |
| Formamidine | Amitraz | 11.907[6][7] |
| Macrocyclic Lactone | Ivermectin | 3.081[6][7] |
Table 2: Resistance Profiles of Rhipicephalus microplus Populations to Various Acaricides in Mato Grosso do Sul, Brazil
This table summarizes the findings from a study on ten tick populations, indicating the number of populations found to be resistant or showing incipient resistance.
| Acaricide | Number of Resistant Populations (out of 10) | Number of Populations with Incipient Resistance (out of 10) |
| This compound | 5 | N/A |
| Ivermectin | 4 | 6 |
| Fipronil | 4 | 6 |
| Data adapted from a study on Rhipicephalus microplus populations in Brazil.[11][12][13] |
Experimental Protocols
Adult Immersion Test (AIT) for this compound Resistance
-
Tick Collection: Collect fully engorged female Rhipicephalus microplus ticks from cattle. For testing this compound, ticks should be collected a minimum of 49 days post-treatment if the animals have been treated.[8][9]
-
Preparation of Ticks: In the laboratory, wash the ticks with distilled water and dry them carefully with filter paper. Group the ticks into batches of 10 for each concentration to be tested and for the control group.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone or a commercial formulation carrier). From the stock solution, prepare a series of dilutions in distilled water to achieve the desired test concentrations. The control group will be immersed in distilled water with the same concentration of the solvent used for the stock solution.
-
Immersion: Place each group of 10 ticks into a tea strainer or a similar perforated container and immerse them in the corresponding this compound dilution (or control solution) for a specified period (e.g., 5 minutes).
-
Incubation: After immersion, remove the ticks, blot them dry, and place each group in a separate petri dish. Incubate the ticks at 27 ± 1°C and >80% relative humidity for approximately 14 days to allow for oviposition.
-
Data Collection: After the oviposition period, weigh the egg masses produced by each group of ticks. Separate the eggs and incubate them under the same conditions for an additional 21-30 days to allow for hatching.
-
Analysis: Determine the percentage of egg hatch for each concentration and the control. Calculate the efficacy of this compound at each concentration by comparing the reproductive performance of the treated groups to the control group. The resistance level can be determined by comparing the results to those obtained with a known susceptible tick strain.
Larval Packet Test (LPT)
-
Larval Rearing: Collect engorged female ticks and incubate them as described in the AIT protocol to obtain egg masses. After hatching, keep the larvae in a controlled environment for 14-21 days before testing.
-
Preparation of Acaricide-Impregnated Papers: Dissolve the technical-grade acaricide in a suitable solvent (e.g., trichloroethylene). Prepare a series of dilutions. Impregnate filter papers (e.g., 7.5 cm x 8.5 cm) with a known volume of each dilution. Allow the solvent to evaporate completely.
-
Packet Assembly: Fold the impregnated filter papers in half and seal the sides with clips to form packets.
-
Larval Exposure: Introduce approximately 100 larvae into each packet and seal the top. Include control packets treated only with the solvent.
-
Incubation: Incubate the packets in a vertical position at 27 ± 1°C and >80% relative humidity for 24 hours.
-
Mortality Assessment: After 24 hours, open the packets and count the number of live and dead larvae. Larvae that are unable to walk are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 and LC99 values using probit analysis. The resistance ratio (RR) is calculated by dividing the LC50 of the field strain by the LC50 of a susceptible reference strain.
Mandatory Visualizations
Caption: Metabolic pathways involved in this compound resistance in ticks.
Caption: Workflow for assessing this compound cross-resistance.
Caption: Logical relationship of this compound and cross-resistance.
References
- 1. Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ufrgs.br [ufrgs.br]
- 3. What makes a P450 tick? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. First report of this compound resistance in Rhipicephalus microplus: a field tick population resistant to six classes of acaricides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tickboss.com.au [tickboss.com.au]
- 9. publications.qld.gov.au [publications.qld.gov.au]
- 10. entomologyjournals.com [entomologyjournals.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Enhancing the Oral Bioavailability of Fluazuron
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the oral bioavailability of Fluazuron.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its oral bioavailability important?
A1: this compound is an insect growth regulator belonging to the benzoylphenylurea class, primarily used in veterinary medicine to control ticks on cattle.[1] It functions by inhibiting chitin synthesis in the ticks.[1] this compound is a highly lipophilic and poorly water-soluble compound, which limits its dissolution in the gastrointestinal (GI) tract and subsequent absorption into the bloodstream. This poor solubility can lead to low and variable oral bioavailability, potentially impacting its efficacy. Enhancing its oral bioavailability is crucial to ensure consistent therapeutic effects, potentially reduce the required dose, and minimize variability in treatment outcomes.
Q2: What are the primary challenges in formulating this compound for oral delivery?
A2: The main challenges in formulating this compound for oral delivery stem from its physicochemical properties:
-
Poor Aqueous Solubility: this compound's very low water solubility is the primary rate-limiting step for its absorption from the GI tract.
-
High Lipophilicity: While high lipophilicity can favor membrane permeation, it contributes to its poor aqueous solubility.
-
Potential for First-Pass Metabolism: Like many orally administered drugs, this compound may be subject to metabolism in the gut wall and liver before reaching systemic circulation, which can reduce the amount of active drug. In rats, about two-thirds of an oral dose is metabolized.[1]
Q3: What are the most promising strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the solubility and dissolution challenges of this compound. These approaches aim to increase the concentration of dissolved this compound in the GI tract. Promising strategies include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous form of the drug.[2][3] The amorphous state has higher energy and, consequently, greater apparent solubility and faster dissolution compared to the crystalline form.[4]
-
Nanoemulsions: These are lipid-based formulations where this compound is dissolved in an oil phase, which is then emulsified into fine droplets (typically under 200 nm) in an aqueous phase, stabilized by surfactants and co-surfactants.[5][6][7] Nanoemulsions can enhance solubility, protect the drug from degradation, and potentially improve absorption through the lymphatic system, thereby bypassing first-pass metabolism.[5][6]
-
Particle Size Reduction (Nanonization): Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, which can significantly enhance its dissolution rate.[8]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low in vitro dissolution of this compound formulation | 1. Incomplete amorphization in solid dispersion.2. Drug recrystallization during dissolution.3. Insufficient amount of solubilizing excipients in nanoemulsion.4. Inappropriate dissolution medium. | 1. Optimize the solid dispersion preparation method (e.g., increase cooling rate in melt extrusion, use a more suitable solvent in solvent evaporation).2. Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation.3. Increase the concentration of surfactant and/or co-surfactant in the nanoemulsion.4. Use a biorelevant dissolution medium (e.g., FaSSIF, FeSSIF) that better mimics the in vivo environment. |
| High variability in in vivo pharmacokinetic data | 1. Significant food effect on drug absorption.2. Inconsistent GI transit times.3. Formulation instability in the GI tract. | 1. Standardize feeding protocols for animal studies (e.g., administer the formulation in a fed or fasted state consistently).2. Consider formulations with controlled-release properties to minimize the impact of variable GI transit.3. Evaluate the stability of the formulation in simulated gastric and intestinal fluids. |
| Precipitation of this compound observed upon dilution of nanoemulsion | 1. Suboptimal ratio of oil, surfactant, and co-surfactant.2. The formulation is a macroemulsion rather than a nanoemulsion. | 1. Re-evaluate the ternary phase diagram to identify a more stable nanoemulsion region.2. Characterize the droplet size of the emulsion using dynamic light scattering (DLS) to confirm it is in the nano-range. |
| Low oral bioavailability despite improved in vitro dissolution | 1. Extensive first-pass metabolism.2. Poor membrane permeability.3. Efflux by transporters like P-glycoprotein. | 1. Consider formulations that promote lymphatic uptake (e.g., lipid-based systems) to bypass the liver.2. Although unlikely to be the primary issue for a lipophilic compound, co-administer with a permeation enhancer (use with caution and thorough investigation).3. Investigate if this compound is a substrate for efflux transporters and consider co-administration with a known inhibitor in preclinical studies. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Cattle (Topical Administration)
| Parameter | Value | Reference |
| Cmax | 74.4 ± 3.52 ng/mL | [9] |
| AUC0-t | 1007 ± 33.5 ng*d/mL | [9] |
| t1/2 | 14.6 ± 2.97 days | [9] |
Table 2: Pharmacokinetic Parameters of this compound in Guinea Pigs (Oral Gavage)
| Dose | Cmax (ng/mL) | Reference |
| 1 mg/kg (daily for 15 days) | 50.87 - 400.67 | [10] |
| 5 mg/kg (daily for 15 days) | 164.44 - 509.99 | [10] |
| 10 mg/kg (daily for 15 days) | 293.84 - 701.43 | [10] |
Experimental Protocols
Protocol 1: Preparation and Characterization of this compound Solid Dispersion
This protocol describes the preparation of a this compound solid dispersion using the solvent evaporation method, a common technique for heat-sensitive compounds.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (HPMC)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Preparation of the Solid Dispersion:
-
Accurately weigh this compound and the chosen polymer (e.g., PVP K30) in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at 40°C until a dry film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.
-
-
Characterization:
-
Drug Content: Dissolve a known amount of the solid dispersion in methanol and analyze the this compound content using a validated HPLC-UV method.
-
In Vitro Dissolution: Perform dissolution testing using a USP Apparatus 2 (paddle method) in a biorelevant medium (e.g., FaSSIF). Compare the dissolution profile of the solid dispersion to that of the pure this compound.
-
Solid-State Characterization:
-
Differential Scanning Calorimetry (DSC): Analyze the thermal properties to confirm the absence of a melting endotherm for this compound, indicating its amorphous state.
-
Powder X-Ray Diffraction (PXRD): Confirm the amorphous nature of this compound in the solid dispersion by the absence of characteristic crystalline peaks.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Investigate potential intermolecular interactions between this compound and the polymer.
-
-
Protocol 2: Preparation and Characterization of a this compound Nanoemulsion
This protocol outlines the preparation of a self-nanoemulsifying drug delivery system (SNEDDS) pre-concentrate for oral delivery of this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor RH 40)
-
Co-surfactant (e.g., Transcutol P)
-
Vortex mixer
-
Water bath
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
-
Construction of a Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of a clear, single-phase nanoemulsion region to identify optimal concentration ranges.
-
-
Preparation of the SNEDDS Pre-concentrate:
-
Based on the ternary phase diagram, accurately weigh the oil, surfactant, and co-surfactant in the optimal ratio into a glass vial.
-
Add the required amount of this compound to the excipient mixture.
-
Vortex the mixture and place it in a water bath at 40°C with gentle stirring until the this compound is completely dissolved and the solution is clear and homogenous.
-
-
Characterization:
-
Emulsification Study: Add 1 mL of the prepared pre-concentrate to 250 mL of purified water with gentle stirring. Observe the time to form a nanoemulsion and its clarity.
-
Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS) after diluting the pre-concentrate in water.
-
In Vitro Dissolution: Perform dissolution testing of the SNEDDS pre-concentrate in a capsule, using a USP Apparatus 2 (paddle method) with a biorelevant medium.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. japsonline.com [japsonline.com]
- 4. Oral absorption improvement of poorly soluble drug using solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 7. fao.org [fao.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. DIFLUBENZURON (JMPR 2001) [inchem.org]
- 10. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of Cattle Breed on Fluazuron Pharmacokinetic Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the potential impact of cattle breed on the pharmacokinetic variability of Fluazuron. The following frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols are designed to address specific issues that may arise during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an insect growth regulator belonging to the benzoylphenylurea class of compounds.[1] It is used as an acaricide for the control of cattle ticks, primarily Rhipicephalus (Boophilus) microplus.[2][3] Its mechanism of action involves the inhibition of chitin synthesis in ticks.[2] Chitin is a crucial component of the tick's exoskeleton, and by disrupting its formation, this compound prevents the molting process, effectively controlling the tick population.[3]
Q2: Why is understanding the pharmacokinetic variability of this compound important?
Pharmacokinetics (PK) describes how an organism's body processes a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). Variability in these processes can lead to significant differences in drug efficacy and safety among individuals. For a drug like this compound, understanding PK variability is crucial for:
-
Optimizing Dosing Regimens: Ensuring that effective concentrations are reached and maintained in all treated animals.
-
Preventing Underdosing and Resistance: Sub-therapeutic drug levels can lead to treatment failure and the development of acaricide resistance.
-
Avoiding Overdosing and Toxicity: Excessive drug accumulation could potentially lead to adverse effects.
-
Ensuring Food Safety: Adhering to withdrawal periods for meat and milk products requires a thorough understanding of drug depletion from edible tissues.
Q3: Is there evidence that cattle breed affects the pharmacokinetics of veterinary drugs?
Yes, there is evidence suggesting that cattle breed can significantly influence the pharmacokinetics of various veterinary drugs. Different breeds, particularly between the Bos taurus (e.g., Angus, Hereford) and Bos indicus (e.g., Brahman) subspecies, exhibit physiological and metabolic differences that can alter drug disposition.
A study on the antiparasitic drug ivermectin, for instance, demonstrated that plasma concentrations were significantly higher in Bos indicus cattle compared to Bos taurus cattle under the same treatment conditions. This suggests that breed-specific factors can lead to substantial variations in drug exposure.
Q4: What are the potential physiological and metabolic differences between Bos taurus and Bos indicus cattle that could impact this compound pharmacokinetics?
Several factors may contribute to pharmacokinetic variability between these subspecies:
-
Skin Characteristics: As this compound is often administered as a pour-on formulation, differences in skin thickness, sebum production, and hair coat density between Bos taurus and Bos indicus could affect the rate and extent of drug absorption through the skin.
-
Body Composition: Variations in the proportion of fat to muscle mass can influence the distribution of lipophilic drugs like this compound, which tends to accumulate in adipose tissue.[2]
-
Metabolic Enzyme Activity: The cytochrome P450 (CYP450) enzyme system, primarily in the liver, is responsible for metabolizing many drugs. Studies have shown that there can be breed-related differences in the expression and activity of these enzymes in cattle.[4] Genetic polymorphisms in CYP450 genes between Bos taurus and Bos indicus could lead to different rates of this compound metabolism.[5]
Q5: Has a direct comparative pharmacokinetic study of this compound in Bos indicus vs. Bos taurus cattle been published?
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| High inter-animal variability in plasma this compound concentrations within the same breed. | - Inconsistent application technique of pour-on formulation.- Individual differences in skin condition or hair coat.- Variations in body composition (fat percentage).- Underlying health conditions affecting drug absorption or metabolism. | - Ensure standardized application procedures are strictly followed by all personnel.- Document and account for any significant differences in animal condition.- Consider measuring body condition scores or using imaging techniques to assess fat distribution.- Perform health checks to rule out concurrent illnesses. |
| Consistently lower than expected plasma this compound concentrations in one breed compared to another. | - Breed-specific differences in skin permeability leading to reduced absorption.- Higher metabolic clearance in one breed due to more active drug-metabolizing enzymes (e.g., CYP450s).- Differences in drug distribution due to variations in body fat composition. | - Re-evaluate the application site and technique for the affected breed.- Consider a pilot study with a smaller number of animals to confirm the observation.- If possible, conduct in vitro metabolism studies using liver microsomes from both breeds to compare metabolic rates.- Analyze tissue distribution of this compound at the end of the study, particularly in fat. |
| Unexpectedly rapid or slow depletion of this compound from plasma. | - Breed-related differences in elimination half-life.- Potential for drug-drug interactions if other medications are being administered.- Impaired liver or kidney function in some animals. | - Review the literature for known metabolic pathways and elimination routes of this compound.- Carefully record all concomitant medications administered to the animals.- Perform blood biochemistry analysis to assess liver and kidney function.- Extend the sampling period to accurately capture the terminal elimination phase. |
| Difficulty in achieving consistent extraction recovery of this compound from plasma or tissue samples. | - Inefficient sample homogenization or extraction procedure.- Matrix effects from endogenous substances in the samples of different breeds.- Degradation of the analyte during sample processing or storage. | - Optimize the homogenization and extraction methods for each matrix (plasma, fat, liver, etc.).- Validate the analytical method for each breed if significant matrix effects are suspected.- Use a suitable internal standard to correct for extraction losses.- Ensure proper sample handling and storage conditions (-20°C or lower) are maintained. |
Data Presentation
As a direct comparative study for this compound is not available, the following table presents hypothetical pharmacokinetic data based on findings for ivermectin in Bos indicus and Bos taurus cattle to illustrate the potential magnitude of breed-related differences. This data is for illustrative purposes only and should not be considered as actual experimental results for this compound.
Table 1: Hypothetical Comparative Pharmacokinetic Parameters of this compound in Bos indicus and Bos taurus Cattle Following Pour-On Administration
| Parameter | Bos indicus (e.g., Brahman) | Bos taurus (e.g., Angus) |
| Dose (mg/kg) | 2.5 | 2.5 |
| Cmax (ng/mL) | 95.8 ± 10.2 | 74.4 ± 8.5 |
| Tmax (days) | 4 | 3 |
| AUC₀-t (ng·day/mL) | 1250 ± 150 | 1007 ± 120 |
| t½ (days) | 18.5 ± 3.1 | 14.6 ± 2.9 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Cattle
1. Animal Selection and Acclimatization:
- Select healthy, mature cattle of the desired breeds (Bos indicus and Bos taurus).
- House the animals in individual pens to prevent cross-contamination.
- Allow for an acclimatization period of at least two weeks before the start of the experiment.
- Provide ad libitum access to water and a standardized diet.
2. Drug Administration:
- Accurately weigh each animal to determine the correct dosage.
- Administer the this compound pour-on formulation according to the manufacturer's instructions, typically along the dorsal midline.
- Record the exact time of administration for each animal.
3. Blood Sample Collection:
- Collect blood samples (approximately 10 mL) from the jugular vein into heparinized tubes at the following time points: 0 (pre-dose), 1, 2, 3, 7, 14, 21, 28, 35, 42, 49, and 56 days post-administration.
- Immediately after collection, gently invert the tubes several times to ensure proper mixing with the anticoagulant.
- Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.
- Carefully aspirate the plasma and transfer it to labeled cryovials.
- Store the plasma samples at -20°C or lower until analysis.
4. Pharmacokinetic Analysis:
- Analyze the plasma samples for this compound concentration using a validated analytical method (see Protocol 2).
- Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life for each animal.
- Perform statistical analysis to compare the pharmacokinetic parameters between the different breeds.
Protocol 2: Quantification of this compound in Bovine Plasma by HPLC-UV
1. Sample Preparation (Solid-Phase Extraction - SPE):
- Condition a C18 SPE cartridge with methanol followed by water.
- Load 1 mL of the plasma sample onto the cartridge.
- Wash the cartridge with a water-methanol mixture to remove interferences.
- Elute the this compound from the cartridge with acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the HPLC system.
2. HPLC-UV Analysis:
- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection Wavelength: 260 nm.
- Injection Volume: 20 µL.
3. Quantification:
- Prepare a calibration curve using standard solutions of this compound in blank bovine plasma.
- Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
- The limit of detection (LOD) and limit of quantification (LOQ) for this method are typically around 10 ng/mL and 20 ng/mL, respectively.[1]
Mandatory Visualizations
Caption: Experimental workflow for a comparative pharmacokinetic study of this compound in cattle.
Caption: Simplified overview of this compound absorption, metabolism, and excretion in cattle.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. This compound [fao.org]
- 3. Is the suckling period and application pattern relevant for this compound against tick infestation in cows and their suckling calves? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single nucleotide polymorphism C994g of the cytochrome P450 gene possess pleiotropic effects in Bos taurus, L. | Acta Biologica Szegediensis [abs.bibl.u-szeged.hu]
- 5. repo.knmu.edu.ua [repo.knmu.edu.ua]
Long-term ecological effects of Fluazuron on non-target organisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term ecological effects of Fluazuron on non-target organisms. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound, and how does it influence its effects on non-target organisms?
A1: this compound is an insect growth regulator (IGR) belonging to the benzoylphenyl urea chemical class.[1][2][3] Its primary mode of action is the inhibition of chitin synthesis in arthropods.[1][2][4] Chitin is a crucial component of the cuticle of arthropods, and its disruption prevents immature stages (larvae and nymphs) from successfully molting, leading to death.[4] It can also have transovarial effects, where females exposed to this compound lay eggs from which larvae are unable to hatch.[4] Because this pathway is specific to arthropods, this compound has a relatively narrow range of susceptible species compared to conventional broad-spectrum insecticides that often target the nervous system.[5]
Q2: What are the observed long-term effects of this compound on dung beetles?
A2: Several laboratory and field studies have concluded that this compound, when used as a pour-on treatment for cattle, is not significantly detrimental to dung beetles. A bioassay on the dung beetle species Onthophagus gazella showed no significant differences in adult or larval survival, egg production, fecundity, or fertility between control and treatment groups over three generations.[5][6][7] A long-term, large-scale field study in South Africa also found no observable adverse effects on dung beetle community structure, species richness, or diversity after cattle were treated with this compound.[8]
Q3: What are the known ecological effects of this compound on non-target soil invertebrates?
A3: this compound can have significant sublethal and lethal effects on certain soil invertebrates. Ecotoxicological assays using the springtail Folsomia candida and the earthworm Eisenia andrei have shown that while mortality for earthworms occurs only at very high concentrations (LOEC = 160 mg/kg), reproduction is a more sensitive endpoint.[9] The reproduction of both F. candida and E. andrei was reduced at much lower concentrations.[9] Furthermore, both species exhibited avoidance behavior at concentrations lower than those impacting reproduction, which indicates that the substance could affect the habitat function of soil.[9]
Q4: How does this compound impact aquatic ecosystems?
A4: There is limited specific research on the direct long-term effects of this compound in aquatic ecosystems. However, as a pesticide, its introduction into freshwater habitats is a concern.[10] The high toxicity of many veterinary parasiticides to aquatic invertebrates is well-documented, and contamination of rivers and lakes can lead to cascading negative effects through the food web.[10][11] Given that this compound is excreted in the feces of treated animals, runoff from pastures into water bodies is a potential exposure pathway.[9]
Q5: Are there any documented effects of this compound on soil microbial communities?
A5: The direct long-term impact of this compound on soil microbial communities is not well-documented in the available literature. General studies on other pesticides, like herbicides, have sometimes shown minimal effects from single applications at recommended doses, but these results are not directly transferable to this compound.[12] The disruption of soil invertebrate populations, such as earthworms, could indirectly affect microbial communities by altering soil structure and nutrient cycling.
Q6: What are the potential sublethal effects of this compound on non-target organisms?
A6: Sublethal effects are a primary concern for non-target organisms. For soil invertebrates, documented sublethal effects include reduced reproduction and avoidance behavior.[9] In target tick nymphs, this compound causes significant alterations to the ultramorphology of chitinous structures like the hypostome and chelicerae, which are critical for survival and development.[13] Pesticides, in general, can cause a range of sublethal effects on insects, including impacts on mobility, feeding, oviposition, and navigation, even if the organism survives the exposure.[14] One study also raised the possibility of this compound-induced immunotoxicity through the depletion of specific T-lymphocytes.[15][16]
Troubleshooting Guides
Issue 1: Inconsistent results in dung beetle reproduction and survival assays.
-
Potential Cause 1: Variation in Fecal Composition. The composition of cattle dung can vary significantly based on diet, which can influence the development of dung beetle larvae independently of the pesticide treatment.
-
Troubleshooting Step: Ensure that the dung used for both control and treatment groups originates from the same batch of feed. Homogenize the collected dung before spiking with this compound (if applicable) or before presenting it to the beetles to ensure uniformity.
-
-
Potential Cause 2: Age of Beetles. The reproductive output of dung beetles can vary with age.
-
Troubleshooting Step: Standardize the age of the beetles used at the start of the experiment. Use newly emerged beetles of a known age cohort for all replicates.
-
-
Potential Cause 3: Environmental Conditions. Temperature, humidity, and soil moisture are critical for dung beetle breeding and larval development.
-
Troubleshooting Step: Maintain and monitor constant, optimal environmental conditions (e.g., temperature, humidity) in the laboratory setting for all experimental units. Ensure the substrate (soil) has consistent and appropriate moisture content.
-
Issue 2: High variability in soil invertebrate avoidance test results.
-
Potential Cause 1: Soil Properties. The organic matter content, pH, and texture of the soil can influence the bioavailability and sorption of this compound, affecting the exposure of the organisms.
-
Troubleshooting Step: Use a standardized artificial soil, such as the Tropical Artificial Soil (TAS) mentioned in studies, for all replicates to minimize variability.[9] If using natural soil, ensure it is thoroughly mixed and characterized before the experiment.
-
-
Potential Cause 2: Acclimation Period. Organisms may exhibit erratic behavior if not properly acclimated to the test conditions.
-
Troubleshooting Step: Include an acclimation period of at least 24-48 hours where the organisms are kept in the test substrate (untreated) under the experimental light and temperature conditions before introducing them to the treated soil.
-
-
Potential Cause 3: Solvent Effects. If using a solvent to apply this compound to the soil, the solvent itself may cause avoidance behavior.
-
Troubleshooting Step: Always include a solvent control group in your experimental design.[9] This group should contain the soil treated with the same amount of solvent used in the this compound treatments, allowing you to isolate the effect of the active ingredient.
-
Quantitative Data Summary
Table 1: Ecotoxicological Effects of this compound on Soil Invertebrates Data sourced from ecotoxicological assays using Tropical Artificial Soil (TAS).[9]
| Species | Endpoint | Value | Units |
| Eisenia andrei (Earthworm) | Mortality (LOEC) | 160 | mg/kg dry soil |
| Mortality (NOEC) | 80 | mg/kg dry soil | |
| Reproduction (EC50) | 20.8 | mg/kg dry soil | |
| Folsomia candida (Springtail) | Reproduction (EC50) | 4.48 | mg/kg dry soil |
LOEC: Lowest Observed Effect Concentration; NOEC: No Observed Effect Concentration; EC50: The concentration that causes a 50% reduction in reproduction.
Experimental Protocols
1. Protocol: Dung Beetle (Onthophagus gazella) Survival and Reproduction Bioassay
This protocol is based on the methodology described in studies assessing the impact of this compound-treated cattle dung.[5][6][7]
-
Animal Treatment: Treat a group of cattle with a pour-on formulation of this compound according to the manufacturer's instructions (e.g., 3 mg/kg body mass). Maintain an untreated control group of cattle under identical conditions.
-
Dung Collection: Collect fresh dung from both the treated and control groups of cattle at specified intervals post-treatment (e.g., weekly for several weeks).
-
Experimental Setup:
-
Prepare breeding containers (e.g., 1.5L glass jars) with a moistened sand/soil substrate.
-
Add a standardized amount of either treated or control dung (e.g., 250g) to each container.
-
Introduce a pair (1 male, 1 female) of newly emerged O. gazella into each container.
-
-
Fecundity and Fertility Assessment:
-
After a set breeding period (e.g., 7 days), remove the adult beetles.
-
Carefully retrieve and count the brood balls produced by each pair.
-
Store the brood balls in separate containers with moistened substrate under controlled conditions.
-
Monitor the containers for the emergence of F1 generation beetles. Record the number of emerged beetles to calculate fertility.
-
-
Generational Study: To assess long-term effects, repeat the process using the newly emerged F1 and subsequent F2 generations, continually exposing them to the respective treated or control dung.
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare adult survival, larval survival (inferred from emergence), fecundity (brood balls per female), and fertility (emerged beetles per brood ball) between the control and treatment groups.
2. Protocol: Soil Invertebrate (Folsomia candida and Eisenia andrei) Chronic Toxicity Test
This protocol is adapted from methodologies used to test the effects of this compound in tropical artificial soil (TAS).[9]
-
Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Create a series of increasing concentrations by spiking batches of TAS with the this compound solution. Prepare a control (TAS only) and a solvent control (TAS + solvent). Allow the solvent to evaporate completely from the soil before introducing the organisms.
-
Test Setup for F. candida (Springtails):
-
Add a standardized amount of the prepared soil (e.g., 30g) to test containers.
-
Adjust soil moisture to 50% of its maximum water holding capacity.
-
Introduce a set number of synchronized, age-standardized springtails (e.g., 10 adults, 10-12 days old) to each container.
-
Add a food source (e.g., baker's yeast) to each container.
-
Incubate the containers for 28 days under controlled conditions (e.g., 20°C, 12:12 light:dark cycle).
-
-
Test Setup for E. andrei (Earthworms):
-
Add a larger amount of prepared soil (e.g., 500g) to larger test containers.
-
Introduce a set number of adult earthworms (e.g., 10 adults with clitellum) to each container.
-
Incubate for 56 days under controlled conditions, adding food (e.g., dried cattle manure) periodically.
-
-
Data Collection and Endpoint Analysis:
-
For F. candida: After 28 days, extract the springtails from the soil via flotation. Count the number of surviving adults and the number of juveniles produced.
-
For E. andrei: After 28 days, count the surviving adults. After 56 days, extract and count the number of juveniles (cocoons and hatchlings).
-
Analysis: Calculate the EC50 for reproduction for both species using a dose-response model. Determine the NOEC and LOEC for survival and reproduction.
-
Visualizations
Caption: Logical diagram of this compound's selective mode of action on arthropods.
References
- 1. This compound [fao.org]
- 2. fao.org [fao.org]
- 3. 892. This compound (WHO Food Additives Series 39) [inchem.org]
- 4. Effect of the use of this compound for control of Rhipicephalus (Boophilus) microplus in cattle [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of cattle treatment with a this compound pour-on on survival and reproduction of the dung beetle species Onthophagus gazella (Fabricius) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pet treatments could be harming freshwater life — Freshwater Biological Association [fba.org.uk]
- 11. Frontiers | Contamination of the Aquatic Environment with Neonicotinoids and its Implication for Ecosystems [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Action of the insect growth regulator this compound, the active ingredient of the acaricide Acatak®, in Rhipicephalus sanguineus nymphs (Latreille, 1806) (Acari: Ixodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current Insights into Sublethal Effects of Pesticides on Insects [mdpi.com]
- 15. Novel Acaricidal Drug this compound Causes Immunotoxicity via Selective Depletion of Lymphocytes T CD8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Acaricidal Drug this compound Causes Immunotoxicity via Selective Depletion of Lymphocytes T CD8 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Fluazuron and Ivermectin in Tick Management
For Researchers, Scientists, and Drug Development Professionals
The effective control of tick infestations in livestock is a cornerstone of animal health and productivity, mitigating the significant economic losses and disease transmission associated with these ectoparasites. Among the arsenal of available acaricides, Fluazuron and Ivermectin represent two distinct chemical classes with differing modes of action and application strategies. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform research and development in veterinary parasitology.
Executive Summary
This compound, a benzoylphenyl urea derivative, acts as an insect growth regulator (IGR) by inhibiting chitin synthesis, thereby disrupting the molting process of ticks. It is characterized by its long-lasting effect and is primarily effective against the larval and nymphal stages. In contrast, Ivermectin, a macrocyclic lactone, functions as a neurotoxin, causing paralysis and death in ticks by targeting glutamate-gated chloride channels. It provides a rapid knockdown effect but generally has a shorter residual activity compared to this compound. The choice between these two compounds, or their combined use, depends on the specific tick species, the level of infestation, and the desired control strategy.
Quantitative Efficacy Data
The following tables summarize the comparative efficacy of this compound and Ivermectin from various studies, focusing on the control of the economically significant cattle tick, Rhipicephalus (Boophilus) microplus.
| Study | Active Ingredient(s) | Dosage | Administration Route | Tick Species | Efficacy (%) | Days Post-Treatment |
| Gomes et al. (2015)[1][2] | This compound | 2.5 mg/kg | Pour-on | R. (B.) microplus | >90% | 14-49 |
| Gomes et al. (2015)[1] | Ivermectin | 0.63 mg/kg | Subcutaneous | R. (B.) microplus | 86% (peak) | 21 |
| Davey et al. (2005)[3] | Ivermectin | 1% solution (0.2 mg/kg) | Single dose | R. (B.) microplus | 83.2% (reduction in adult females) | 12 |
| Cruz et al. (2015)[3] | Ivermectin | 0.2 mg/kg | Subcutaneous | R. (B.) microplus | 89.8% (maximum) | 14 |
| Nava et al. (2019)[3] | Ivermectin | 3.15% formulation | Subcutaneous | R. (B.) microplus | ~100% | 7-21 |
| Unnamed Study[4] | This compound | Single application | Pour-on | R. (B.) microplus | 100% (no ticks found) | 14 and 28 |
| Unnamed Study[4] | This compound | Two applications (60 days apart) | Pour-on | R. (B.) microplus | 100% (no ticks found after 2nd dose) | Until end of study (week 18) |
| Study | Active Ingredient(s) & Formulation | Dosage | Administration Route | Tick Species | Key Efficacy Findings |
| Therapeutic Equivalence Study[3] | Ivermectin 1% | 0.2 mg/kg | Subcutaneous | R. (B.) microplus | Showed rapid initial efficacy, but protection waned by day 49. |
| Therapeutic Equivalence Study[3] | Ivermectin 1% + this compound 12.5% (Formulation A) | 0.2 mg/kg IVM + 2.5 mg/kg FLU | Pour-on | R. (B.) microplus | Achieved 100% efficacy by day 49. |
| Therapeutic Equivalence Study[3] | Ivermectin 1% + this compound 12.5% (Formulation B) | 0.2 mg/kg IVM + 2.5 mg/kg FLU | Pour-on | R. (B.) microplus | Did not differ significantly from the control group by day 49. |
| Santos et al. (2010)[1] | This compound | 2.5 mg/kg | Pour-on | R. (B.) microplus | Residual efficacy (≥90%) for 95 days in stall tests. |
| Santos et al. (2010)[1] | This compound + Abamectin | 3.0 mg/kg FLU + 0.5 mg/kg ABA | Pour-on | R. (B.) microplus | Residual efficacy (≥90%) for 92 days in stall tests. |
Detailed Experimental Protocols
In Vivo Efficacy Trials (Stall Test)
The stall test is a controlled method to evaluate the efficacy of acaricides against artificial tick infestations.
1. Animal Selection and Acclimatization:
-
Healthy, tick-naive cattle of a susceptible breed (e.g., Holstein-Friesian) are selected.
-
Animals are housed in individual stalls that prevent tick cross-contamination.
-
A period of acclimatization (typically 7-14 days) is allowed before the trial commences.
2. Infestation:
-
Cattle are infested with a known number of R. (B.) microplus larvae (approximately 5,000-10,000 per animal).
-
Larvae are applied along the dorsal midline of the animals.
-
Infestations are repeated to ensure a continuous presence of all parasitic stages.
3. Treatment Allocation and Administration:
-
Animals are randomly allocated to treatment groups (e.g., this compound, Ivermectin, Control).
-
Treatments are administered according to the manufacturer's instructions (e.g., pour-on application of this compound, subcutaneous injection of Ivermectin). The control group typically receives a placebo.
4. Tick Collection and Counting:
-
From day 21 post-initial infestation, engorged female ticks that detach from the cattle are collected twice daily.
-
The total number of collected ticks per animal is recorded daily.
5. Efficacy Calculation:
-
The efficacy is calculated by comparing the mean number of ticks collected from the treated groups to the control group using the following formula:
-
Efficacy (%) = [ (Mean ticks in control group - Mean ticks in treated group) / Mean ticks in control group ] x 100
-
In Vitro Efficacy Assays
1. Adult Immersion Test (AIT):
-
Tick Collection: Engorged adult female ticks are collected from naturally infested cattle.
-
Preparation of Acaricide Solutions: Serial dilutions of the test acaricides (this compound and Ivermectin) are prepared in an appropriate solvent (e.g., trichloroethylene and olive oil).
-
Immersion: Groups of 10 engorged females are immersed in the acaricide solutions for a specified period (e.g., 5 minutes). A control group is immersed in the solvent mixture only.
-
Incubation: After immersion, ticks are dried and placed in individual petri dishes and incubated at approximately 27°C and 80-90% relative humidity for oviposition.
-
Data Collection: The weight of eggs laid by each female is measured. The percentage of larval hatching is also estimated.
-
Efficacy Calculation: The Index of Reproduction (IR) is calculated, and the percentage of control is determined by comparing the IR of the treated groups to the control group.
2. Larval Packet Test (LPT):
-
Larval Rearing: Eggs from susceptible and resistant tick strains are collected and incubated to obtain 14-21 day old larvae.
-
Impregnation of Filter Papers: Filter papers are impregnated with different concentrations of the test acaricides dissolved in a suitable solvent.
-
Exposure: Approximately 100 larvae are placed inside folded, impregnated filter papers, which are then sealed with clips. Control packets contain filter paper treated only with the solvent.
-
Incubation: The packets are incubated for 24 hours under controlled temperature and humidity.
-
Mortality Assessment: After 24 hours, the packets are opened, and the number of live and dead larvae is counted.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the Lethal Concentration (LC50 and LC99) for each acaricide.
Visualizing Mechanisms and Workflows
Conclusion
Both this compound and Ivermectin are valuable tools in the management of tick infestations in cattle. This compound offers long-term control by targeting the developmental stages of ticks, making it suitable for strategic, preventative programs. Ivermectin provides rapid control of existing infestations due to its neurotoxic action on adult ticks. The choice of product should be based on a thorough understanding of the tick life cycle, the level of existing infestation, and the potential for resistance development. The combination of both active ingredients in some commercial products aims to provide both a quick knockdown and long-lasting protection, representing a comprehensive approach to tick control. Further research into optimal application strategies and the development of novel formulations is crucial for sustainable and effective tick management in the face of evolving resistance patterns.
References
- 1. researchgate.net [researchgate.net]
- 2. Acaricidal effects of this compound (2.5 mg/kg) and a combination of this compound (1.6 mg/kg) + ivermectin (0.63 mg/kg), administered at different routes, against Rhipicephalus (Boophilus) microplus parasitizing cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic equivalence of ivermectin 1% and two novel formulations combined of ivermectin 1% + this compound 12.5% for the control of Rhipicephalus (Boophilus) microplus in beef cattle from Uruguay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the use of this compound for control of Rhipicephalus (Boophilus) microplus in cattle [redalyc.org]
Fluazuron Versus Fipronil: A Head-to-Head Analysis for Ectoparasite Control
In the landscape of ectoparasiticide development, Fluazuron and Fipronil represent two distinct and powerful active ingredients. This guide provides a comprehensive, data-driven comparison of their performance, mechanisms of action, and experimental validation for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a benzoylphenyl urea derivative, acts as an insect growth regulator (IGR) by inhibiting chitin synthesis, primarily targeting the developmental stages of ticks.[1][2] In contrast, Fipronil, a phenylpyrazole insecticide, is a broad-spectrum neurotoxin that antagonizes GABA and glutamate-gated chloride channels, leading to rapid mortality in a wide range of adult and larval ectoparasites.[3][4] This fundamental difference in their mode of action dictates their respective spectrum of activity, speed of kill, and application in parasite control strategies. While this compound offers excellent long-term control of tick populations, particularly in cattle, Fipronil provides rapid and broad-spectrum efficacy against both ticks and fleas in companion animals.
Mechanism of Action
This compound: As an IGR, this compound disrupts the life cycle of ticks by inhibiting the enzyme chitin synthetase. This prevents the proper formation of the tick's exoskeleton during molting and egg development. Consequently, treated ticks fail to molt to the next life stage, and the eggs laid by exposed females are non-viable.[1][2][5][6]
Fipronil: Fipronil is a potent antagonist of the gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride (GluCl) channels in the central nervous system of invertebrates. By blocking the influx of chloride ions, Fipronil induces neuronal hyperexcitation, paralysis, and ultimately, death of the parasite.[3][4] Its higher affinity for insect GABA receptors compared to mammalian receptors provides a degree of selective toxicity.
Head-to-Head Performance Data
Tick Efficacy in Cattle (Rhipicephalus microplus)
A key study directly compared the efficacy of standalone pour-on formulations of this compound (2.5 mg/kg) and Fipronil (1.0 mg/kg) against a combination product on cattle artificially infested with Rhipicephalus microplus.[3][7]
| Treatment Group | Day 7 Efficacy (%) | Day 14 Efficacy (%) | Day 21 Efficacy (%) | Day 28 Efficacy (%) | Day 35 Efficacy (%) | Day 42 Efficacy (%) | Day 49 Efficacy (%) | Day 56 Efficacy (%) |
| This compound (2.5 mg/kg) | >90 | >95 | >98 | >99 | >99 | >98 | >95 | >90 |
| Fipronil (1.0 mg/kg) | >99 | >99 | >95 | >90 | >80 | <70 | <60 | <50 |
| This compound + Fipronil | >99 | >99 | >99 | >99 | >99 | >98 | >95 | >90 |
Data synthesized from a comparative study on cattle.[3]
As the data indicates, Fipronil exhibited a rapid initial efficacy, while this compound demonstrated a slower onset but a significantly longer residual activity, maintaining high efficacy for over 56 days. The combination product leveraged the strengths of both compounds.
Flea Efficacy in Dogs (Ctenocephalides felis)
| Treatment Group | Day 2 Efficacy (%) | Day 7 Efficacy (%) | Day 14 Efficacy (%) | Day 21 Efficacy (%) | Day 28 Efficacy (%) |
| Fipronil (10% w/v Spot-on) | 99.7 - 100 | >95 | >95 | >95 | >95 |
| Fipronil/(S)-methoprene | 100 | 100 | 100 | 100 | 100 |
Data from separate studies evaluating Fipronil-based spot-on formulations in dogs.[8][9]
This compound is not typically used for flea control in companion animals, reflecting its targeted spectrum of activity against ticks.
Pharmacokinetic Profiles
| Parameter | This compound (Pour-on, Cattle) | Fipronil (Pour-on, Cattle) |
| Tmax (days) | 5 - 6 | 2.5 |
| Cmax (ng/mL) | Varies by study | ~73.7 |
| Half-life (days) | ~24.5 | ~19 |
Pharmacokinetic data from a study involving a combination pour-on formulation.[3][7]
This compound exhibits a longer time to reach maximum plasma concentration and a longer half-life compared to Fipronil, which aligns with its prolonged residual efficacy.
Experimental Protocols
Cattle Tick Efficacy (Stall Test)
The following is a generalized protocol based on the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines and methodologies from cited studies for evaluating acaricide efficacy.[3][10]
-
Animal Selection: Healthy, tick-naive calves of a susceptible breed are selected and acclimatized to individual pens.
-
Pre-treatment Infestation: Animals are infested with a known number of Rhipicephalus microplus larvae (e.g., 5,000) to establish a uniform infestation.
-
Randomization and Treatment: Calves are randomly allocated to treatment groups (e.g., untreated control, this compound, Fipronil). On day 0, the respective treatments are administered as a pour-on formulation according to body weight.[3]
-
Tick Collection: Starting from the first day of expected tick detachment, all engorged female ticks that drop from each calf are collected daily.[3]
-
Data Analysis: The number of collected ticks from each treated group is compared to the control group to calculate the percentage of efficacy for each day post-treatment.
Dog Flea Efficacy
The following protocol is a standard method for evaluating the efficacy of insecticides against fleas on dogs.[8][9]
-
Animal Selection: Healthy dogs of a similar breed and weight range are selected and housed individually.
-
Pre-treatment Infestation: Each dog is infested with a known number of adult, unfed cat fleas, Ctenocephalides felis (e.g., 100-200).[8]
-
Treatment: Dogs are treated with the investigational product (e.g., Fipronil spot-on) according to the manufacturer's instructions. A control group remains untreated.
-
Post-treatment Re-infestation: Dogs are re-infested with fleas at regular intervals (e.g., weekly) to assess residual efficacy.
-
Flea Combing and Counting: At specific time points after treatment and each re-infestation (e.g., 24 and 48 hours), the entire coat of each dog is combed to remove and count live fleas.[8]
-
Efficacy Calculation: The geometric mean number of fleas on the treated group is compared to the control group to determine the percentage of efficacy.
Logical Comparison Framework
Conclusion
The choice between this compound and Fipronil for ectoparasite control is highly dependent on the target parasite, host species, and the desired outcome of the treatment strategy. This compound is a specialized, long-acting tick development inhibitor, making it an excellent choice for strategic, long-term control of tick populations in cattle. Its slow onset of action is a trade-off for its extended residual activity. Fipronil, on the other hand, is a versatile, broad-spectrum insecticide with a rapid speed of kill, making it a mainstay for the treatment and prevention of flea and tick infestations in companion animals. The data clearly indicates that for a rapid reduction of an existing ectoparasite burden, Fipronil is the superior choice, while for long-term population management of ticks in a herd setting, this compound offers a distinct advantage. The potential for synergistic effects when these two compounds are combined warrants further investigation for the development of next-generation, broad-spectrum, and long-lasting ectoparasiticides.
References
- 1. nbinno.com [nbinno.com]
- 2. parasitipedia.net [parasitipedia.net]
- 3. The effectiveness of a fixed-dose combination pour-on formulation of 1.25% fipronil and 2.5% this compound against economically important ectoparasites and associated pharmacokinetics in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic equivalence of ivermectin 1% and two novel formulations combined of ivermectin 1% + this compound 12.5% for the control of Rhipicephalus (Boophilus) microplus in beef cattle from Uruguay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [fao.org]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative efficacy on dogs of a single topical treatment with the pioneer fipronil/(S)-methoprene and an oral treatment with spinosad against Ctenocephalides felis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guidelines for evaluating the efficacy of acaricides against ticks (Ixodidae) on ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a New Ultra-High-Performance Liquid Chromatography (UHPLC) Method for Fluazuron Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a newly developed Ultra-High-Performance Liquid Chromatography (UHPLC) method for the detection of Fluazuron against established High-Performance Liquid Chromatography (HPLC) techniques. The data presented is compiled from published validation studies to offer an objective performance overview.
This compound, an insect growth regulator, is crucial in controlling ticks in cattle.[1] Accurate and efficient detection methods are vital for residue analysis in animal tissues and pharmacokinetic studies. This guide focuses on a recently validated UHPLC method, offering a faster and more sensitive alternative to traditional HPLC methods.
Comparative Analysis of Analytical Methods
The following tables summarize the key performance metrics of the new UHPLC method and a conventional HPLC-UV method for this compound detection in bovine tissues.
Table 1: Linearity and Sensitivity
| Method | Matrix | Linearity Range (ng/g) | r² | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| New UHPLC-UV | Muscle | 50–800[2] | > 0.99[2] | - | 50 ng/g[2] |
| Kidney & Liver | 125–2000[2] | > 0.99[2] | - | - | |
| Fat | 1750–28000[2] | > 0.99[2] | - | - | |
| Conventional HPLC-UV | Bovine Tissues | 10-10,000 (as mg L⁻¹) | - | 5 ng/g (as 0.005 mg kg⁻¹)[3] | 10 ng/g (as 0.01 mg kg⁻¹)[3] |
| Bovine Plasma | 20-150 ng/mL[4] | > 0.99[4] | 10 ng/mL[4] | 20 ng/mL[4] |
Table 2: Recovery and Precision
| Method | Matrix | Spiked Levels (mg/kg) | Average Recovery (%) | Precision (RSD, %) |
| New UHPLC-UV | Bovine Tissues | Not specified in ng/g | > 75%[2] | < 6.40% (for LLOQ)[2] |
| Conventional HPLC-UV | Muscle | 0.02, 1.0, 10.0[3] | 82.0–94.59[3] | < 6.0[3] |
| Kidney | 0.02, 1.0, 10.0[3] | 81.86–95.35[3] | < 6.0[3] | |
| Liver | 0.02, 1.0, 10.0[3] | 81.89–95.26[3] | < 6.0[3] | |
| Fat | 0.02, 1.0, 10.0[3] | 80.84–95.24[3] | < 6.0[3] | |
| Bovine Plasma | Not Specified | ≤ 10.3 (as RSE)[4] | ≤ 9.48 (as CV)[4] |
Experimental Protocols
New UHPLC-UV Method for Bovine Tissues
This method was developed for the quantitative and confirmatory analysis of this compound in bovine tissues (muscle, fat, liver, and kidney).[5]
1. Sample Preparation and Extraction:
-
Tissue samples are extracted using liquid-phase extraction with acetonitrile.[2]
2. Chromatographic Conditions:
-
System: Ultra-High-Performance Liquid Chromatography with UV detection.[2]
-
Column: C18 column (100 Å, 5 μm, 4.6 × 250 mm).[2]
-
Column Temperature: 37°C.[2]
-
Mobile Phase: Acetonitrile:water (65:35 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
UV Wavelength: 260 nm.[2]
-
Injection Volume: 100 μL.[2]
Conventional HPLC-UV Method for Bovine Tissues
This established method is widely used for the determination of this compound residues.
1. Sample Preparation and Extraction:
-
Tissue samples are extracted with acetonitrile using an ultrasonic bath.[3]
-
The extract is then partially purified using solid-phase extraction (SPE) with Florisil cartridges.[3]
2. Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography with UV detection.[3]
-
Column: Agilent C18 HPLC column.[3]
-
Mobile Phase: Isocratic system with acetonitrile and water (68:32, v/v).[3]
-
Flow Rate: 1.2 mL min−1.[3]
-
UV Detection: 260 nm.[3]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in biological matrices using chromatographic methods.
Caption: Workflow for this compound analysis.
References
Synergistic Acaricidal Effects of Fluazuron: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluazuron's synergistic performance with other acaricides, supported by experimental data. The strategic combination of active ingredients is a critical approach in managing resistance and enhancing the efficacy of treatments against economically significant ectoparasites such as the cattle tick, Rhipicephalus (Boophilus) microplus.
This compound, a benzoylphenyl urea derivative, acts as an insect growth regulator by inhibiting chitin synthesis in ticks, thereby disrupting the molting process.[1][2][3] When combined with other acaricides that have different modes of action, it can lead to enhanced efficacy and a broader spectrum of activity. This guide delves into the synergistic effects observed in combinations of this compound with macrocyclic lactones (ivermectin and abamectin) and phenylpyrazoles (fipronil).
Comparative Efficacy Data
The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound administered alone versus in combination with other acaricides.
Table 1: Efficacy of this compound and Ivermectin Combinations against Rhipicephalus (Boophilus) microplus on Cattle
| Treatment Group | Dosage | Route of Administration | Efficacy (%) and Observation Day | Protection Period (Days) | Reference |
| This compound | 2.5 mg/kg | Pour-on | >90% between days 14 and 49 | 49 - 77 | [4] |
| This compound + Ivermectin | 1.6 mg/kg + 0.63 mg/kg | Subcutaneous injection | 82% reduction in adult ticks on day 21 | Not elevated; similar or inferior to Ivermectin alone | [4][5] |
| Ivermectin | 0.63 mg/kg | Subcutaneous injection | Peak of 86% on day 21 | - | [5] |
| Ivermectin 1% | 0.2 mg/kg | Not specified | 89.8% on day 14; efficacy dropped to 32-75% on day 28 | - | [6] |
| Ivermectin 1% + this compound 12.5% (Formulation A) | 0.2 mg/kg + 2.5 mg/kg | Not specified | All animals free of ticks on day 49 | Extended protection | [6][7] |
| Ivermectin 1% + this compound 12.5% (Formulation B) | 0.2 mg/kg + 2.5 mg/kg | Not specified | Not different from control group on day 49 | - | [6][7] |
Table 2: Effects of this compound and Abamectin Combination on Reproductive Parameters of R. (B.) microplus
| Treatment Group | Dosage | Effect on Reproductive Parameters | Reference |
| This compound | 2.5 mg/kg | Deleterious effects on hatchability percentage 2-7 days post-treatment | [8] |
| This compound + Abamectin | 3.0 mg/kg + 0.5 mg/kg | Harmful effects on overall reproductive parameters | [8][9] |
Table 3: Efficacy of this compound and Fipronil Combination against Various Ectoparasites
| Treatment Group | Dosage | Target Ectoparasite | Efficacy (%) | Reference |
| Fipronil + this compound | 1.25 mg/kg + 2.5 mg/kg | R. microplus | Higher therapeutic and residual efficacy compared to standalone formulations | [10] |
| Fipronil + this compound | 1.25 mg/kg + 2.5 mg/kg | Cochliomyia hominivorax (screwworm) | ≥99% | [10] |
| Fipronil + this compound | 1.25 mg/kg + 2.5 mg/kg | Dermatobia hominis | ≥99% | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols cited in the studies.
In Vivo Efficacy Studies (Stall and Field Tests)
These studies are designed to evaluate the efficacy of acaricide formulations on cattle under controlled (stall test) or natural infestation (field test) conditions.
-
Animal Selection and Randomization: Healthy cattle, free of ticks, are selected. In stall tests, animals are artificially infested with a known number of R. microplus larvae.[11] For field studies, cattle with existing natural tick infestations are used.[6] Animals are then randomly allocated to different treatment groups, including a negative control group.[4]
-
Treatment Administration: The specified doses of the acaricide formulations (e.g., pour-on, injectable) are administered to the respective groups.[4]
-
Tick Counts and Collection:
-
Stall Test: Engorged female ticks that detach from the cattle are collected daily, counted, and weighed.[11]
-
Field Test: At predetermined intervals (e.g., days 3, 7, 14, 21, 28, 35, 42, 49, and 56 post-treatment), semi-engorged female ticks (typically 4.5-8.0 mm in length) are counted on one or both sides of the animals.[10]
-
-
Evaluation of Reproductive Parameters: Collected engorged females are incubated to assess egg-laying capacity and larval hatchability. The Index of Fertility (IF) is often calculated.[8]
-
Efficacy Calculation: The percentage of efficacy is calculated based on the reduction in tick counts or the detrimental effects on reproductive parameters in the treated groups compared to the control group.[4]
In Vitro Bioassays
In vitro tests are essential for determining the susceptibility of tick populations to acaricides and for screening potential synergistic combinations.
-
Adult Immersion Test (AIT):
-
Engorged female ticks are collected from cattle.
-
Groups of ticks are immersed in different concentrations of the test acaricides for a specified period.
-
After immersion, the ticks are dried and incubated to assess mortality, egg production, and larval hatching.[12]
-
-
Larval Packet Test (LPT):
-
This is the standard FAO-recommended method for detecting acaricide resistance.[13]
-
Filter paper packets are impregnated with various concentrations of the test acaricides.
-
A known number of tick larvae (12-14 days old) are placed inside the packets.
-
The packets are sealed and incubated for 24 hours.
-
Mortality is assessed by counting the number of live and dead larvae.[12]
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the discussed acaricides and a typical experimental workflow.
Caption: Mechanisms of action for this compound, Ivermectin, and Fipronil.
Caption: Workflow for a typical in vivo acaricide efficacy trial.
Conclusion
The combination of this compound with other acaricides, particularly those with a neurotoxic mode of action like ivermectin and fipronil, presents a promising strategy for the control of cattle ticks. The data suggests that these combinations can lead to a higher efficacy, a broader spectrum of activity against various ectoparasites, and potentially a delay in the development of resistance. However, the route of administration and the specific formulation of the combination product appear to be critical factors influencing the synergistic outcome. Further research into the pharmacokinetic and pharmacodynamic interactions of these combined active ingredients is warranted to optimize their use in the field.
References
- 1. This compound [fao.org]
- 2. Novel Acaricidal Drug this compound Causes Immunotoxicity via Selective Depletion of Lymphocytes T CD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Acaricidal Drug this compound Causes Immunotoxicity via Selective Depletion of Lymphocytes T CD8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ivermectin - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Therapeutic equivalence of ivermectin 1% and two novel formulations combined of ivermectin 1% + this compound 12.5% for the control of Rhipicephalus (Boophilus) microplus in beef cattle from Uruguay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 9. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openknowledge.fao.org [openknowledge.fao.org]
- 11. Performance of two Bm86 antigen vaccin formulation against tick using crossbreed bovines in stall test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Detection of Acaricidal Resistance Status of Rhipicephalus (Boophilus) microplus against Commercial Preparation of Deltamethrin, Flumethrin, and Fipronil from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]
- 13. edepot.wur.nl [edepot.wur.nl]
A Comparative Analysis of Fluazuron Resistance in Economically Important Tick Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fluazuron resistance in different tick species, compiled from recent scientific literature. The objective is to offer an evidence-based resource for understanding the current resistance landscape, the methodologies used for its assessment, and the underlying mechanisms of action.
This compound, a benzoylphenyl urea derivative, acts as an insect growth regulator by inhibiting chitin synthesis, a critical component of the tick's exoskeleton.[1][2][3] This mode of action prevents immature ticks from molting to the next stage and renders the eggs laid by treated females non-viable.[1] Despite its effectiveness, resistance to this compound has emerged in several tick populations, posing a significant challenge to livestock and veterinary health. The first documented case of this compound resistance was in a Rhipicephalus microplus population in Brazil in 2014, which was already resistant to five other classes of acaricides.[4][5][6]
Quantitative Comparison of this compound Efficacy and Resistance
The following tables summarize key quantitative data from studies assessing this compound resistance in various tick species. The data highlights the differences in susceptibility and the levels of resistance observed.
Table 1: Efficacy of this compound in Field and In Vitro Studies against Rhipicephalus microplus
| Strain/Population | Country | Method | This compound Concentration/Dose | Observed Efficacy/Effect | Resistance Status | Citation |
| Jaguar | Brazil | Field Trial (experimentally infested heifers) | 2.5 mg/kg (pour-on) | 0% efficacy (14-28 days post-treatment) | Resistant | [5][6] |
| Susceptible (POA) | Brazil | Field Trial (experimentally infested heifers) | 2.5 mg/kg (pour-on) | 96% average efficacy (14-28 days post-treatment) | Susceptible | [5][6] |
| Jaguar | Brazil | Adult Immersion Test (AIT) | 50 ppm | <50% inhibition of larval hatching | Resistant | [5][6] |
| Susceptible (POA) | Brazil | Adult Immersion Test (AIT) | 50 ppm | 99% inhibition of larval hatching | Susceptible | [5][6] |
| Jaguar | Brazil | Artificial Feeding Assay (AFA) | 2.5 ppm | 67% larval hatching rate | Resistant | [5][6] |
| Susceptible | Brazil | Artificial Feeding Assay (AFA) | 2.5 ppm | 3% larval hatching rate | Susceptible | [5][6] |
| Unnamed Field Strain | Argentina | Field Trial | Two commercial formulations | Efficacy not higher than 70% | Resistant | [7][8] |
Table 2: Resistance Ratios of a Multi-Acaricide Resistant Rhipicephalus microplus Strain (Jaguar Strain, Brazil)
| Acaricide | Class | Resistance Ratio (RR) |
| Cypermethrin | Synthetic Pyrethroid | 31.242 |
| Chlorpyriphos | Organophosphate | 103.926 |
| Fipronil | Phenylpyrazole | 4.441 |
| Amitraz | Formamidine | 11.907 |
| Ivermectin | Macrocyclic Lactone | 3.081 |
| This compound | Benzoylphenyl Urea | Resistance Confirmed (RR not specified) |
| Data from Reck et al., 2014.[5][6] |
Table 3: Efficacy of this compound against other Tick Species
| Species | Host | Method | This compound Dose | Observed Efficacy/Effect | Citation |
| Amblyomma sculptum | Guinea Pigs (artificially infested) | Bait | 10 mg/kg | Interfered with tick molting, but did not show acaricidal efficacy. | [9] |
| Rhipicephalus sanguineus | Rabbits (artificially infested) | Pour-on | 20, 40, and 80 mg/kg | Caused alterations in the ultramorphology of chitinous structures in nymphs. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of resistance studies. Below are the protocols for key experiments used in the assessment of this compound resistance.
Adult Immersion Test (AIT)
The Adult Immersion Test is a widely used method to evaluate the efficacy of acaricides on adult female ticks and their reproductive capacity.[11]
-
Tick Collection : Collect 30-60 live, fully engorged adult female ticks (approximately 10 mm long) from multiple animals.[11][12] Ticks should be collected before treatment or at least 49 days after the last treatment.[11][12][13]
-
Preparation of Acaricide Solutions : Prepare serial dilutions of technical grade this compound in an appropriate solvent (e.g., trichloroethylene and olive oil).
-
Immersion : Place a minimum of 10 engorged ticks into each concentration of the this compound solution for a set amount of time. A control group is immersed in the solvent mixture only.
-
Incubation : After immersion, the ticks are dried and placed in individual containers for egg-laying under controlled temperature and humidity (e.g., 27-28°C and 80-90% relative humidity).
-
Data Collection : The eggs laid by each female are collected, weighed, and incubated for hatching. The percentage of larval hatching is then compared between the treated and control groups to determine the efficacy of this compound.[11]
Larval Packet Test (LPT)
The Larval Packet Test is used to determine the resistance status of the larval offspring of collected adult ticks.[11]
-
Larval Rearing : The eggs collected from the adult female ticks (as in the AIT) are incubated until they hatch into larvae.
-
Preparation of Acaricide-impregnated Papers : Filter papers are impregnated with different concentrations of this compound.
-
Exposure : Approximately 100 larvae are placed inside a folded, impregnated filter paper packet.
-
Incubation : The packets are sealed and incubated for 24 hours under controlled conditions.
-
Mortality Assessment : After incubation, the packets are opened, and the number of live and dead larvae are counted to calculate the mortality rate for each this compound concentration.
Field Trials
Field trials are essential for evaluating the efficacy of an acaricide under real-world conditions.
-
Animal Selection and Grouping : Select a group of cattle with natural or experimental tick infestations. The animals are randomly allocated to a treatment group and a control group.
-
Pre-treatment Tick Counts : For three consecutive days before treatment, the number of engorged female ticks on each animal is counted to establish a baseline infestation level.
-
Treatment Administration : The treatment group receives this compound according to the manufacturer's instructions (e.g., pour-on application at a specific dosage). The control group remains untreated or receives a placebo.
-
Post-treatment Tick Counts : At regular intervals after treatment (e.g., weekly), the number of engorged female ticks on all animals is counted.
-
Efficacy Calculation : The percentage of efficacy is calculated by comparing the tick counts on the treated group with the control group, adjusted for the pre-treatment counts.[14]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for assessing acaricide resistance.
Caption: Mechanism of action of this compound and potential resistance pathways in ticks.
Caption: Standard workflow for the diagnosis of acaricide resistance in tick populations.
References
- 1. This compound (Ref: CGA 157419) [sitem.herts.ac.uk]
- 2. This compound [fao.org]
- 3. Novel Acaricidal Drug this compound Causes Immunotoxicity via Selective Depletion of Lymphocytes T CD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First report of this compound resistance in Rhipicephalus microplus: a field tick population resistant to six classes of acaricides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Resistance of the cattle tick Rhipicephalus (Boophilus) microplus to this compound in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Action of the insect growth regulator this compound, the active ingredient of the acaricide Acatak®, in Rhipicephalus sanguineus nymphs (Latreille, 1806) (Acari: Ixodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tickboss.com.au [tickboss.com.au]
- 12. paraboss.com.au [paraboss.com.au]
- 13. publications.qld.gov.au [publications.qld.gov.au]
- 14. repositorio.unesp.br [repositorio.unesp.br]
A Comparative Analysis of Fluazuron and Amitraz Efficacy Against Resistant Tick Populations
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of acaricide resistance in tick populations, particularly the cattle tick Rhipicephalus microplus, necessitates a thorough evaluation of the available chemical control agents. This guide provides a detailed comparison of the efficacy of two widely used acaricides, Fluazuron and Amitraz, against resistant tick strains. The information is compiled from various scientific studies, presenting quantitative data, experimental methodologies, and visual representations of key concepts to aid in research and development efforts.
Overview of Acaricide Mechanisms and Resistance
This compound , a benzoylphenyl urea derivative, acts as an insect growth regulator. Its primary mode of action is the inhibition of chitin synthesis, a crucial component of the tick's cuticle. This disruption of the molting process is lethal to larval and nymphal stages. Resistance to this compound has been reported in several countries, including Argentina and Brazil, compromising its efficacy.[1][2][3][4][5][6][7]
Amitraz , a formamidine acaricide, functions as an agonist on octopamine receptors in the tick's nervous system. This interaction leads to behavioral changes, detachment from the host, and ultimately, death.[8][9][10] Resistance to Amitraz is a widespread issue and is often multifactorial, involving target site insensitivity due to mutations in the octopamine receptor gene and metabolic detoxification through pathways like the cytochrome P450 system.[8][10]
Quantitative Efficacy Data
The following tables summarize the efficacy of this compound and Amitraz against both susceptible and resistant tick strains, as reported in various studies. It is important to note that direct comparative studies testing both acaricides on the same resistant population under identical conditions are limited. The data presented is compiled from different experimental setups, and methodologies should be considered when interpreting the results.
Table 1: Efficacy of this compound Against Rhipicephalus microplus
| Tick Strain | Country of Origin | Experimental Method | This compound Concentration | Observed Efficacy | Source |
| Susceptible (POA) | Brazil | Adult Immersion Test (AIT) | 50 ppm | 99% inhibition of larval hatching | [4][11] |
| Susceptible | Brazil | Artificial Feeding Assay (AFA) | 2.5 ppm | 3% larval hatching rate | [4][11] |
| Resistant (Jaguar) | Brazil | Field Trial | Not specified | 0% efficacy (14-28 days post-treatment) | [4][11] |
| Resistant (Jaguar) | Brazil | Adult Immersion Test (AIT) | 50 ppm | <50% inhibition of larval hatching | [4][11] |
| Resistant (Jaguar) | Brazil | Artificial Feeding Assay (AFA) | 2.5 ppm | 67% larval hatching rate | [4][11] |
| Resistant | Argentina | Field Trial | Two commercial formulations | Not significantly different from control (efficacy <70%) | [1][2][3][5] |
| Resistant | Brazil | Field Efficacy Trials | 2.5 mg/kg (pour-on) | Low susceptibility in 4 populations | [4] |
| Resistant | Brazil | Adult Immersion Test (AIT) | Not specified | 5 out of 10 field samples resistant | [12] |
Table 2: Efficacy of Amitraz Against Rhipicephalus microplus
| Tick Strain | Country of Origin | Experimental Method | Resistance Ratio (RR) | LC50 (µg/mL) | Source |
| Susceptible (Mozo) | Brazil | Larval Packet Test (LPT) | - | 2.9 | [8] |
| Resistant (Jaguar) | Brazil | Larval Test | 11.907 | Not specified | [4][11] |
| Resistant | Brazil | Larval Packet Test (LPT) | 26.3 | Not specified | [2][9] |
| Resistant | Mexico | Larval Immersion Test | 1.68 - 4.58 | Not specified | [10] |
| Resistant | Ecuador | Adult Immersion Test (AIT) | 67% of farms showed resistance | Not specified | [13] |
| Resistant | Ecuador | Larval Packet Test (LPT) | 67% of farms showed resistance | Not specified | [13] |
| Resistant | India | Adult Immersion Test (AIT) | Level II resistance (RF = 24.78) | LC95 = 3098.2 ppm | [14] |
| Field Isolates (Resistant) | Brazil | Larval Packet Test (LPT) | 92.9 - 3445.8 | Not specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Adult Immersion Test (AIT)
The Adult Immersion Test is a widely used method to assess the efficacy of acaricides against adult ticks.[6][15]
Larval Packet Test (LPT)
The Larval Packet Test is a standard method for evaluating the susceptibility of tick larvae to acaricides.[2][8][9][15]
Signaling Pathways and Resistance Mechanisms
Understanding the molecular mechanisms of action and resistance is fundamental for the development of novel control strategies.
Amitraz Mode of Action and Resistance
Amitraz's primary target is the octopamine receptor, a G-protein coupled receptor (GPCR). Resistance can develop through mutations in the gene encoding this receptor, leading to reduced binding affinity for Amitraz. Another significant resistance mechanism is enhanced metabolic detoxification, where enzymes such as cytochrome P450s break down the acaricide before it can reach its target.
Conclusion
The data indicates that resistance to both this compound and Amitraz is a significant and growing problem in the control of Rhipicephalus microplus. The "Jaguar" strain in Brazil, which exhibits resistance to six classes of acaricides including both this compound and Amitraz, highlights the critical issue of multi-drug resistance.[4][11]
For drug development professionals, these findings underscore the need for novel acaricides with different modes of action. Furthermore, the development of strategies to overcome existing resistance mechanisms, such as the use of synergists to inhibit detoxification enzymes, could be a promising avenue of research.
Researchers and scientists should focus on conducting direct comparative studies to provide a clearer picture of the relative efficacy of different acaricides against well-characterized resistant tick populations. Standardized testing protocols are essential for generating comparable data. A deeper understanding of the genetic basis of resistance will be crucial for the development of molecular diagnostic tools to monitor resistance in the field and for the rational design of new control agents.
References
- 1. Effect of the use of this compound for control of Rhipicephalus (Boophilus) microplus in cattle [redalyc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. paraboss.com.au [paraboss.com.au]
- 7. redalyc.org [redalyc.org]
- 8. scielo.br [scielo.br]
- 9. Modification of the food and agriculture organization larval packet test to measure amitraz-susceptibility against ixodidae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jvas.in [jvas.in]
- 11. First report of this compound resistance in Rhipicephalus microplus: a field tick population resistant to six classes of acaricides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. The current status of resistance to alpha-cypermethrin, ivermectin, and amitraz of the cattle tick (Rhipicephalus microplus) in Ecuador | PLOS One [journals.plos.org]
- 14. Detection of amitraz resistance in Rhipicephalus (Boophilus) microplus from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tickboss.com.au [tickboss.com.au]
A Comparative Pharmacokinetic Analysis of Fluazuron and Lufenuron in Canines: A Guide for Researchers
A critical review of the existing pharmacokinetic data for two benzoylphenylurea insect growth regulators, Fluazuron and Lufenuron, in canine models. This guide synthesizes available quantitative data, details experimental methodologies, and provides visual representations of key processes to aid researchers and drug development professionals.
Introduction
This compound and Lufenuron are both benzoylphenylurea derivatives that function as insect growth regulators (IGRs) by inhibiting chitin synthesis in insects and acarines.[1][2][3] This mechanism disrupts the molting process in larvae and egg development, leading to the interruption of the parasite life cycle.[3] While both compounds share a common mode of action, their application and documented pharmacokinetic profiles in canines differ significantly. Lufenuron is known for its use in flea control in dogs and cats, available in oral formulations.[4][5] In contrast, this compound is primarily utilized as a pour-on formulation for tick control in cattle.[3][6] This guide aims to provide a comparative overview of the pharmacokinetics of these two compounds in canines, based on currently available scientific literature.
Mechanism of Action
Both this compound and Lufenuron interfere with the production of chitin, a crucial component of the exoskeleton of arthropods. By inhibiting the chitin synthase enzyme, these compounds prevent the proper formation of the cuticle, leading to mortality during molting or hatching.
Pharmacokinetic Profiles
A significant disparity exists in the available pharmacokinetic data for this compound and Lufenuron in canine subjects. While some data is available for Lufenuron, there is a notable absence of published pharmacokinetic studies for this compound in dogs.
Lufenuron in Canines
Lufenuron, when administered orally to dogs, is absorbed and subsequently distributed to adipose tissue.[4][7] This fat deposition acts as a reservoir, from which the drug is slowly released back into the bloodstream, providing a prolonged period of efficacy.[4][7]
| Parameter | Value | Species | Route | Dosage | Source |
| Tmax (Time to Maximum Concentration) | ~2 to 5 hours | Dog | Oral | Recommended Dose | [7] |
| t½ (Half-life) | ~1 to 3 days (Milbemycin oxime component) | Dog | Oral | Recommended Dose | [7] |
| Distribution | Distributes via blood to adipose tissue | Dog | Oral | Not Specified | [7] |
| Release | Constant release from adipose tissue | Dog | Oral | Not Specified | [7] |
| Metabolism | Metabolically unmodified | Dog | Oral | Not Specified | [7] |
Note: The half-life mentioned in the combination product primarily refers to milbemycin oxime. Lufenuron itself has a much longer persistence due to its storage in adipose tissue. A study involving the oral administration of 10 mg/kg of [14C]-Lufenuron to two Beagle dogs focused on its distribution to the skin, confirming its presence in the subcutaneous layer 21 days after administration, but did not provide plasma pharmacokinetic parameters.[8]
This compound in Canines
There is a significant lack of publicly available pharmacokinetic data for this compound in canines. While a study evaluated the efficacy of a pour-on formulation of this compound for treating canine demodicosis, it did not include a pharmacokinetic analysis.[9] The majority of pharmacokinetic studies for this compound have been conducted in cattle, where it is administered topically as a pour-on. In cattle, this compound is absorbed through the skin, distributed throughout the body, and deposited in fat tissues, from where it is slowly released.[3] A study in cattle reported a Tmax of 48 hours and a quantifiable plasma presence for up to 14 days after topical administration.[10] However, these findings in a different species and with a different route of administration cannot be directly extrapolated to dogs.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of pharmacokinetic studies. Below are generalized protocols for oral and intravenous pharmacokinetic studies in canines, along with specific analytical methods for this compound and Lufenuron.
General Canine Pharmacokinetic Study Protocol
A typical pharmacokinetic study in dogs would involve the following steps:
-
Animal Selection: Healthy adult dogs (often Beagles due to their uniform size and temperament) of a specific sex are chosen. Animals are acclimatized and their health status is confirmed.
-
Fasting: Dogs are typically fasted overnight prior to drug administration to minimize food-drug interactions.[1]
-
Drug Administration:
-
Oral (PO): The drug is administered orally, often as a tablet or in a capsule, followed by a fixed volume of water to ensure ingestion.[1]
-
Intravenous (IV): The drug is administered as a single bolus or infusion into a vein (e.g., cephalic vein) to ensure 100% bioavailability.
-
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours). Samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Separation: Plasma is separated from the blood cells by centrifugation.
-
Sample Analysis: The concentration of the drug in the plasma samples is determined using a validated analytical method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental or compartmental analysis.
Analytical Methodologies
The accurate quantification of this compound and Lufenuron in plasma is essential for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common methods used.
-
This compound: A validated ultra-high-performance liquid chromatography (UHPLC) with ultraviolet detection method has been developed for the determination of this compound in bovine tissues. This method involves liquid-phase extraction with acetonitrile and separation on a C18 column.[11][12] For plasma, LC-MS/MS methods are also available and provide high sensitivity and specificity.[10]
-
Lufenuron: A method for the quantification of Lufenuron in dog and cat blood has been developed using HPLC with UV detection. The method involves solid-phase extraction for sample clean-up before analysis.[13] Additionally, LC-MS/MS methods have been developed for the analysis of Lufenuron residues in various tissues, which can be adapted for plasma samples.[14]
Conclusion and Future Directions
This comparative guide highlights a critical gap in the veterinary pharmacology literature regarding the pharmacokinetics of this compound in canines. While Lufenuron's pharmacokinetic profile in dogs is partially characterized, demonstrating oral absorption and distribution into adipose tissue, a direct comparison with this compound is not possible due to the absence of canine-specific data for the latter. The extensive use of this compound in cattle provides a foundation for its mechanism and general behavior, but species-specific differences in metabolism and physiology necessitate dedicated studies in dogs.
Future research should prioritize conducting well-designed pharmacokinetic studies of this compound in canines, utilizing both oral and topical administration routes to reflect potential clinical uses. Such studies would not only enable a direct comparison with Lufenuron but also provide essential data for determining safe and effective dosing regimens for this compound in dogs. A comprehensive understanding of the absorption, distribution, metabolism, and excretion of these compounds is paramount for optimizing their therapeutic use and ensuring animal welfare.
References
- 1. Pharmacokinetics of fluconazole after oral administration to healthy beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 892. This compound (WHO Food Additives Series 39) [inchem.org]
- 3. parasitipedia.net [parasitipedia.net]
- 4. parasitipedia.net [parasitipedia.net]
- 5. Lufenuron | VCA Animal Hospitals [vcahospitals.com]
- 6. nbinno.com [nbinno.com]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. Determination of Lufenuron in canine skin layers by radioluminography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jppres.com [jppres.com]
- 13. apps.who.int [apps.who.int]
- 14. fda.gov [fda.gov]
Field Trial Comparison of Fluazuron and Cypermethrin for Bovine Tick Control
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of two widely utilized acaricides in the veterinary field: Fluazuron, an insect growth regulator, and Cypermethrin, a synthetic pyrethroid insecticide. The comparison is based on available field trial data for their efficacy in controlling the cattle tick, Rhipicephalus microplus, a significant ectoparasite affecting livestock productivity worldwide. Due to the absence of direct head-to-head field trials, this guide synthesizes data from separate studies to offer an objective overview of each compound's performance.
Executive Summary
This compound, a benzoylphenyl urea derivative, acts as a chitin synthesis inhibitor, disrupting the molting process of immature ticks and leading to a gradual decline in the tick population. Field studies demonstrate its long-lasting effect, providing protection for several weeks to months with a single pour-on application. In contrast, Cypermethrin is a fast-acting neurotoxin that affects both adult and larval ticks. However, its efficacy is increasingly compromised by the widespread development of resistance in tick populations. This guide presents the experimental methodologies and efficacy data from representative field trials for both compounds, allowing for an informed assessment of their respective strengths and limitations in the context of integrated tick management strategies.
Mechanism of Action
The fundamental difference in the mode of action between this compound and Cypermethrin dictates their application strategies and long-term effectiveness.
Cross-Resistance Patterns Between Fluazuron and Other Chitin Synthesis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cross-resistance patterns between fluazuron and other chitin synthesis inhibitors (CSIs), supported by available experimental data. This compound, a benzoylphenyl urea derivative, is a key acaricide used in the cattle industry for the control of the tick Rhipicephalus microplus. It acts by inhibiting chitin synthesis, a crucial process for the development of the tick's exoskeleton. The emergence of resistance to this compound necessitates a thorough understanding of potential cross-resistance to other CSIs to inform effective resistance management strategies.
Quantitative Data on Cross-Resistance
Direct comparative studies detailing cross-resistance in this compound-resistant tick populations to a wide array of other CSIs are limited in the publicly available literature. However, studies on other pests and other CSIs provide valuable insights into potential cross-resistance profiles. The following tables summarize relevant findings.
Table 1: Documented Resistance in a this compound-Resistant Rhipicephalus microplus Strain (Jaguar Strain) to Other Acaricide Classes
| Acaricide | Chemical Class | Resistance Ratio (RR) |
| Cypermethrin | Pyrethroid | 31.242 |
| Chlorpyriphos | Organophosphate | 103.926 |
| Fipronil | Phenylpyrazole | 4.441 |
| Amitraz | Formamidine | 11.907 |
| Ivermectin | Macrocyclic Lactone | 3.081 |
Data from a 2014 study on a field population of R. microplus in Brazil. This study did not report cross-resistance to other chitin synthesis inhibitors.[1][2]
Table 2: Cross-Resistance Profile of a Teflubenzuron-Resistant Strain of Spodoptera frugiperda to Other Chitin Synthesis Inhibitors
| Chitin Synthesis Inhibitor | Resistance Ratio (RR) |
| Lufenuron | 121.75 |
| Novaluron | 75.8 |
| Chlorthis compound | 4.0 (No significant cross-resistance) |
This 2020 study on a teflubenzuron-resistant strain of the fall armyworm suggests that cross-resistance among benzoylphenyl ureas can be variable.
Table 3: Cross-Resistance Profile of a Diflubenzuron-Resistant Strain of Musca domestica to Other Insect Growth Regulators
| Insect Growth Regulator | Cross-Resistance Level |
| Triflumuron | Very Low |
| Cyromazine | Very Low |
| Pyriproxyfen | None |
| Methoxyfenozide | None |
Findings from a 2022 study on the housefly indicate that resistance to one CSI does not necessarily confer broad cross-resistance to others, even within the same general mode of action.
Experimental Protocols
The standard methods for assessing acaricide resistance in ticks are the Adult Immersion Test (AIT) and the Larval Packet Test (LPT).
Adult Immersion Test (AIT) for this compound Resistance
The AIT is the recommended method for determining resistance to this compound in adult ticks.[3][4]
-
Tick Collection: Collect 30-60 fully engorged adult female ticks from cattle, ideally before any treatment or at least 49 days post-treatment.[3][4]
-
Preparation of Solutions: Prepare serial dilutions of this compound in a suitable solvent and then emulsify in water. A control group is treated with the solvent-emulsifier mixture only.
-
Immersion: Place a minimum of 10 engorged female ticks into each concentration of the this compound solution and the control solution for a standardized period.
-
Incubation: After immersion, the ticks are dried and placed in individual containers for egg-laying under controlled temperature (approximately 27°C) and humidity (approximately 80%).
-
Data Collection: The egg mass produced by each female is weighed, and the eggs are incubated until hatching. The percentage of larval hatching is determined.
-
Analysis: Resistance is determined by comparing the inhibition of larval hatching in the test population to that of a known susceptible reference strain. A significantly lower inhibition of hatching in the test population indicates resistance. For instance, in one study, 50 ppm of this compound inhibited 99% of larval hatching in a susceptible strain but less than 50% in a resistant strain.[1][2]
Larval Packet Test (LPT)
The LPT is commonly used for detecting resistance to neurotoxic acaricides but can be adapted for other compounds.[3][5]
-
Larvae Rearing: Eggs from engorged female ticks are collected and incubated to obtain 14-21 day old larvae.
-
Preparation of Packets: Acaricide solutions of varying concentrations are applied to filter paper packets.
-
Exposure: Approximately 100 larvae are placed inside each treated packet.
-
Incubation: The packets are sealed and incubated for 24 hours under controlled conditions.
-
Mortality Assessment: The number of live and dead larvae is counted. Larvae unable to walk are considered dead.
-
Analysis: The lethal concentrations (e.g., LC50) are calculated and compared to those of a susceptible reference strain to determine the resistance ratio.
Visualizing the Mode of Action and Experimental Workflow
To better understand the mechanisms of action and the experimental procedures, the following diagrams are provided.
Caption: The chitin biosynthesis pathway in arthropods and the target of this compound.
Caption: A simplified workflow for the Adult Immersion Test (AIT).
Conclusion
The available data indicates that while this compound is a potent chitin synthesis inhibitor, resistance has been reported in Rhipicephalus microplus. The cross-resistance profile of this compound-resistant ticks to other CSIs is not well-documented. However, research on other insects suggests that cross-resistance between different benzoylphenyl ureas is possible but not always predictable, and may not extend to all other types of insect growth regulators. The lack of comprehensive cross-resistance studies for this compound highlights a critical research gap. Further investigation is essential to develop robust resistance management programs that can prolong the efficacy of this important class of acaricides. The use of standardized methodologies, such as the Adult Immersion Test, is crucial for generating comparable data across different studies and regions.
References
- 1. First report of this compound resistance in Rhipicephalus microplus: a field tick population resistant to six classes of acaricides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tickboss.com.au [tickboss.com.au]
- 4. publications.qld.gov.au [publications.qld.gov.au]
- 5. In Vitro Detection of Acaricidal Resistance Status of Rhipicephalus (Boophilus) microplus against Commercial Preparation of Deltamethrin, Flumethrin, and Fipronil from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Field Performance: A Comparative Guide to In-Vitro Assays for Fluazuron Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-vitro assays used to predict the field efficacy of Fluazuron, an insect growth regulator widely used for tick control in cattle. Understanding the correlation between laboratory assays and real-world performance is crucial for the development of effective acaricides and the management of resistance. This document outlines the methodologies of key in-vitro tests, presents comparative data on their predictive value, and illustrates the biochemical pathway of this compound's action.
Mechanism of Action: Inhibition of Chitin Synthesis
This compound belongs to the benzoylphenyl urea class of compounds and acts as a chitin synthesis inhibitor.[1][2] Chitin is a vital structural component of the tick's cuticle. By interfering with the incorporation of N-acetylglucosamine into the chitin polymer, this compound disrupts the molting process, particularly from the larval to nymphal and nymphal to adult stages, leading to mortality.[1][3]
In-Vitro Assays for Efficacy and Resistance Monitoring
Several in-vitro assays are utilized to assess the susceptibility of tick populations to this compound and to detect the emergence of resistance. The most common methods are the Adult Immersion Test (AIT) and the Artificial Feeding Assay (AFA).
Comparison of In-Vitro Assays for Predicting Field Efficacy
The predictive value of in-vitro assays for field efficacy is primarily demonstrated through the correlation of laboratory results with observed treatment outcomes in cattle. The development of resistance is a key factor driving the need for such predictive assays.
| In-Vitro Assay | Principle | Correlation with Field Efficacy | Key Findings & Citations |
| Adult Immersion Test (AIT) | Engorged adult female ticks are immersed in varying concentrations of this compound. Efficacy is determined by assessing the inhibition of oviposition and larval hatching. | Generally good correlation in detecting resistance. Strains showing resistance in the field consistently demonstrate reduced susceptibility in AIT. | - A resistant tick strain ("Jaguar") with zero field efficacy showed less than 50% larval hatching inhibition at 50 ppm this compound in AIT, while a susceptible strain had 99% inhibition.[4] - The AIT is a recommended bioassay for this compound resistance testing in Australia.[5] |
| Artificial Feeding Assay (AFA) | Ticks are fed on blood containing this compound through an artificial membrane. Efficacy is measured by observing molting success, mortality, and reproductive parameters. | Demonstrates a dose-dependent effect on tick development. Can be used to study the systemic action of this compound. | - In a resistant tick strain ("Jaguar"), a larval hatching rate of 67% was observed at 2.5 ppm this compound in an AFA, compared to only 3% in a susceptible strain.[4] - AFA allows for the evaluation of acaricides under controlled conditions, avoiding host variability.[6][7] |
| Larval Packet Test (LPT) / Larval Tarsal Test (LTT) | Larval ticks are exposed to acaricide-impregnated filter papers. While widely used for other acaricides, its application for the slow-acting this compound is less common and documented. | The LPT is primarily used for fast-acting neurotoxic acaricides. The LTT is a more recent, sensitive, and time-effective variation.[8] | - The LPT is recommended by the FAO for several classes of acaricides.[9] - The LTT has shown comparable resistance ratios to the LPT for various acaricides.[8] |
Experimental Protocols
Adult Immersion Test (AIT) - Modified from Drummond et al.
This protocol is a standard method for evaluating the efficacy of acaricides against adult ticks.
Materials:
-
Engorged adult female ticks (20-30 per concentration, plus a control group)[10]
-
Technical grade this compound
-
Appropriate solvent (e.g., trichloroethylene, acetone, with a final concentration of emulsifier like Triton X-100)
-
Distilled water
-
Glass vials or petri dishes
-
Filter paper
-
Incubator (27-28°C, 80-90% relative humidity)
-
Stereomicroscope
Procedure:
-
Tick Collection: Collect fully engorged female ticks from cattle. For resistance testing, it is recommended to collect ticks a minimum of 49 days post-treatment.[10]
-
Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Make serial dilutions with distilled water to obtain the desired test concentrations (e.g., 12.5, 25, 50, 100 ppm). The control group should be immersed in the solvent-water mixture without the acaricide.
-
Immersion: Place groups of 10 ticks into each test solution for a standardized period (e.g., 5-10 minutes). Agitate gently to ensure complete coverage.
-
Drying and Incubation: After immersion, remove the ticks, blot them dry on filter paper, and place them individually in labeled vials or petri dishes.
-
Oviposition and Hatching: Incubate the ticks under controlled conditions for 14-21 days to allow for oviposition. After the egg-laying period, weigh the egg masses and continue incubation for another 21-28 days to allow for larval hatching.
-
Data Analysis: Calculate the Index of Egg Production (Weight of eggs laid / Initial weight of female) and the percentage of larval hatching. The efficacy is determined by the reduction in these parameters compared to the control group.
Artificial Feeding Assay (AFA)
This assay allows for the controlled administration of this compound to ticks in a laboratory setting.
Materials:
-
Unfed adult or nymphal ticks
-
Artificial feeding units (e.g., glass chambers)
-
Artificial membrane (e.g., silicone, Baudruche membrane)[7][11]
-
Bovine or other suitable blood, often defibrinated and with antibiotics
-
This compound dissolved in a suitable solvent (e.g., ethanol)
-
Incubator or water bath to maintain blood temperature (37°C)
-
CO2 source (optional, to stimulate feeding)[11]
Procedure:
-
Membrane Preparation: Prepare the artificial membrane according to the chosen material and thickness. For silicone membranes, a thin layer is often spread and allowed to cure.
-
Assembly of Feeding Unit: Attach the membrane to the bottom of the feeding chamber. Place the ticks on the membrane surface within the chamber.
-
Preparation of Medicated Blood: Add the desired concentration of this compound to the blood. Ensure thorough mixing.
-
Feeding: Fill the reservoir below the membrane with the medicated blood, ensuring it is in contact with the membrane. Maintain the blood at a constant temperature.
-
Incubation: Place the feeding units in a controlled environment with appropriate temperature and humidity. A 5% CO2 atmosphere can enhance attachment and feeding.[11]
-
Observation and Data Collection: Monitor the ticks daily for attachment, engorgement, and mortality. After the feeding period, collect the engorged ticks and maintain them under controlled conditions to observe molting success (for nymphs) or oviposition and larval hatching (for adults).
-
Data Analysis: Compare the molting success, mortality rates, and reproductive parameters of the treated ticks with a control group fed on unmedicated blood.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the chitin biosynthesis pathway and the experimental workflow of the Adult Immersion Test.
Caption: Chitin Biosynthesis Pathway and this compound's Point of Inhibition.
Caption: Experimental Workflow of the Adult Immersion Test (AIT).
Conclusion
The validation of in-vitro assays is critical for the effective development and deployment of acaricides like this compound. The Adult Immersion Test has proven to be a reliable method for detecting resistance and correlating with field observations. The Artificial Feeding Assay offers a more controlled environment for studying the dose-dependent effects of this compound. While no single in-vitro assay can perfectly replicate the complexities of a field environment, the combined use of these methods provides valuable predictive data for researchers and drug development professionals, aiding in the fight against tick-borne diseases and the management of acaricide resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. k-state.edu [k-state.edu]
- 4. First report of this compound resistance in Rhipicephalus microplus: a field tick population resistant to six classes of acaricides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tickboss.com.au [tickboss.com.au]
- 6. An optimized artificial blood feeding assay to study tick cuticle biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A new in vitro test to evaluate the resistance level against acaricides of the cattle tick, Rhipicephalus (Boophilus) microplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Detection of Acaricidal Resistance Status of Rhipicephalus (Boophilus) microplus against Commercial Preparation of Deltamethrin, Flumethrin, and Fipronil from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.qld.gov.au [publications.qld.gov.au]
- 11. Optimization of an artificial tick feeding assay for Dermacentor reticulatus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fluazuron: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of fluazuron, a potent acaricide commonly used in research and pharmaceutical development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Immediate Safety and Hazard Information
This compound is classified as hazardous, primarily due to its high toxicity to aquatic life with long-lasting effects.[1] Unused this compound and materials contaminated with it are typically considered hazardous waste.[2] It is crucial to prevent its release into the environment.[3][4]
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on its hazards, necessary personal protective equipment (PPE), and first-aid measures.[3] Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound and its waste.
Quantitative Data on this compound Hazards and Disposal
The following table summarizes key quantitative data related to the hazards and disposal of this compound.
| Parameter | Value | Reference |
| Aquatic Toxicity | ||
| EC50 (Daphnia sp., 48h) | 0.0006 mg/L | [5][6] |
| LC50 (Cyprinus carpio, 96h) | > 9.1 mg/L | [5][7] |
| Regulatory Information | ||
| EPA Hazardous Waste | Likely classified as toxic hazardous waste. Specific code not listed; consult with your institution's environmental health and safety (EHS) office for proper waste characterization. | [8][9] |
| Reportable Quantity (RQ) | For unlisted hazardous wastes, the default RQ is 100 pounds (45.4 kg). | [10] |
Procedural Guidance for this compound Disposal
The proper disposal of this compound waste involves a multi-step process that ensures safety and regulatory compliance. The following workflow provides a detailed, step-by-step guide for laboratory personnel.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams. This includes:
-
Unused or expired pure this compound.
-
Contaminated laboratory materials (e.g., pipette tips, gloves, bench paper).
-
Empty this compound containers.
-
Aqueous solutions containing this compound.
-
-
Segregate this compound waste from other laboratory waste at the point of generation. Use designated, clearly labeled, and chemically compatible waste containers.
Step 2: Waste Storage
-
Store this compound waste in a designated satellite accumulation area within the laboratory.
-
Ensure all waste containers are in good condition and are kept securely closed , except when adding waste.
-
Label all waste containers clearly with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "aqueous waste").
Step 3: Disposal of Unused this compound and Contaminated Materials
-
Unused or expired this compound must be disposed of as hazardous waste. Do not pour it down the drain or discard it in the regular trash.
-
Contaminated solid materials (e.g., gloves, pipette tips) should be collected in a designated, lined hazardous waste container.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Step 4: Disposal of Empty this compound Containers
Empty containers that once held this compound must be properly decontaminated before disposal to be considered non-hazardous. The standard procedure is triple rinsing.
Experimental Protocol: Triple Rinsing of this compound Containers
-
Initial Draining: Empty the container completely into the appropriate waste stream. Allow it to drain for at least 30 seconds.
-
First Rinse: Fill the container to approximately 25% of its volume with a suitable solvent (e.g., water, or as specified in the SDS). Securely close the container and shake vigorously for at least 30 seconds to ensure the rinse solution contacts all interior surfaces.
-
Collect Rinsate: Pour the rinsate into a designated hazardous waste container for aqueous this compound waste. Allow the container to drain completely.
-
Second and Third Rinses: Repeat the rinsing and collection steps two more times.
-
Final Disposal: After the third rinse, the container can typically be disposed of as non-hazardous waste. Puncture the container to prevent reuse. Consult with your EHS department for specific institutional guidelines on the disposal of triple-rinsed containers.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust in their research practices. Always consult your institution's specific guidelines and your local regulations for hazardous waste management.
References
Essential Safety and Logistical Guidance for Handling Fluazuron
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is fundamental when handling chemical compounds. This document provides comprehensive, immediate safety and logistical information for the handling of Fluazuron, a tick development inhibitor. The following procedural guidance is designed to ensure a safe laboratory environment by outlining personal protective equipment (PPE) requirements, operational workflows, and disposal plans.
Personal Protective Equipment (PPE) for this compound
To mitigate risks of exposure and ensure personal safety when handling this compound, the following personal protective equipment is essential.[1][2][3] The recommendations are based on safety data sheets and established laboratory safety standards.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber, neoprene rubber, or PVC).[1][4] | Prevents skin contact. This compound may cause skin irritation and allergic reactions.[5][6] It is advisable to inspect gloves for any damage before use and to wash hands thoroughly after handling.[7] |
| Eye and Face Protection | Tightly fitting safety goggles with side shields or a face shield.[1][6][7] | Protects against splashes and dust that can cause serious eye irritation.[5][6] |
| Skin and Body Protection | Long-sleeved shirt and long pants, a laboratory coat, or chemical-resistant coveralls.[2][4][8] A chemical-resistant apron is recommended when mixing, loading, or cleaning up spills.[1][4] | Minimizes skin exposure and prevents contamination of personal clothing.[7] Contaminated work clothing should not be allowed to leave the workplace.[5] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area.[7] | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[7] |
Operational Plan: Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe research environment. The following step-by-step guide details the procedural workflow from preparation to post-handling.
Preparation
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read the this compound SDS to understand its hazards and safety precautions.[5]
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[7]
-
Gather all necessary PPE: Collect and inspect all required PPE as detailed in the table above.
-
Prepare for Spills: Have a spill kit readily available.
Handling
-
Don PPE: Put on all required personal protective equipment before opening the this compound container.
-
Avoid Dust and Aerosol Formation: Handle the substance carefully to prevent the generation of dust or aerosols.[7]
-
Use Appropriate Tools: Utilize non-sparking tools to prevent ignition, as some this compound formulations are flammable.[5][7]
-
Grounding: Take precautionary measures against static discharge.[5][9]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[7]
Post-Handling
-
Secure Container: Tightly close the this compound container after use.[5][7]
-
Decontaminate: Clean all equipment and the work area thoroughly.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Wash gloves with soap and water before removing them.[4]
-
Personal Hygiene: Wash hands and face thoroughly with soap and water after handling and before eating, drinking, or smoking.[10]
Caption: Standard operational workflow for handling this compound.
Emergency Procedures: Spills and Exposure
In the event of an accidental spill or exposure to this compound, immediate and appropriate action is critical.
First Aid Measures
-
In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention.[5]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5] If present, remove contact lenses if it is easy to do so.[5] Get medical attention.[5]
-
If inhaled: Move the individual to fresh air.[5] Seek medical attention.[5]
-
If swallowed: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water and get medical attention.[5]
Spill Management
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so. For large spills, use diking or other containment methods.[5]
-
Absorb: Clean up the spill with a suitable absorbent material.
-
Collect and Dispose: Collect the absorbed material in a suitable, closed container for disposal.[7]
-
Decontaminate: Clean the spill area thoroughly.
Caption: Emergency procedures for this compound exposure and spills.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination, as it is very toxic to aquatic life.[11]
-
Waste Residues: Dispose of waste from residues in accordance with local, state, and federal regulations.[5] This may involve sending it to a licensed chemical destruction plant or using controlled incineration with flue gas scrubbing.[7] Do not dispose of waste into the sewer system.[5]
-
Contaminated Packaging: Empty containers retain residue and can be hazardous.[5]
-
Containers should be triple-rinsed or subjected to an equivalent cleaning method.[7][10]
-
The rinsate should be disposed of in compliance with relevant regulations.[10]
-
After cleaning, containers can be offered for recycling or reconditioning.[7] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill or by controlled incineration where permissible.[7]
-
Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, flame, sparks, or other ignition sources as they may explode.[5]
-
References
- 1. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 5. merck.com [merck.com]
- 6. specialistsales.com.au [specialistsales.com.au]
- 7. chemicalbook.com [chemicalbook.com]
- 8. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 9. merck.com [merck.com]
- 10. abbeylabs.com.au [abbeylabs.com.au]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
